molecular formula C9H18N2O B1592417 1-(Oxan-4-yl)piperazine CAS No. 398137-19-4

1-(Oxan-4-yl)piperazine

Numéro de catalogue: B1592417
Numéro CAS: 398137-19-4
Poids moléculaire: 170.25 g/mol
Clé InChI: GWNSHRCBWQEQPK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(Oxan-4-yl)piperazine is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-(oxan-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7-12-8-2-9(1)11-5-3-10-4-6-11/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNSHRCBWQEQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620493
Record name 1-(Oxan-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398137-19-4
Record name 1-(Oxan-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(Oxan-4-yl)piperazine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Convergence of Oxane and Piperazine Moieties

In the landscape of contemporary medicinal chemistry, the deliberate combination of specific structural motifs is a cornerstone of rational drug design. 1-(Oxan-4-yl)piperazine, a heterocyclic compound, represents a strategic amalgamation of two pharmacologically significant scaffolds: the piperazine ring and the tetrahydropyran (oxane) ring. This guide provides an in-depth technical overview of its chemical properties, structure, synthesis, and critical applications for researchers, scientists, and drug development professionals.

The piperazine moiety is a six-membered ring containing two nitrogen atoms at positions 1 and 4. It is a ubiquitous feature in a vast array of approved drugs, valued for its ability to introduce a basic center, which can be crucial for aqueous solubility and forming salt interactions with biological targets.[1] The semi-rigid nature of the piperazine ring also serves as a versatile linker or scaffold, allowing for the precise spatial orientation of other pharmacophoric elements.[2] Its two nitrogen atoms provide handles for synthetic modification, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[1]

Complementing the piperazine is the tetrahydropyran (oxane) ring, a saturated six-membered cyclic ether. The incorporation of the oxane moiety into drug candidates has been shown to improve metabolic stability, reduce off-target effects, and enhance oral bioavailability by favorably modulating lipophilicity and polarity.[3][4] The oxygen atom can act as a hydrogen bond acceptor, contributing to target binding.

The fusion of these two rings in this compound creates a building block with a unique set of properties, offering a pre-validated scaffold that addresses several key challenges in drug development, including solubility, metabolic stability, and synthetic accessibility.

Chemical Structure and Physicochemical Properties

The structure of this compound, also known as 1-(tetrahydro-2H-pyran-4-yl)piperazine, features a piperazine ring N-substituted with a tetrahydropyran ring at the 4-position. This direct C-N linkage results in a tertiary amine at the junction. The remaining secondary amine of the piperazine ring is a key site for further functionalization.

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} Caption: Chemical structure of this compound.

Physicochemical Data Summary

The physicochemical properties of this compound are critical for its application in drug discovery, influencing its solubility, absorption, and distribution. Below is a summary of its key properties.

PropertyValueSource(s)
Molecular Formula C₉H₁₈N₂O[5]
Molecular Weight 170.25 g/mol [5]
CAS Number 398137-19-4[5]
Appearance Solid[5]
pKa (predicted) ~8.5-9.5 (for the secondary amine)[6]
LogP (predicted) ~0.5 - 1.0
Solubility Freely soluble in water and polar organic solvents[4]

Note: Some values are predicted as experimental data for this specific compound is not widely published. The pKa is estimated based on similar piperazine derivatives, where the basicity is influenced by adjacent functional groups.[6]

Spectroscopic Characterization (Expected)
  • ¹H NMR: The spectrum would be characterized by several multiplets in the aliphatic region. Protons on the piperazine ring would appear as distinct signals, with those adjacent to the nitrogen atoms shifted downfield. The protons on the oxane ring would also present as a series of multiplets, with the proton at the C4 position (attached to the piperazine nitrogen) being a key diagnostic signal. The N-H proton of the secondary amine would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would show nine distinct carbon signals. The carbons adjacent to the nitrogen atoms in the piperazine ring and the oxygen atom in the oxane ring would be the most deshielded among the sp³ hybridized carbons.

  • Mass Spectrometry (MS): The nominal mass would be 170, and the high-resolution mass would confirm the elemental composition of C₉H₁₈N₂O. Fragmentation patterns would likely involve the cleavage of the C-N bond between the two rings and fragmentation of the piperazine ring.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the secondary amine (around 3300 cm⁻¹), C-H stretching for the aliphatic groups (around 2850-2950 cm⁻¹), and a prominent C-O-C stretching band for the ether linkage in the oxane ring (around 1100 cm⁻¹).

Synthesis and Reactivity

The synthesis of this compound is most commonly and efficiently achieved through reductive amination. This powerful and widely used C-N bond-forming reaction is a cornerstone in the synthesis of pharmaceuticals.[7]

dot graph "synthesis_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"];

} Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination

This protocol describes a representative procedure for the synthesis of this compound. The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial as it is selective for the iminium ion intermediate and tolerant of the amine functionality, preventing over-alkylation.

Step 1: Reaction Setup

  • To a solution of piperazine (1.2-1.5 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add tetrahydropyran-4-one (1.0 equivalent).

  • Causality: Using a slight excess of piperazine helps to drive the reaction to completion and can minimize the formation of the dialkylated byproduct. The choice of a non-protic solvent is standard for this type of reaction.

Step 2: Formation of the Iminium Intermediate

  • Stir the mixture at room temperature for 30-60 minutes. Acetic acid (1.0-1.2 equivalents) can be added as a catalyst to facilitate the formation of the iminium ion intermediate.

  • Causality: The acid catalyzes the dehydration step, which is often the rate-limiting step in iminium ion formation.

Step 3: Reduction

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Causality: Portion-wise addition helps to control any potential exotherm. NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations.

Step 4: Reaction Monitoring and Workup

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 5: Purification

  • The crude product can be purified by column chromatography on silica gel, typically using a gradient of methanol in DCM, to afford this compound as a pure solid.

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] Its utility stems from the synergistic combination of the favorable properties of its constituent rings.

Role as a Versatile Scaffold and Linker

The secondary amine of the piperazine ring provides a convenient attachment point for a wide variety of functional groups and molecular fragments without introducing a new chiral center. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The combined oxane-piperazine unit often serves as a central scaffold that positions key pharmacophoric groups for optimal interaction with a biological target.

dot graph "drug_target_interaction" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [style=dashed, color="#34A853"];

} Caption: Conceptual role of the this compound scaffold.

Enhancement of Physicochemical and Pharmacokinetic Properties
  • Solubility and pKa: The basic nitrogen of the piperazine ring can be protonated at physiological pH, which generally enhances the aqueous solubility of the parent molecule. The pKa of this nitrogen can be modulated by the nature of the substituent attached to it, allowing for fine-tuning of the molecule's ionization state.[6]

  • Metabolic Stability: The tetrahydropyran ring is generally more resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) compared to more lipophilic aliphatic or aromatic rings. Its inclusion can thus improve the metabolic stability and half-life of a drug candidate.

  • Oral Bioavailability: The balance of lipophilicity and polarity imparted by the this compound moiety can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for developing orally bioavailable drugs.[1]

While specific, named drug candidates prominently featuring the unsubstituted this compound core are not widely publicized, numerous patents in areas such as CNS disorders, oncology, and inflammatory diseases describe derivatives that utilize this scaffold, underscoring its importance in the ongoing search for new therapeutics.[2]

Conclusion

This compound is a strategically designed chemical building block that offers a compelling combination of desirable properties for drug discovery. Its straightforward synthesis, coupled with the proven benefits of both the piperazine and tetrahydropyran rings in improving physicochemical and pharmacokinetic profiles, makes it a valuable asset for medicinal chemists. As the demand for drug candidates with optimized ADME properties continues to grow, the use of such "privileged" and versatile scaffolds is expected to become even more prevalent in the development of the next generation of therapeutics.

References

  • Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)
  • The Importance of Tetrahydropyran (CAS 142-68-7)
  • Piperazine | C4H10N2 | CID 4837. PubChem. [Link]
  • Piperazine derivatives for therapeutic use: a patent review (2010-present). PubMed. [Link]
  • Piperazine skeleton in the structural modification of natural products: a review. PubMed Central. [Link]
  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
  • Synthesis, biological activities and docking studies of piperazine incorporated 1, 3, 4-oxadiazole derivatives.
  • Piperazine derivatives for therapeutic use: A patent review (2010-present).
  • 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099. PubChem. [Link]
  • 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707. PubChem. [Link]
  • 1-(TETRAHYDRO-2H-PYRAN-2-YL)-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE. precisionFDA. [Link]
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
  • PIPERAZINE DERIVATIVES AND THEIR USE FOR THE TREATMENT OF NEUROLOGICAL AND PSYCHIATRIC DISEASES.
  • Piperazine substituted indazole compounds as inhibitors of PARG. PubChem. [Link]
  • 1-[(tetrahydro-2H-pyran-4-yl)methyl]piperazine. Chemsrc. [Link]
  • 1-Indolylalkyl-4-(alkoxypyrimidinyl)pipérazines.
  • 3-AMINOPYRROLO[3,4-c]PYRAZOLE-5(1H,4H,6H)-CARBALDEHYDE DERIVATIVES AS PKC INHIBITORS.
  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

Sources

Synthesis pathways for 1-(Oxan-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(Oxan-4-yl)piperazine

Abstract

This compound, also known as 1-(tetrahydropyran-4-yl)piperazine, is a pivotal structural motif in modern medicinal chemistry. Its unique combination of a hydrophilic oxane ring and a versatile piperazine moiety makes it a valuable building block in the design of therapeutic agents with optimized pharmacokinetic profiles.[1][2] Piperazine derivatives are renowned for their wide-ranging pharmacological activities, and the incorporation of the oxane group often enhances properties such as solubility and metabolic stability.[2][3] This guide provides an in-depth exploration of the primary synthetic pathways to this important intermediate, focusing on the underlying chemical principles, practical experimental protocols, and strategic considerations for researchers in drug discovery and development.

Strategic Overview of Synthetic Approaches

The synthesis of this compound is dominated by two highly efficient and scalable strategies: Reductive Amination and Nucleophilic Substitution. The choice between these pathways is often dictated by the availability of starting materials, desired scale, and the need to control selectivity, particularly the prevention of undesired N,N'-dialkylation of the piperazine ring.

  • Reductive Amination: This is arguably the most direct and widely employed method. It involves the condensation of piperazine with tetrahydro-4H-pyran-4-one, followed by the in-situ reduction of the resulting iminium ion intermediate. This one-pot procedure is highly convergent and atom-economical.[1][4]

  • Nucleophilic Substitution: This classic approach involves the N-alkylation of the piperazine ring with an electrophilic tetrahydropyran derivative, such as 4-halotetrahydropyran or a sulfonate ester thereof. While straightforward, this method requires careful control to achieve mono-alkylation.[1]

Below, we delve into the mechanistic details and practical execution of these core strategies.

Pathway I: Reductive Amination

Reductive amination stands as the cornerstone for synthesizing a vast array of N-alkylated amines, and its application to this compound is a prime example of its utility.[1][4] The reaction proceeds through the formation of an enamine or iminium intermediate, which is then reduced by a hydride agent.

Mechanism and Rationale

The reaction between tetrahydro-4H-pyran-4-one and piperazine in a weakly acidic medium establishes an equilibrium with the corresponding hemiaminal, which then dehydrates to form a reactive iminium cation. A carefully chosen reducing agent, which is selective for the iminium ion over the starting ketone, delivers a hydride to furnish the final product.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation. Its mild nature and tolerance for weakly acidic conditions make it ideal, as it does not readily reduce the starting ketone but efficiently reduces the iminium intermediate. This selectivity minimizes side reactions and simplifies purification. Other reagents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be employed.

Visualizing the Reductive Amination Pathway

G Piperazine Piperazine Iminium Iminium Ion Intermediate Piperazine->Iminium THP_one Tetrahydro-4H-pyran-4-one THP_one->Iminium Product This compound Iminium->Product Hydride Reduction Reagents NaBH(OAc)₃ (Reducing Agent) DCM or DCE, AcOH (cat.) Reagents->Iminium

Caption: Reductive amination workflow for this compound synthesis.

Detailed Experimental Protocol: Reductive Amination

Objective: To synthesize this compound via reductive amination.

Materials:

  • Piperazine (anhydrous)

  • Tetrahydro-4H-pyran-4-one

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Glacial Acetic Acid (AcOH)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup

Procedure:

  • To a stirred solution of piperazine (2.0 equivalents) in anhydrous DCM (approx. 0.2 M concentration relative to the ketone) under a nitrogen atmosphere, add tetrahydro-4H-pyran-4-one (1.0 equivalent).

  • Add a catalytic amount of glacial acetic acid (0.1 equivalents) to the mixture. Stir at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. Note: The addition may be exothermic. Maintain the temperature below 30°C.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified further by column chromatography (Silica gel, eluting with a gradient of DCM/Methanol) or by precipitation as its dihydrochloride salt.[5]

Pathway II: Nucleophilic Substitution (N-Alkylation)

Direct N-alkylation offers an alternative route. This pathway is contingent on the availability of an activated tetrahydropyran electrophile. The primary challenge inherent in this method is controlling the reaction to favor mono-alkylation over the formation of the N,N'-dialkylated byproduct.

Mechanism and Selectivity Control

The reaction involves the attack of a nucleophilic nitrogen atom of piperazine on an electrophilic carbon of the tetrahydropyran ring. To prevent the second, unreacted nitrogen of the newly formed this compound from acting as a nucleophile itself and reacting with another electrophile, two strategies are commonly employed:

  • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) shifts the statistical probability heavily in favor of the mono-alkylation product. However, this necessitates a robust method to remove the excess piperazine during workup.

  • Use of a Protecting Group: A more elegant and often preferred method is to start with a mono-protected piperazine, such as N-Boc-piperazine.[6] The Boc group deactivates one nitrogen, directing the alkylation exclusively to the free secondary amine. The protecting group is then cleaved in a subsequent step to yield the desired product. This two-step approach provides superior control and often results in higher purity of the final compound.

Visualizing the Protected N-Alkylation Pathway

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection BocPip N-Boc-Piperazine Protected_Product N-Boc-1-(Oxan-4-yl)piperazine BocPip->Protected_Product THP_X 4-Bromo-tetrahydropyran (or other leaving group) THP_X->Protected_Product Alkylation_Reagents K₂CO₃ or Et₃N Solvent: ACN or DMF Alkylation_Reagents->Protected_Product Final_Product This compound Protected_Product->Final_Product Acidic Cleavage Deprotection_Reagents TFA in DCM or HCl in Dioxane Deprotection_Reagents->Final_Product

Sources

A Senior Application Scientist's Guide to 1-(Oxan-4-yl)piperazine: Commercial Availability, Synthesis, and Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperazine Scaffold

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry. Its presence in numerous FDA-approved drugs is a testament to its versatile and favorable properties. The two nitrogen atoms at positions 1 and 4 provide handles for facile chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility and basicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[1] The piperazine moiety's ability to engage in multiple hydrogen or ionic bonds often contributes to potent and selective target engagement.[2] Consequently, piperazine derivatives are integral to a wide array of therapeutics, including antipsychotics, antidepressants, and anticancer agents.[3]

This guide focuses on a specific and valuable building block, 1-(Oxan-4-yl)piperazine (also known as 1-(Tetrahydro-2H-pyran-4-yl)piperazine). The incorporation of the oxane (tetrahydropyran) ring introduces a saturated, polar heterocyclic system that can influence solubility, metabolic stability, and receptor interactions. Understanding the commercial landscape, synthetic accessibility, and quality control parameters for this compound is crucial for its effective deployment in drug discovery pipelines.

Chemical Identity and Properties

  • IUPAC Name: this compound

  • Synonyms: 1-(Tetrahydro-2H-pyran-4-yl)piperazine, 1-(Tetrahydropyran-4-yl)piperazine

  • CAS Number: 398137-19-4[4][5]

  • Molecular Formula: C₉H₁₈N₂O[4]

  • Molecular Weight: 170.25 g/mol [5]

  • Structure:

    
    (A proper image would be rendered here in a real document)
    

Part 1: Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers who specialize in building blocks for research and development. When sourcing this reagent, it is imperative to consider purity, available quantities, and the supplier's quality assurance documentation. The compound is typically offered as a solid or as its dihydrochloride salt, which may have different solubility characteristics.[4]

Below is a comparative table of representative suppliers. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the purchased material.

SupplierProduct NameCAS NumberPurityNotes
BLD Pharm 1-(Tetrahydropyran-4-yl)piperazine398137-19-4≥97%Storage at 2-8°C recommended.[6]
CymitQuimica Piperazine,1-(tetrahydro-2H-pyran-4-yl)-(9CI)398137-19-4≥95%Offered as a solid.[7]
Chemspace This compound398137-19-4VariesAggregates listings from multiple suppliers.[2]
Capot Chemical 1-(Tetrahydro-pyran-4-YL)-piperazine398137-19-4N/ASafety Data Sheet available.[8][9]

Part 2: Synthesis Methodology - A Field-Proven Protocol

The most common and efficient method for synthesizing this compound is through the direct reductive amination of piperazine with tetrahydropyran-4-one. This reaction is a cornerstone of amine synthesis in pharmaceutical chemistry due to its reliability and operational simplicity.[10] The process involves the initial formation of an enamine or iminium ion intermediate between one of the piperazine nitrogens and the ketone, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation as it is mild, selective, and tolerant of a wide range of functional groups.[3]

Experimental Protocol: Reductive Amination

This protocol is adapted from established methodologies for the reductive amination of piperazines.[3]

Materials:

  • Piperazine (1 equivalent)

  • Tetrahydropyran-4-one (1-1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Acetic Acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperazine and dissolve or suspend it in anhydrous DCM.

  • Add tetrahydropyran-4-one to the mixture. If piperazine is used as a salt, pre-treatment with a base to obtain the free base is necessary.

  • (Optional) Add a catalytic amount of glacial acetic acid to facilitate the formation of the iminium ion intermediate.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Carefully add sodium triacetoxyborohydride (STAB) portion-wise to the stirring mixture. The addition may be exothermic.

  • Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Piperazine Piperazine Mixing 1. Mix Reactants in Solvent Piperazine->Mixing THP_Ketone Tetrahydropyran-4-one THP_Ketone->Mixing Solvent DCM / DCE Solvent->Mixing Reducing_Agent Sodium Triacetoxyborohydride (STAB) Reduction 3. In-situ Reduction Reducing_Agent->Reduction Imine_Formation 2. Iminium Ion Formation Mixing->Imine_Formation Imine_Formation->Reduction Workup 4. Aqueous Workup & Extraction Reduction->Workup Purification 5. Chromatography Workup->Purification Product This compound Purification->Product

Sources

Spectroscopic Elucidation of 1-(Oxan-4-yl)piperazine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Structural Imperative in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all subsequent research is built. A compound's efficacy, safety, and metabolic profile are intrinsically linked to its chemical architecture. For novel scaffolds like 1-(Oxan-4-yl)piperazine—a molecule of interest due to its hybrid structure combining the pharmacologically significant piperazine moiety with a saturated oxane ring—a comprehensive spectroscopic characterization is not merely a procedural step, but a fundamental necessity. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to this compound, framed from the perspective of practical application and rigorous scientific validation.

Molecular Structure and Spectroscopic Overview

This compound, with the molecular formula C₉H₁₈N₂O, presents a unique combination of a tertiary amine, a secondary amine, and an ether within a compact bicyclic-like framework. This structure dictates a distinct spectroscopic signature that, when expertly interpreted, reveals a wealth of information about its connectivity and conformation.

dot graph "this compound" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

} Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide definitive information on the chemical environment of each atom.

Expert Insight: The Logic of Solvent Selection and Referencing

The choice of a deuterated solvent is critical. While CDCl₃ is a common choice, the secondary amine proton (N-H) may exchange or exhibit broad signals. DMSO-d₆ is often preferred for amine-containing compounds as it slows down N-H exchange and allows for clearer observation of this proton's signal and its couplings. All chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm, a standard that ensures data comparability across different instruments.[1]

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a minimal amount of TMS to serve as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set a spectral width of approximately 12 ppm.

    • Employ a standard 90° pulse sequence.

    • Acquire a sufficient number of scans (typically 16-32) to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set a spectral width of approximately 220 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets and enhance signal intensity.

    • Acquire a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift axis using the TMS signal.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a~ 3.95td2HOxane, -O-CH ₂- (axial)
H-b~ 3.35dt2HOxane, -O-CH ₂- (equatorial)
H-c~ 2.85t4HPiperazine, -N-(CH ₂)₂-N-H
H-d~ 2.60t4HPiperazine, -N-(CH ₂)₂-Oxane
H-e~ 1.80m2HOxane, -CH-CH ₂- (axial)
H-f~ 1.60m2HOxane, -CH-CH ₂- (equatorial)
H-g~ 2.45tt1HOxane, -CH -N
H-h~ 1.95s (broad)1HPiperazine, -NH
Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum is characterized by distinct regions corresponding to the oxane and piperazine rings.

  • Oxane Ring Protons (H-a, H-b, H-e, H-f, H-g): The protons on the carbons adjacent to the ether oxygen (H-a, H-b) are the most deshielded, appearing around 3.3-4.0 ppm. The axial protons (H-a) are typically found slightly downfield from the equatorial protons (H-b) due to anisotropic effects. The methine proton (H-g), being attached to the carbon that bridges the two rings, is expected to be a complex multiplet (triplet of triplets) around 2.45 ppm. The remaining oxane methylene protons (H-e, H-f) will appear further upfield.

  • Piperazine Ring Protons (H-c, H-d, H-h): The piperazine ring protons exist in two distinct chemical environments. The four protons adjacent to the oxane-substituted nitrogen (H-d) will appear as a triplet around 2.60 ppm. The four protons adjacent to the secondary amine nitrogen (H-c) will be slightly further downfield (~2.85 ppm) due to the influence of the N-H proton. The N-H proton itself (H-h) is expected to be a broad singlet, the chemical shift of which can be concentration and solvent-dependent. Its disappearance upon a D₂O shake experiment would confirm its assignment.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 67.5Oxane, -C H₂-O
~ 62.0Oxane, -C H-N
~ 50.0Piperazine, -C H₂-N-Oxane
~ 46.0Piperazine, -C H₂-NH
~ 32.5Oxane, -CH-C H₂-
Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, confirming the molecule's symmetry.

  • The carbons directly attached to the electronegative oxygen atom in the oxane ring are the most deshielded, appearing furthest downfield (~67.5 ppm).

  • The methine carbon of the oxane ring, bonded to the piperazine nitrogen, will be the next most downfield signal (~62.0 ppm).

  • The two sets of methylene carbons in the piperazine ring are chemically non-equivalent. The set closer to the bulky oxane substituent (~50.0 ppm) will likely have a different chemical shift from the set adjacent to the N-H group (~46.0 ppm).

  • The remaining methylene carbons of the oxane ring will be the most shielded, appearing furthest upfield (~32.5 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Expert Insight: The Diagnostic Power of the N-H Stretch

For this compound, the most diagnostic feature in the IR spectrum is the N-H stretch of the secondary amine. This peak is typically found in the 3300-3500 cm⁻¹ region and is characteristically a single, sharp to moderately broad band, distinguishing it from the very broad O-H stretch of alcohols.[2] The presence of both C-N and C-O stretching vibrations further confirms the molecular structure.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Analysis
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample (1-2 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, for a liquid sample or solution, Attenuated Total Reflectance (ATR) can be used.

  • Background Scan: Perform a background scan of the empty sample compartment (or the ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Scan: Acquire the spectrum of the sample, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and label the significant absorption bands.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~ 3350 - 3310Medium, SharpN-H StretchSecondary Amine
~ 2950 - 2800StrongC-H StretchAliphatic (CH₂, CH)
~ 1450MediumC-H BendAliphatic (CH₂)
~ 1260 - 1020StrongC-N StretchAliphatic Amine
~ 1150 - 1085StrongC-O-C StretchEther
Interpretation of the IR Spectrum
  • N-H Region: A distinct peak between 3350-3310 cm⁻¹ is a clear indicator of the secondary amine N-H bond.[3]

  • C-H Region: Strong, sharp peaks between 2950 and 2800 cm⁻¹ are characteristic of the numerous sp³ C-H bonds in the saturated ring systems.

  • Fingerprint Region: The region below 1500 cm⁻¹ contains a wealth of information. The most prominent peaks are expected to be the C-N stretching vibration (a medium to strong band between 1250-1020 cm⁻¹) and the strong, characteristic C-O-C stretching of the ether linkage in the oxane ring (around 1100 cm⁻¹).[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.

Expert Insight: Alpha-Cleavage as a Guiding Principle

For aliphatic amines like this compound, the dominant fragmentation pathway under electron ionization (EI) is alpha-cleavage. This involves the cleavage of a C-C or C-H bond adjacent to the nitrogen atom, resulting in the formation of a stable, resonance-stabilized iminium cation.[2] Predicting these cleavages is key to interpreting the mass spectrum.

Experimental Protocol: GC-MS or Direct Infusion ESI-MS Analysis
  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for obtaining a prominent molecular ion peak ([M+H]⁺). Electron ionization (EI) is a higher-energy method that induces more extensive fragmentation, providing a detailed fingerprint.

  • Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Alternatively, direct infusion into an ESI source can be used.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer provides good resolution and mass accuracy.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and propose structures for the major fragment ions.

Predicted Mass Spectrometry Data (EI)
m/zProposed Fragment
170[M]⁺ (Molecular Ion)
141[M - C₂H₅]⁺
113[M - C₃H₇N]⁺
99[C₅H₁₁N₂]⁺
86[C₄H₁₀N₂]⁺
70[C₄H₈N]⁺
57[C₃H₇N]⁺
Interpretation of the Mass Spectrum

The molecular ion peak at m/z 170 would confirm the molecular weight of C₉H₁₈N₂O. The fragmentation pattern provides a roadmap to the molecule's structure.

dot graph "Mass_Spec_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Proposed key fragmentation pathways for this compound.

  • Alpha-Cleavage at Piperazine: The most likely fragmentation involves cleavage of the bonds alpha to the nitrogen atoms. Cleavage of the oxane ring from the piperazine nitrogen would lead to a stable iminium ion with m/z 99 . This is often a very prominent peak.

  • Ring Opening and Fragmentation: Fragmentation can also be initiated by the cleavage of the C-C bonds within the piperazine ring, leading to fragments such as m/z 70 and m/z 57 . The piperazine ring itself can fragment to give a characteristic ion at m/z 86 .

  • Oxane Ring Fragmentation: Cleavage can also occur within the oxane ring, though this is generally less favored than alpha-cleavage at the nitrogen.

Conclusion: A Self-Validating Spectroscopic Profile

The collective analysis of NMR, IR, and Mass Spectrometry data provides a robust and self-validating structural confirmation of this compound. The N-H and C-O-C stretches in the IR spectrum confirm the key functional groups. The molecular weight from the mass spectrum validates the elemental formula, while the fragmentation pattern aligns with the proposed connectivity. Finally, the detailed map of proton and carbon environments from ¹H and ¹³C NMR spectroscopy provides unambiguous proof of the final structure. This comprehensive spectroscopic dossier is the essential starting point for any further investigation into the pharmacological potential of this promising molecular scaffold.

References

  • BenchChem. (2025).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.[5]
  • OpenStax. (2023). Organic Chemistry.
  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

Sources

Solubility and stability of 1-(Oxan-4-yl)piperazine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 1-(Oxan-4-yl)piperazine

Introduction

The piperazine moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs across various therapeutic areas, including antidepressants, antipsychotics, and anticancer agents.[1][2][3] Its prevalence is due to its ability to improve the pharmacokinetic properties of molecules, particularly solubility and CNS penetration.[3][4] this compound is a heterocyclic compound featuring this critical piperazine ring linked to a tetrahydropyran (oxane) group. Understanding the fundamental physicochemical properties of this molecule—specifically its solubility and chemical stability—is paramount for its successful development from a lead compound into a viable drug candidate.

This guide provides a comprehensive technical overview of the solubility and stability profiles of this compound. As a Senior Application Scientist, my objective is not merely to present data but to elucidate the underlying principles and provide robust, field-proven experimental protocols. This document is designed to empower researchers to accurately characterize this molecule, anticipate potential development challenges, and design effective formulation and storage strategies.

Part 1: Physicochemical Properties and Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The structure of this compound—a combination of the basic, polar piperazine ring and the non-polar, cyclic ether (oxane) moiety—suggests a nuanced solubility profile. The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and can be protonated in acidic media, which generally enhances aqueous solubility.[5] Conversely, the hydrocarbon-rich oxane ring contributes to the molecule's lipophilicity.

Predicted Solubility in Common Pharmaceutical Solvents

While specific experimental solubility data for this compound is not extensively published, we can predict its behavior based on the "like dissolves like" principle and the known properties of its constituent rings.[6][7] The following table provides an expert assessment of its likely solubility in a range of solvents relevant to drug development.

Solvent CategoryExample SolventsPredicted Solubility of this compoundRationale
Aqueous Buffers Phosphate-Buffered Saline (PBS)Moderate to High (pH-dependent)The basic piperazine nitrogens will be protonated at physiological or acidic pH, forming soluble salts. Solubility is expected to decrease as the pH becomes more basic. Parent piperazine is freely soluble in water.[5][8]
Polar Protic Water, Ethanol, MethanolHighThese solvents can engage in hydrogen bonding with the piperazine nitrogens and the oxane oxygen. Parent piperazine is soluble in alcohol.[7]
Polar Aprotic DMSO, Acetonitrile (ACN), DMFHighThese solvents are effective at solvating polar molecules. DMSO is a common solvent for initial stock solutions of drug candidates.[9]
Intermediate Polarity Dichloromethane (DCM), Ethyl AcetateModerateThe molecule's lipophilic oxane portion will facilitate interaction with these solvents, while the polar piperazine ring may limit miscibility.
Nonpolar Hexane, Toluene, Diethyl EtherLow to InsolubleThe overall polarity of the molecule, dominated by the two nitrogens and one oxygen, is too high for significant solubility in nonpolar solvents. Parent piperazine is insoluble in ether.[5][8]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining thermodynamic solubility is the shake-flask method.[10][11] This protocol is designed to be a self-validating system to ensure accurate and reproducible results.

Causality: The core principle is to create a saturated solution in a given solvent system, allow it to reach equilibrium, and then measure the concentration of the dissolved solute. Using an excess of the solid compound ensures that the solution is truly saturated.[11] An extended incubation period (24-72 hours) is critical to ensure the system reaches thermodynamic equilibrium, avoiding the artificially high values often seen in kinetic solubility assays.[12]

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid this compound to a known volume of solvent B Verify and record initial pH (for aqueous buffers) A->B C Seal vials and place on shaker at controlled temperature (e.g., 25°C) B->C D Agitate for 24-72 hours to ensure equilibrium C->D E Centrifuge vials to pellet undissolved solid D->E F Filter supernatant using a 0.45 µm PTFE syringe filter E->F G Dilute filtrate with mobile phase F->G H Analyze by validated HPLC-UV method G->H I Calculate concentration against a standard curve H->I

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound (enough to ensure solid is visible after equilibration) to a series of glass vials containing a precise volume (e.g., 2 mL) of the desired solvents.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate the samples for at least 24 hours. A 72-hour time point is recommended to confirm that equilibrium has been reached.[10]

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a chemically inert 0.45 µm syringe filter (e.g., PTFE) to remove any remaining microscopic particles.[6] This step is critical to prevent artificially high readings from suspended solids.

  • Quantification: Accurately dilute the filtrate with a suitable mobile phase. Quantify the concentration of this compound using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[6]

  • Data Analysis: Calculate the solubility in mg/mL or µg/mL by comparing the sample's response to a calibration curve generated from standards of known concentrations. For aqueous buffers, the final pH of the saturated solution should be measured and reported alongside the solubility value.[11]

Part 2: Chemical Stability and Degradation Pathways

Assessing the chemical stability of an API is a non-negotiable part of drug development, mandated by regulatory bodies like the ICH.[13][14] Forced degradation, or stress testing, is employed to identify likely degradation products, establish degradation pathways, and validate the specificity of analytical methods.[15][]

The this compound structure contains functionalities susceptible to degradation. While the oxane (tetrahydropyran) ring is a relatively stable cyclic ether, the piperazine ring is known to be susceptible to thermal and oxidative degradation.[17][18]

Potential Degradation Pathways

Based on extensive studies of piperazine and its derivatives, the primary degradation mechanisms are nucleophilic substitution (SN2) reactions and oxidation.[17]

  • Oxidative Degradation: The tertiary nitrogen atoms of the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides. This is a common metabolic pathway but can also occur under chemical stress (e.g., exposure to peroxides).[19]

  • Thermal Degradation: At elevated temperatures, particularly in aqueous solutions, the piperazine ring can undergo cleavage. This often proceeds via an SN2 reaction, where one piperazine molecule attacks another, leading to ring-opening and the formation of various byproducts, such as N-formylpiperazine or other N-substituted derivatives.[17][18]

  • Acid/Base Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions at elevated temperatures can promote degradation pathways.

  • Photodegradation: Compounds with chromophores can be susceptible to degradation upon exposure to light. While the saturated rings of this compound do not strongly absorb UV light, photostability testing is a standard part of forced degradation studies.[20]

General Degradation Pathways for Substituted Piperazines

G cluster_main cluster_products A This compound B N-Oxide Derivatives A->B Oxidative Stress (e.g., H₂O₂) C Ring-Opened Products (e.g., N-substituted ethylenediamines) A->C Thermal Stress (High Temp) D Other Minor Degradants A->D Hydrolytic Stress (Acid/Base) Photolytic Stress (UV/Vis)

Caption: Potential degradation pathways under stress conditions.

Experimental Protocol: Forced Degradation (Stress Testing)

This protocol outlines the conditions for stress testing as recommended by ICH guidelines to elucidate the intrinsic stability of the drug substance.[13][20]

Causality: The objective is to intentionally degrade the API under more extreme conditions than it would typically encounter during storage or use. This accelerated degradation helps to rapidly identify potential impurities and degradation products that might form over a much longer period under normal conditions.[14][15] This data is essential for developing a stability-indicating analytical method—a method that can separate and quantify the intact API in the presence of its degradants.[21]

Stress ConditionTypical ProtocolPotential Degradation Mechanism
Acid Hydrolysis Dissolve in 0.1 M HCl; incubate at 60°C for a set period (e.g., 24h). Neutralize before analysis.[21]Protonation of nitrogens may stabilize the ring, but harsh conditions could promote minor degradation.
Base Hydrolysis Dissolve in 0.1 M NaOH; incubate at 60°C for a set period. Neutralize before analysis.[21]Generally stable, but extreme conditions could catalyze unforeseen reactions.
Oxidation Dissolve in 3% H₂O₂; store at room temperature for a set period.[21]Oxidation of the piperazine nitrogen atoms to form N-oxides.[19]
Thermal Degradation Heat solid powder in an oven (e.g., 80°C) or solution at 60°C.[21]SN2-mediated ring-opening, leading to formation of N-formylpiperazine or N-(2-aminoethyl)piperazine analogues.[17]
Photodegradation Expose solid or solution to UV/Vis light (per ICH Q1B guidelines). A dark control must be run in parallel.[20]Unlikely to be a major pathway due to lack of a strong chromophore, but must be experimentally verified.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Sample Preparation: For each condition (acid, base, oxidative), mix the stock solution with the stressor solution (e.g., 1 mL of stock with 1 mL of 0.2 M HCl to yield a final concentration of 0.1 M HCl). For thermal and photolytic studies, use both the solid drug and the stock solution.

  • Incubation: Store the samples under the conditions described in the table above. It is advisable to pull time points (e.g., 2, 8, 24 hours) to target approximately 5-20% degradation. If no degradation is observed, more strenuous conditions (higher temperature or longer duration) may be applied.[20]

  • Sample Quenching & Analysis: At each time point, withdraw an aliquot. For acid and base samples, neutralize the solution. Dilute all samples to a suitable concentration for analysis.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

    • Method Development: The method must be capable of separating the main peak (intact drug) from all degradation products.[21] A good starting point is a C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 3.0).

    • Detection: A Photodiode Array (PDA) detector is essential. It allows for the assessment of peak purity, helping to ensure that the main drug peak is not co-eluting with any degradants.[21]

    • Identification: Coupling the HPLC to a Mass Spectrometer (LC-MS) is the definitive way to identify the molecular weights of the unknown degradation products, which provides critical clues to their structures.[21]

  • Mass Balance: A crucial aspect of a trustworthy stability study is the mass balance calculation. The sum of the amount of the remaining API and the amounts of all formed degradation products should be close to 100% of the initial amount of the API. This confirms that all major degradants have been detected.

Conclusion

This compound is a molecule with significant pharmaceutical potential, largely due to the favorable properties imparted by the piperazine ring. Its solubility is predicted to be pH-dependent and generally high in polar solvents, a characteristic that is beneficial for formulation development. However, the piperazine ring also represents the primary site of chemical instability, with oxidative and thermal pathways being the most probable routes of degradation.

The experimental protocols detailed in this guide for solubility determination via the shake-flask method and for stability assessment via forced degradation studies provide a robust framework for the comprehensive characterization of this compound. By applying these methodologies, researchers and drug development professionals can generate the high-quality, reliable data necessary to understand the molecule's behavior, develop stable formulations, establish appropriate storage conditions, and ensure the safety and efficacy of future drug products.

References

  • Benchchem.
  • Protheragen. API Stress Testing Studies.
  • The Royal Society of Chemistry. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • BOC Sciences. Stability Testing of Active Pharmaceutical Ingredients.
  • ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Gale. Stress Testing: Significance and symbolism.
  • Pharmaceutical Sciences.
  • European Medicines Agency.
  • Ningbo Inno Pharmchem Co.,Ltd.
  • Benchchem. General Experimental Protocol for Determining Solubility.
  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • The University of Texas at Austin. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Elsevier. Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions.
  • ResearchGate.
  • PubMed.
  • ScienceDirect. Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
  • Benchchem. Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • ResearchGate. Thermal degradation of piperazine and its structural analogs.
  • Semantic Scholar. A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form.
  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100.
  • Chemspace. This compound.
  • NIH PubChem. Piperazine.
  • ResearchGate.
  • NTU Journal of Pure Sciences.
  • ChemicalBook. Piperazine compounds.
  • Wikipedia. Piperazine.

Sources

The Strategic Role of the Oxane Moiety in 1-(Oxan-4-yl)piperazine Derivatives: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(oxan-4-yl)piperazine scaffold has emerged as a privileged structure in modern drug discovery, featured in a multitude of therapeutic agents across various disease areas. This guide delves into the pivotal role of the oxane (also known as tetrahydropyran or THP) moiety, dissecting its profound influence on the physicochemical, pharmacokinetic, and pharmacodynamic properties of these derivatives. We will explore how this six-membered cyclic ether acts as a strategic tool for medicinal chemists to enhance drug-like properties, mitigate metabolic liabilities, and optimize target engagement. Through a combination of mechanistic explanations, comparative data, and detailed experimental protocols, this whitepaper provides researchers, scientists, and drug development professionals with a comprehensive understanding of why the oxane ring is a cornerstone of contemporary scaffold design.

Introduction: The Rise of Saturated Heterocycles in Drug Design

In recent decades, medicinal chemistry has witnessed a strategic shift away from flat, aromatic-rich molecules towards more three-dimensional, complex structures. This "escape from flatland" is driven by the need to access novel chemical space and improve physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties that are often challenging with planar scaffolds. Saturated heterocycles have become central to this effort, and among them, the this compound core stands out as a particularly successful and versatile framework.[1][2]

The piperazine ring itself is a well-established scaffold in centrally active agents, prized for its ability to engage with biological targets and its favorable physicochemical properties.[1][2][3] The strategic incorporation of the oxane moiety at the N-1 position, however, imparts a unique and highly beneficial set of characteristics. This guide posits that the oxane ring is not merely a passive linker but an active contributor to a molecule's success, functioning as both a "pharmacokinetic enhancer" and a "structural anchor."

Physicochemical Impact of the Oxane Moiety

The introduction of an oxygen atom into a six-membered ring, replacing a methylene group (CH₂) as in cyclohexane, fundamentally alters the electronic and physical nature of the scaffold. This bioisosteric replacement is a deliberate strategy to fine-tune key drug-like properties.[4][5][6]

Modulation of Lipophilicity and Solubility

One of the most significant contributions of the oxane moiety is the reduction of lipophilicity (logP/D) and enhancement of aqueous solubility. The ether oxygen is a potent hydrogen bond acceptor, allowing for more favorable interactions with water compared to its carbocyclic counterpart, cyclohexane. This seemingly subtle change can have a dramatic impact on a compound's overall profile, often improving metabolic stability and reducing off-target toxicity.[6]

MoietyTypical clogP ContributionKey Physicochemical Features
Cyclohexane ~ +2.5Highly lipophilic, metabolically susceptible to oxidation.
Piperidine (N-H) ~ +0.5 (at neutral pH)Basic, can be protonated, potential for H-bond donation.
Oxane (THP) ~ +1.0Reduced lipophilicity vs. cyclohexane, H-bond acceptor, generally metabolically stable.[7][8][9]
Table 1: Comparative physicochemical contributions of common six-membered rings.
Influence on Basicity (pKa) of the Piperazine Moiety

The electronegative oxygen atom in the oxane ring exerts a modest electron-withdrawing inductive effect. This effect can subtly influence the basicity (pKa) of the distal nitrogen atom of the piperazine ring. While the impact is generally small, this fine-tuning can be crucial for optimizing interactions with biological targets or for modulating properties like cell permeability and oral bioavailability.

Hydrogen Bonding Potential

The lone pairs of electrons on the oxane's ether oxygen are not just crucial for improving solubility; they can also serve as a key interaction point with biological targets.[10] In numerous co-crystal structures, the oxane oxygen has been shown to form critical hydrogen bonds with amino acid residues in a protein's active site, anchoring the ligand and contributing significantly to binding affinity and selectivity.

Pharmacokinetic Profile Enhancement by the Oxane Ring (ADME)

A well-designed molecule must not only bind its target but also navigate the complex biological environment of the body. The oxane moiety is a powerful tool for optimizing the ADME profile of a drug candidate.[11][12]

Enhancing Metabolic Stability

A primary challenge in drug development is overcoming rapid metabolic breakdown, often mediated by cytochrome P450 (CYP) enzymes.[12][13] Saturated carbocyclic rings like cyclohexane are often "metabolic hotspots," prone to hydroxylation. The replacement of a susceptible C-H bond with a C-O-C ether linkage in the oxane ring effectively blocks this common metabolic pathway, enhancing the compound's metabolic stability and prolonging its half-life in the body.[5]

Protocol: In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol provides a self-validating system to assess the metabolic stability of a this compound derivative compared to a control compound.

1. Objective: To determine the rate of disappearance of a test compound when incubated with human liver microsomes (HLM).

2. Materials:

  • Test Compound (e.g., your oxane derivative)

  • Control Compound (e.g., Verapamil - high clearance)

  • Human Liver Microsomes (pooled, 20 mg/mL stock)

  • NADPH regenerating system (e.g., NADPH-A/B)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., Tolbutamide) for quenching

  • LC-MS/MS system for analysis

3. Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep1 Prepare Microsome Mastermix (Buffer + HLM) start_rxn Initiate Reaction: Add NADPH System prep1->start_rxn prep2 Prepare Compound Stock (1 µM in Buffer) prep2->start_rxn time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->time_points quench Quench Reaction: Add Cold Acetonitrile + IS time_points->quench centrifuge Centrifuge Samples (10 min, 4000 rpm) quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc Calculate % Remaining vs. T=0 analyze->calc

Caption: Workflow for in vitro metabolic stability assay.

4. Causality and Self-Validation:

  • Why NADPH? CYP450 enzymes require NADPH as a cofactor to function. A control incubation without NADPH should show minimal compound loss, validating that the observed degradation is enzyme-mediated.

  • Why Verapamil? Using a compound with known high clearance validates that the microsomal preparation is active. If Verapamil is not metabolized, the assay is invalid.

  • Why T=0 sample? The T=0 time point, where the quenching solution is added immediately after NADPH, represents 100% of the initial compound concentration and accounts for any non-enzymatic degradation or binding to plasticware.

5. Data Analysis: The percentage of the parent compound remaining at each time point is plotted on a semi-log graph (ln(% remaining) vs. time). The slope of this line (k) is used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Role in Pharmacodynamics: Target Engagement and SAR

The utility of the this compound scaffold extends across a wide range of biological targets, particularly within the central nervous system (CNS).[1][14] Its rigid, three-dimensional structure provides an excellent platform for orienting substituents into specific binding pockets.

The Oxane as a Rigid Scaffold

Unlike floppy alkyl chains, the chair conformation of the oxane ring provides a rigid framework. This conformational constraint reduces the entropic penalty upon binding to a target, which can lead to higher affinity. It also presents substituents at well-defined vectorial angles, allowing medicinal chemists to systematically probe the structure-activity relationship (SAR) of a compound series.[15]

SAR scaffold This compound Core Oxane Moiety Piperazine Moiety prop1 Improved Solubility (H-Bond Acceptor) scaffold:f1->prop1 prop2 Metabolic Stability (Blocks Oxidation) scaffold:f1->prop2 prop3 Rigid Conformation (Precise Vector) scaffold:f1->prop3 prop4 Target Interaction (H-Bonding) scaffold:f1->prop4

Caption: Key contributions of the oxane moiety.

Case Study: CNS Receptor Antagonists

Many successful CNS drugs, including antipsychotics and antidepressants, feature the this compound core.[2][3] In these contexts, the piperazine nitrogen often serves as the key basic center for interacting with an acidic residue (e.g., Aspartate) in the target receptor, while the oxane moiety provides the optimal combination of solubility, metabolic stability, and structural rigidity needed for brain penetration and high-affinity binding.

Conclusion: A Strategic Tool in the Medicinal Chemist's Arsenal

The this compound scaffold is a testament to the power of rational, structure-based drug design. The oxane moiety is far from a simple placeholder; it is a multifunctional tool that imparts a host of desirable properties. By simultaneously improving aqueous solubility, enhancing metabolic stability, and providing a rigid, three-dimensional framework for precise target engagement, the oxane ring consistently helps to solve complex optimization challenges in drug discovery. Its continued prevalence in newly developed therapeutic agents underscores its importance and guarantees its place as a privileged scaffold for years to come.

References

  • Tetrahydropyran: Applications in Medicinal Chemistry and Prepar
  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (n.d.). PubMed Central.
  • Tetrahydropyran: properties, applic
  • What is Tetrahydropyran and its Role in Synthetic Organic Chemistry? (n.d.). Guidechem.
  • Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (n.d.). Open Access Journals.
  • The Chemistry of Tetrahydropyran: From Synthesis to Application in Fine Chemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • The Science Behind CNS Drugs: The Role of Piperazine Derivatives. (n.d.). Fine Chemical Manufacturer.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology.
  • Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (n.d.). PharmacologyOnLine.
  • Structure of cinnamyl piperazine derivatives as CNS agents. (n.d.).
  • Structure Activity Relationship Of Drugs. (n.d.). ec-undp-electoralassistance.org.
  • pharmacokinetics biodistribution metabolism: Topics by Science.gov. (n.d.). Science.gov.
  • Pharmacokinetics and Drug Metabolism: Interactions and Implic
  • Biotransformation: Impact and Application of Metabolism in Drug Discovery. (n.d.). PubMed Central.

Sources

Methodological & Application

Introduction: The Strategic Importance of the 1-(Oxan-4-yl)piperazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of N-Alkylated 1-(Oxan-4-yl)piperazine Derivatives

In the landscape of modern medicinal chemistry, the this compound motif stands out as a privileged scaffold. Its unique combination of a hydrophilic tetrahydropyran (oxane) ring and a versatile piperazine core imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, to drug candidates. The two nitrogen atoms of the piperazine ring offer distinct handles for chemical modification, with the secondary amine serving as a crucial point for introducing diverse alkyl substituents (the R-group). This N-alkylation is a cornerstone transformation that allows for the systematic exploration of structure-activity relationships (SAR) to optimize a compound's potency, selectivity, and pharmacokinetic profile.

This guide provides a detailed exploration of the two most effective and widely adopted strategies for the N-alkylation of this compound: Direct Alkylation via Nucleophilic Substitution and Reductive Amination . We will delve into the mechanistic rationale behind each approach, present detailed, field-proven protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific synthetic goals.

Mechanistic Considerations & Strategic Selection

The choice between direct alkylation and reductive amination is a critical decision point in the synthetic workflow. Each pathway offers distinct advantages and is suited to different types of alkylating agents and desired outcomes.

Strategy 1: Direct N-Alkylation with Alkyl Halides

This classical method relies on the nucleophilic character of the secondary amine on the piperazine ring. The amine nitrogen attacks an electrophilic alkyl halide (R-X, where X is typically Br, I, or Cl) in an SN2 reaction, forming a new carbon-nitrogen bond. A base is required to neutralize the hydrogen halide (HX) byproduct and to maintain the nucleophilicity of the piperazine.

  • Causality: This approach is straightforward and leverages readily available starting materials. However, its primary drawback is the potential for over-alkylation. The newly formed tertiary amine product can compete with the starting secondary amine for the alkyl halide, leading to the formation of an undesired quaternary ammonium salt. This side reaction is particularly prevalent with highly reactive alkylating agents like methyl iodide or benzyl bromide.[1]

Strategy 2: Reductive Amination with Carbonyl Compounds

Reductive amination is a highly efficient and generally cleaner alternative for N-alkylation.[2][3] The process involves two key steps that occur in a single pot:

  • Iminium Ion Formation: The secondary amine of this compound reacts with an aldehyde or ketone to form a transient, electrophilic iminium ion intermediate.

  • In-situ Reduction: A mild and selective reducing agent, most commonly sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced to reduce the iminium ion to the final tertiary amine product.

  • Causality and Trustworthiness: The key advantage of this method is its high selectivity, which virtually eliminates the possibility of quaternary ammonium salt formation.[1][2] Sodium triacetoxyborohydride is the reagent of choice because it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the iminium ion intermediate. This orthogonality ensures a clean reaction profile and high yields of the desired mono-alkylated product.[2][4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations central to each protocol.

Caption: General scheme for Direct N-Alkylation.

Caption: General scheme for Reductive Amination.

Experimental Protocols

The following protocols are designed to be robust and adaptable for a range of substrates. Reaction progress should always be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Direct N-Alkylation with an Alkyl Bromide

This protocol details a representative procedure using benzyl bromide as the alkylating agent.

Materials:

  • This compound (1.0 eq.)

  • Alkyl Bromide (e.g., Benzyl Bromide) (1.1 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq.)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the piperazine starting material.

  • Reagent Addition: Begin stirring the suspension. Add the alkyl bromide (1.1 eq.) dropwise to the mixture at room temperature under a nitrogen or argon atmosphere.

  • Reaction: Heat the reaction mixture to 60-80°C (or reflux). Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction:

    • Dissolve the resulting crude residue in dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford the pure N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

This protocol provides a general and highly reliable method using an aldehyde as the coupling partner.

Materials:

  • This compound (1.0 eq.)

  • Aldehyde or Ketone (1.2 eq.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic Acid (optional, 0.1 eq.)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and the aldehyde or ketone (1.2 eq.).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane or dichloromethane to achieve a concentration of 0.1-0.2 M.

  • Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. For less reactive carbonyls or hindered amines, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions over 5-10 minutes. Note: The addition may be mildly exothermic and may cause some gas evolution.

  • Reaction: Stir the reaction at room temperature under a nitrogen or argon atmosphere. Monitor the reaction's progress by TLC or LC-MS until completion (typically 2-12 hours).

  • Work-up (Quenching):

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2x).

    • Combine all organic layers, wash with brine (1x), and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the desired product.

Workflow Visualization and Data Summary

Experimental_Workflow Setup 1. Reaction Setup (Flask, Stir Bar, Reactants) Reagent_Add 2. Reagent Addition (Solvent, Base/Reducing Agent) Setup->Reagent_Add Reaction 3. Reaction (Heating/Stirring, Monitoring) Reagent_Add->Reaction Workup 4. Work-up (Quench/Filter, Concentrate) Reaction->Workup Extraction 5. Liquid-Liquid Extraction (DCM, H₂O/Brine Washes) Workup->Extraction Purification 6. Purification (Column Chromatography) Extraction->Purification Product Pure Product Purification->Product

Caption: A generalized workflow for N-alkylation experiments.

Table 1: Comparative Summary of N-Alkylation Protocols
ParameterProtocol 1: Direct AlkylationProtocol 2: Reductive Amination
Method Nucleophilic Substitution (SN2)Reductive Amination
Alkylating Agent Alkyl Halides (R-X)Aldehydes (RCHO) or Ketones (RCOR')
Key Reagent Base (e.g., K₂CO₃, Et₃N)Reducing Agent (e.g., NaBH(OAc)₃)
Solvent ACN, DMFDCM, DCE
Temperature Room Temp. to RefluxRoom Temperature
Typical Yield 60-90%75-98%
Key Advantage Simplicity, uses common halidesHigh selectivity, avoids over-alkylation, broad scope
Main Drawback Risk of quaternary salt formationRequires specific (but common) reducing agent

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield - Inactive alkylating agent or old reducing agent.- Insufficiently anhydrous conditions.- Low reaction temperature or insufficient time.- Use a fresh, verified alkylating agent or reducing agent.- Use anhydrous solvents and reagents; run under an inert atmosphere.- Increase temperature (for direct alkylation) or allow for longer reaction time. Monitor by LC-MS.
Formation of Byproducts (e.g., Quaternary Salt) - (Direct Alkylation) Alkylating agent is too reactive.- Stoichiometry is incorrect (excess alkyl halide).- Switch to the Reductive Amination protocol.[1][2]- Use no more than 1.1-1.2 equivalents of the alkyl halide.- Consider using a less reactive halide (e.g., chloride instead of iodide).
Incomplete Reaction - Steric hindrance from substrate or alkylating agent.- (Reductive Amination) Inefficient iminium ion formation.- Increase reaction temperature and/or time.- For Reductive Amination, add a catalytic amount of acetic acid to promote iminium formation.- For Direct Alkylation, consider switching to a more polar solvent like DMF and adding a catalytic amount of NaI (Finkelstein conditions).
Difficult Purification - Product and starting material have similar polarity.- Presence of oily byproducts.- Ensure the reaction has gone to completion to consume all starting material.- Optimize the chromatography gradient; a shallower gradient may be needed.- Consider an acidic wash during work-up to remove any remaining basic starting material.

Conclusion

The N-alkylation of this compound is a fundamental transformation that unlocks vast chemical space for drug discovery and development. While direct alkylation with halides offers a simple and rapid route, reductive amination stands out as the superior method for its cleanliness, high yields, and broad applicability, effectively mitigating the common issue of over-alkylation .[2][3] By understanding the mechanistic principles and applying the robust protocols detailed in this guide, researchers can confidently and efficiently synthesize a diverse library of N-substituted analogs, accelerating the journey toward novel and effective therapeutics.

References

  • Benchchem. A Comparative Guide to Alkylating Agents for Piperazine Substitution. [URL: https://www.benchchem.com/application-notes/1000101-a-comparative-guide-to-alkylating-agents-for-piperazine-substitution]
  • Molecules. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10458852/]
  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? [URL: https://www.researchgate.net/post/What_are_the_best_conditions_to_perform_monoalkylation_in_piperazine_with_a_primary_alkyl_iodide]
  • Benchchem. Application Notes and Protocols for N-Alkylation of Benzyl Piperazine-1-Carboxylate. [URL: https://www.benchchem.
  • ACS Publications. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.8b00085]

Sources

Using 1-(Oxan-4-yl)piperazine in parallel synthesis of compound libraries

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Application of 1-(Oxan-4-yl)piperazine for Parallel Synthesis of sp³-Rich Compound Libraries

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Saturated Heterocycles in Drug Discovery

In modern medicinal chemistry, there is a clear imperative to move beyond flat, aromatic-rich chemical space to explore more three-dimensional, sp³-hybridized molecular architectures.[1] Saturated heterocyclic scaffolds are central to this effort, as they often confer improved physicochemical properties such as enhanced aqueous solubility, greater metabolic stability, and lower toxicity compared to their aromatic counterparts.[2] The this compound motif has emerged as a particularly valuable building block in this context.

This scaffold represents a "privileged" combination of two highly desirable heterocycles:

  • The Piperazine Ring: A versatile scaffold found in numerous FDA-approved drugs, offering two points for diversification, a basic nitrogen atom to modulate solubility and target engagement, and a stable chair conformation.[3][4][5][6]

  • The Oxane (Tetrahydropyran) Ring: An sp³-rich, non-aromatic ring that acts as a polar, metabolically stable bioisostere for phenyl rings or other lipophilic groups, often improving pharmacokinetic profiles.[7]

The fusion of these two rings provides a robust, three-dimensional starting point for the construction of compound libraries. Its rigid, yet conformationally defined, structure is ideal for presenting substituents in precise vectors for probing target binding pockets. This guide provides detailed protocols for leveraging this compound in key synthetic reactions amenable to parallel synthesis formats, enabling the rapid generation of diverse and drug-like compound libraries.

G cluster_0 Core Building Block cluster_1 Parallel Synthesis Reactions cluster_2 Resulting Compound Library Core This compound Amide Amide Coupling (R-COOH) Core->Amide Reductive Reductive Amination (R-CHO / R-CO-R') Core->Reductive Arylation N-Arylation (Ar-X) Core->Arylation Library Diverse sp³-Rich Compound Library Amide->Library Reductive->Library Arylation->Library

Caption: General strategy for library synthesis using this compound.

Core Methodologies for Library Elaboration

The secondary amine of the piperazine ring is the primary handle for diversification. The following sections detail robust, field-proven protocols for its functionalization in a parallel synthesis format.

Amide Bond Formation: The Workhorse Reaction

Amide coupling is arguably the most utilized reaction in medicinal chemistry for its reliability and the vast commercial availability of carboxylic acids.[8] The secondary amine of this compound couples efficiently with a wide range of acids to generate stable, neutral amides.

Causality Behind Protocol Choices:

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen for its high efficiency, fast reaction times, and low rate of epimerization, making it ideal for automated parallel synthesis.[9][10] EDC/HOBt is presented as a classic, cost-effective alternative suitable for routine couplings.[11]

  • Base: A non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) is essential. It activates the coupling reagent and neutralizes the acid formed without competing in the coupling reaction itself.[9]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is the preferred solvent due to its excellent solvating power for a wide range of substrates and reagents.

G cluster_workflow Parallel Amide Coupling Workflow Dispense_Acid 1. Dispense Carboxylic Acids (1.0 eq) into 96-well plate Dispense_Reagents 2. Add Stock Solution of: - this compound (1.1 eq) - HATU (1.2 eq) - DIPEA (2.5 eq) in Anhydrous DMF Dispense_Acid->Dispense_Reagents React 3. Seal Plate & React (Room Temp, 2-6 h) Dispense_Reagents->React Workup 4. Quench & Liquid-Liquid Extraction (optional) or Direct Purification React->Workup Analyze 5. QC Analysis (LC-MS) Workup->Analyze Purify 6. Mass-Directed Prep-HPLC Analyze->Purify

Caption: Workflow for parallel amide coupling in a 96-well plate format.

Protocol 1: High-Efficiency Parallel Amide Coupling using HATU

Materials:

  • Stock solution of this compound in anhydrous DMF (e.g., 0.5 M)

  • Array of carboxylic acids (R-COOH) pre-weighed in a 96-well reaction block

  • Stock solution of HATU in anhydrous DMF (e.g., 0.5 M)

  • Stock solution of DIPEA in anhydrous DMF (e.g., 1.0 M)

  • Standard workup and purification reagents (Ethyl Acetate, saturated aq. NaHCO₃, brine, anhydrous MgSO₄)

Procedure (per well):

  • To a well containing the carboxylic acid (1.0 equivalent, e.g., 20 µmol), add the stock solution of this compound (1.1 equivalents, 22 µmol).

  • Add the DIPEA stock solution (2.5 equivalents, 50 µmol).

  • Initiate the reaction by adding the HATU stock solution (1.2 equivalents, 24 µmol).

  • Seal the reaction block and agitate at room temperature for 2-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking a small aliquot from a representative well and analyzing via LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. For high-throughput formats, direct injection onto a prep-HPLC system after dilution is common.

  • Purification: Purify the crude product by mass-directed preparative HPLC.

Reductive Amination: Accessing Diverse Secondary and Tertiary Amines

Reductive amination is a powerful and versatile method for C-N bond formation, allowing the coupling of the piperazine nitrogen with a vast array of commercially available aldehydes and ketones.[12][13] This reaction significantly expands the accessible chemical space beyond what is achievable with amide coupling alone.

Causality Behind Protocol Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for one-pot reductive aminations.[14] It is milder than other hydrides like sodium cyanoborohydride, is not water-sensitive, and selectively reduces the iminium ion intermediate in the presence of the starting carbonyl compound.

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are excellent solvents for this reaction, as they are compatible with the reagents and facilitate the removal of the water byproduct formed during iminium ion formation.

  • Catalyst: A catalytic amount of acetic acid is often added to accelerate the formation of the iminium ion intermediate, which is the species reduced by STAB.

G cluster_workflow Parallel Reductive Amination Workflow Dispense_Carbonyl 1. Dispense Aldehyde/Ketone (1.0 eq) & this compound (1.1 eq) in DCE Stir 2. Add Acetic Acid (0.1 eq) Stir for 30 min Dispense_Carbonyl->Stir Add_STAB 3. Add STAB (1.5 eq) portion-wise Stir->Add_STAB React 4. Seal Plate & React (Room Temp, 4-16 h) Add_STAB->React Workup 5. Quench with sat. aq. NaHCO₃ Extract with DCM React->Workup Purify 6. Purify via Prep-HPLC or Silica Gel Chromatography Workup->Purify

Caption: Workflow for parallel reductive amination in a multi-well format.

Protocol 2: One-Pot Parallel Reductive Amination using STAB

Materials:

  • Stock solution of this compound in 1,2-Dichloroethane (DCE) (e.g., 0.5 M)

  • Array of aldehydes or ketones (1.0 equivalent) in a 96-well reaction block

  • Sodium triacetoxyborohydride (STAB)

  • Glacial Acetic Acid

  • Standard workup and purification reagents

Procedure (per well):

  • To a well containing the aldehyde or ketone (1.0 equivalent, e.g., 20 µmol), add the stock solution of this compound (1.1 equivalents, 22 µmol) in DCE.

  • Add a catalytic amount of glacial acetic acid (e.g., ~0.1 equivalents). Agitate the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Add STAB (1.5 equivalents, 30 µmol) portion-wise to manage any initial effervescence.

  • Seal the reaction block and agitate at room temperature for 4-16 hours.

  • Reaction Monitoring: Follow the disappearance of the starting materials by LC-MS.

  • Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃. Transfer to a separation vessel, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by preparative HPLC or automated flash column chromatography.

N-Arylation via Buchwald-Hartwig Amination

The N-aryl piperazine moiety is a classic pharmacophore, particularly prevalent in central nervous system (CNS) agents.[6][15] The Buchwald-Hartwig cross-coupling reaction is a premier method for its construction, offering broad scope and functional group tolerance.[16]

Causality Behind Protocol Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand is required. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are critical for achieving high catalytic activity, especially with less reactive aryl chlorides.[17][18]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is necessary to deprotonate the amine and facilitate the catalytic cycle. The choice of base can depend on the substrate's sensitivity.

  • Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are required to prevent catalyst deactivation.

Protocol 3: Parallel Buchwald-Hartwig N-Arylation

Materials:

  • Array of aryl halides (Ar-X, 1.0 equivalent) in a 96-well reaction block (pre-dried)

  • This compound (1.2 equivalents)

  • Palladium source (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, deoxygenated toluene

Procedure (per well, performed under an inert atmosphere):

  • In a glovebox, add the aryl halide, this compound, palladium catalyst, ligand, and base to each well of the reaction block.

  • Add anhydrous, deoxygenated toluene to each well.

  • Seal the reaction block securely with a cap mat designed for heating.

  • Remove the block from the glovebox and heat to 80-110 °C with agitation for 12-24 hours.

  • Reaction Monitoring: After cooling, sample a representative well for LC-MS analysis.

  • Workup: Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with brine, dry the organic layer, and concentrate.

  • Purification: Purify using automated flash chromatography or preparative HPLC.

Data Summary and Reaction Scope

The following tables provide representative data for the described protocols. Yields are typical for isolated, purified products and will vary based on the specific substrates used.

Table 1: Representative Amide Coupling Reactions

Carboxylic Acid Input Coupling Reagent Time (h) Avg. Yield (%) Purification Method
4-Chlorobenzoic Acid HATU/DIPEA 3 85-95% Prep-HPLC
Cyclohexanecarboxylic Acid HATU/DIPEA 4 80-90% Prep-HPLC
Thiophene-2-carboxylic Acid EDC/HOBt 12 70-85% Flash Chromatography

| N-Boc-Glycine | HATU/DIPEA | 2 | >90% | Prep-HPLC |

Table 2: Representative Reductive Amination Reactions

Carbonyl Input Reducing Agent Time (h) Avg. Yield (%) Purification Method
Benzaldehyde STAB 6 80-90% Prep-HPLC
4-Pyridinecarboxaldehyde STAB 8 75-85% Prep-HPLC
Cyclopentanone STAB 16 70-80% Flash Chromatography

| Acetone | STAB | 16 | 65-75% | Flash Chromatography |

Library Purification and Quality Control

A critical, and often challenging, step in parallel synthesis is the purification and analysis of the resulting library. The basic nature of the piperazine nitrogen requires special consideration.

  • High-Throughput Purification: Mass-directed automated preparative HPLC is the industry standard. This technique uses an LC-MS signal to trigger fraction collection, ensuring only the desired product is isolated.

  • Improving Chromatography: The basic piperazine nitrogen can cause peak tailing on standard silica-based HPLC columns. To mitigate this, an acidic modifier is added to the mobile phase (e.g., 0.1% Trifluoroacetic Acid (TFA) or Formic Acid).[19] This protonates the piperazine, resulting in sharper, more symmetrical peaks and improved separation.

  • Quality Control (QC): Each library member should be analyzed post-purification to confirm identity and assess purity. A standard QC package includes:

    • LC-MS: To confirm the expected molecular weight and provide a purity assessment (typically >95%).

    • ¹H NMR: Performed on a representative subset of the library to confirm structural integrity.[20]

Conclusion

This compound is a superb scaffold for generating sp³-rich compound libraries. Its straightforward reactivity in high-yield, parallel-amenable reactions like amide coupling and reductive amination allows for the rapid exploration of vast chemical space. By employing the robust protocols detailed in this guide, researchers can efficiently build high-quality, diverse libraries of drug-like molecules, accelerating hit identification and lead optimization campaigns. The favorable physicochemical properties imparted by this scaffold make it a strategic choice for developing next-generation therapeutics.

References

  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
  • Synthesis of Saturated Heterocycles via Multicomponent Reactions. Request PDF.
  • Application Notes and Protocols: Amide Bond Formation with N-Boc-piperazine-C3-COOH. Benchchem.
  • Purification of piperazine.
  • Synthesis of Satur
  • Amide Synthesis. Fisher Scientific.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Organic & Biomolecular Chemistry. University of Cambridge.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • Saturated Heterocycles with Applications in Medicinal Chemistry.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Coupling Reagents in Amide Synthesis - Organic-Reaction. Scribd.
  • Exploring the Chemical Space of Oxane-Piperazine Scaffolds: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.
  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Strategies for Selective Reductive Amination in Organic Synthesis and C
  • One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones.
  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI.
  • Spectroscopic Analysis of Piperazine Compounds: Applic
  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. NIH.
  • Application of Suzuki-Miyaura and Buchwald - Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine.

Sources

Application Notes & Protocols: 1-(Oxan-4-yl)piperazine as a Privileged Scaffold for Central Nervous System (CNS) Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutics targeting the Central Nervous System (CNS) is one of the most challenging areas in drug discovery, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB).[1][2] The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its versatile physicochemical and biological properties.[3][4][5] When combined with an oxane (tetrahydro-2H-pyran) moiety, the resulting 1-(oxan-4-yl)piperazine scaffold offers a unique combination of properties that are highly advantageous for CNS drug design. This guide provides a detailed exploration of this scaffold, including the rationale for its use, comprehensive synthetic protocols, methodologies for in vitro evaluation, and insights into its structure-activity relationship (SAR).

The Rationale: Why the this compound Scaffold?

The strategic combination of the piperazine and oxane rings creates a scaffold with a finely tuned balance of properties essential for CNS drug candidates.[6] The piperazine moiety, a six-membered heterocycle with two nitrogen atoms, provides aqueous solubility and serves as a versatile handle for chemical modification.[3][7][8] The oxane ring, a saturated ether, impacts lipophilicity and metabolic stability while providing a rigid conformational constraint.[9][10]

Key Physicochemical Advantages:

  • Modulated Basicity: The piperazine ring has two nitrogen atoms. The N1 nitrogen, attached to the oxane ring, is a tertiary amine, while the N4 nitrogen is a secondary amine available for derivatization. The overall basicity (pKa) of the scaffold is moderated, which is crucial for minimizing off-target effects (e.g., hERG liability) and optimizing cell permeability.[11]

  • Enhanced Aqueous Solubility: The presence of two nitrogen atoms and the ether oxygen in the oxane ring increases the number of hydrogen bond acceptors, which generally improves aqueous solubility—a critical factor for formulation and bioavailability.[5]

  • Optimized Lipophilicity for BBB Penetration: Successful CNS drugs must navigate a narrow lipophilicity window (typically logP 1-3) to facilitate passive diffusion across the BBB.[2][11] The oxane ring helps to control lipophilicity, preventing the excessive lipophilicity that can lead to rapid metabolism and off-target toxicity.[6][11]

  • Metabolic Stability: The saturated heterocyclic rings are generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to more lipophilic, aromatic, or linear alkyl chains.

The interplay of these features is summarized in the diagram below.

G Scaffold This compound Scaffold Piperazine Piperazine Ring Scaffold->Piperazine contains Oxane Oxane Ring Scaffold->Oxane contains Solubility Aqueous Solubility Piperazine->Solubility improves Basicity Modulated Basicity (pKa) Piperazine->Basicity provides Permeability BBB Permeability Oxane->Permeability optimizes lipophilicity for Metabolism Metabolic Stability Oxane->Metabolism enhances Target Target Engagement Solubility->Target Basicity->Target Permeability->Target Metabolism->Target G start Start: this compound + Aryl Halide (Ar-X) buchwald Buchwald-Hartwig Coupling start->buchwald workup Aqueous Workup & Extraction buchwald->workup reagents Reagents: - Pd Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos) - Base (e.g., Cs2CO3) - Solvent (e.g., Toluene) reagents->buchwald purify Purification (Column Chromatography) workup->purify product Final Product: Ar-N(piperazine)-oxane purify->product

Caption: General workflow for synthesis via Buchwald-Hartwig amination.

Protocol 2.1: Synthesis of an Aryl-Substituted Derivative via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Objective: To synthesize a library of N-aryl derivatives for SAR studies.

Principle: The Buchwald-Hartwig amination forms a carbon-nitrogen bond between the piperazine nitrogen and an aryl halide, catalyzed by a palladium complex. This reaction is highly versatile and tolerates a wide range of functional groups on the aryl ring.

Materials:

  • This compound (1.0 eq)

  • Substituted Aryl Bromide (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Caesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask, add the aryl bromide (1.1 eq), caesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by this compound (1.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% methanol in dichloromethane or 20-80% ethyl acetate in hexanes).

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Causality Note: The choice of a bulky phosphine ligand like Xantphos is crucial. It stabilizes the palladium catalyst and facilitates the reductive elimination step, which is the final C-N bond-forming step of the catalytic cycle. Caesium carbonate is used as a strong, non-nucleophilic base required for the reaction mechanism.

In Vitro Evaluation Protocols

Once a library of compounds is synthesized, a cascade of in vitro assays is required to determine their biological activity and drug-like properties.

G synthesis Synthesized Compound Library primary Primary Screening: Receptor Binding Assay synthesis->primary Test Affinity (Ki) secondary Secondary Screening: Functional Assay (e.g., cAMP) primary->secondary Test Potency (EC50) adme ADME Profiling: PAMPA-BBB Assay secondary->adme Test Permeability (Pe) hit Hit Compound adme->hit Select Candidate

Caption: A typical in vitro screening cascade for CNS drug candidates.

Protocol 3.1: Radioligand Binding Assay for Serotonin 5-HT₁ₐ Receptor

Objective: To determine the binding affinity (Kᵢ) of test compounds for the human 5-HT₁ₐ receptor.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.

Materials:

  • Membrane preparations from HEK293 cells expressing the human 5-HT₁ₐ receptor.

  • Radioligand: [³H]-8-OH-DPAT (a high-affinity 5-HT₁ₐ agonist).

  • Non-specific binding control: 10 µM Serotonin or Buspirone. [12]* Test compounds (dissolved in DMSO, serially diluted).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • 96-well filter plates (GF/B or GF/C).

  • Scintillation cocktail and a microplate scintillation counter.

Step-by-Step Methodology:

  • Preparation: Thaw the receptor membrane preparation on ice. Dilute to the desired concentration (e.g., 10-20 µg protein/well) in ice-cold assay buffer.

  • Assay Plate Setup: In a 96-well plate, add:

    • Total Binding: 25 µL of assay buffer.

    • Non-Specific Binding (NSB): 25 µL of 10 µM Serotonin.

    • Test Compound: 25 µL of serially diluted test compound.

  • Radioligand Addition: Add 25 µL of [³H]-8-OH-DPAT (at a final concentration near its K₋d, e.g., 1 nM) to all wells.

  • Receptor Addition: Add 200 µL of the diluted membrane preparation to all wells to initiate the reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Harvesting: Rapidly filter the contents of the plate through the filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-Specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression (sigmoidal dose-response curve).

  • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d) , where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

Protocol 3.2: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: To predict the passive, transcellular permeability of a compound across the blood-brain barrier. [1] Principle: The PAMPA model uses a lipid-infused artificial membrane to mimic the BBB. [2]The rate at which a compound passes from a donor compartment to an acceptor compartment is measured to determine its effective permeability (Pₑ).

Materials:

  • PAMPA plate system (e.g., 96-well Donor and Acceptor plates).

  • Porcine brain lipid or a commercial brain lipid mixture.

  • Dodecane.

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Test compounds and control compounds (high and low permeability).

  • LC-MS/MS or UV-Vis plate reader for concentration analysis.

Step-by-Step Methodology:

  • Membrane Coating: Coat the filter of the Donor plate with 5 µL of the lipid/dodecane solution and allow it to impregnate for 5 minutes.

  • Prepare Acceptor Plate: Fill the wells of the Acceptor plate with 300 µL of PBS buffer.

  • Prepare Donor Plate: Dissolve test compounds in PBS buffer (final DMSO concentration <1%). Add 300 µL of the compound solution to the wells of the coated Donor plate.

  • Assemble Sandwich: Carefully place the Donor plate into the Acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor wells.

  • Incubation: Incubate the plate sandwich for 4-18 hours at room temperature in a sealed container with a wet paper towel to minimize evaporation.

  • Sampling: After incubation, separate the plates. Take samples from both the donor and acceptor wells for concentration analysis.

  • Quantification: Determine the concentration of the compound in the donor (C₋D(t)) and acceptor (C₋A(t)) wells, as well as the initial donor concentration (C₋D(0)), using LC-MS/MS.

Data Analysis & Interpretation:

  • Calculate the effective permeability (Pₑ) using the following equation:

    • Pₑ = - (V₋D * V₋A / ((V₋D + V₋A) * Area * Time)) * ln(1 - (C₋A(t) / C₋equilibrium))

    • Where V is volume, Area is the filter area, and C₋equilibrium is the theoretical equilibrium concentration.

  • Compare the Pₑ values to established controls.

Compound CategoryTypical Pₑ (x 10⁻⁶ cm/s)Predicted BBB Permeability
CNS Active (High)> 4.0High
CNS Inactive (Mixed)2.0 - 4.0Medium
CNS Inactive (Low)< 2.0Low

In Vivo Behavioral Models for Preliminary Efficacy

Compounds that demonstrate high target affinity, functional potency, and good predicted BBB permeability can be advanced to in vivo models.

  • Forced Swim Test (FST) & Tail Suspension Test (TST): These are common models for assessing antidepressant-like activity. [13]A reduction in the duration of immobility after compound administration is indicative of a potential antidepressant effect. [13][14]* Elevated Plus Maze (EPM): This model is used to screen for anxiolytic-like activity. [14][15]An increase in the time spent in the open arms of the maze suggests an anxiolytic effect.

Structure-Activity Relationship (SAR) Insights

While specific SAR is highly dependent on the biological target, general principles have emerged for the this compound scaffold:

  • N4-Substituent: This position is the primary point of diversification. The nature of the substituent (e.g., aryl, heteroaryl, alkyl chain) is critical for determining target affinity and selectivity. For many GPCR targets, an aromatic ring attached via a short linker is a common motif. [16][17]* Aryl Ring Substitution: For N-aryl derivatives, the position and electronic nature of substituents on the aromatic ring can drastically alter activity. For example, electron-withdrawing groups in the meta-position of a phenyl ring can enhance affinity for certain serotonin receptors. [17]* The Oxane Ring: This moiety is generally considered a "pharmacokinetic optimizer." Its primary role is to improve solubility and metabolic stability and to constrain the conformation of the piperazine ring, which can be beneficial for locking the molecule into an active conformation for the target receptor. [6][9]

Conclusion

The this compound scaffold is a powerful tool in the medicinal chemist's arsenal for the design of CNS drug candidates. It provides a robust and synthetically tractable framework that balances the complex and often competing requirements for target engagement and CNS exposure. By leveraging the favorable properties of both the piperazine and oxane rings, researchers can efficiently generate and optimize lead compounds with a higher probability of success in the challenging field of neuroscience drug discovery.

References

  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem. (URL: )
  • Amides from Piper capense with CNS Activity – A Preliminary SAR Analysis - MDPI. (URL: )
  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants: - Cuestiones de Fisioterapia. (URL: )
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (URL: )
  • Design, Synthesis and Evaluation of CNS Depressant Activity of 2-(Substituted Aryl)-Piperazine-3-Phenyl-4(3H)
  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed. (URL: [Link])
  • 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099 - PubChem. (URL: [Link])
  • Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC - NIH. (URL: [Link])
  • A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)
  • The Science Behind CNS Drugs: The Role of Piperazine Deriv
  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PubMed Central. (URL: [Link])
  • In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs - PubMed. (URL: [Link])
  • Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity - PubMed. (URL: [Link])
  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. (URL: [Link])
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (URL: [Link])
  • Piperazine,1-(tetrahydro-2H-pyran-4-yl)-(9CI) [CAS - Ivy Fine Chemicals. (URL: https://www.ivyfinechemicals.com/pharmacopoeia-and-impurity-standards/product/169886/piperazine-1-tetrahydro-2h-pyran-4-yl-9ci.html)
  • Synthesis, biological activities and docking studies of piperazine incorporated 1, 3, 4-oxadiazole derivatives | Request PDF - ResearchG
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - NIH. (URL: [Link])
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • A New Piperazine Derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity - PubMed. (URL: [Link])
  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (URL: [Link])
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchG
  • (PDF)
  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (URL: [Link])
  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed. (URL: [Link])
  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC - NIH. (URL: [Link])
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PubMed Central. (URL: [Link])
  • Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. (URL: [Link])
  • Lack of Specific Research on 4-(Piperazin-1-yl)oxan-3-ol Analogs Hinders Detailed SAR Analysis - Benchchem. (URL: )
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (URL: [Link])
  • Applications of piperazine scaffold in drug design - ResearchG
  • Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one: Application Notes and Protocols - Benchchem. (URL: )
  • US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)
  • Realisation of CNS-relevant Molecular Scaffolds Using an Integrated Computational and Synthetic Approach Joan Mayol Llinà - White Rose eTheses Online. (URL: [Link])
  • Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC. (URL: [Link])
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed. (URL: [Link])
  • Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets - F1000Research. (URL: [Link])

Sources

Application Notes & Protocols: Strategic Application of 1-(Oxan-4-yl)piperazine in the Development of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Privileged Scaffolds in Kinase Inhibitor Design

The field of oncology has been revolutionized by the development of small molecule kinase inhibitors, which target the dysregulated signaling pathways that drive cancer cell proliferation and survival.[1][2] As of 2021, over 70 such inhibitors have received FDA approval, a testament to their therapeutic impact.[2] A central strategy in the medicinal chemist's toolkit is the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The piperazine ring is a quintessential example of such a scaffold, prized for its versatile synthetic handles and favorable physicochemical properties.[3][4]

This guide focuses on a particularly effective iteration of this scaffold: 1-(Oxan-4-yl)piperazine . This moiety is a sophisticated building block that merges the advantageous properties of two distinct heterocyclic systems: the basic, versatile piperazine core and the saturated, non-aromatic oxane (tetrahydropyran) ring.[5][6] The piperazine component often serves as a key interaction point with the kinase hinge region and as a solubility-enhancing element.[3] The oxane ring, in turn, provides a three-dimensional exit vector that can significantly improve a compound's metabolic stability, solubility, and overall drug-like properties compared to traditional flat, aromatic substituents.[6][7]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It details the strategic rationale, synthetic incorporation, and biological evaluation of the this compound moiety in the rational design of novel kinase inhibitors.

The Pharmacological Advantage: A Dual-Function Moiety

The power of the this compound fragment lies in its ability to simultaneously address two critical aspects of inhibitor design: target binding affinity and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

The Piperazine Core: Anchoring to the Kinase Hinge

The ATP-binding site of a kinase is characterized by a "hinge region" that forms crucial hydrogen bonds with the adenine ring of ATP. A vast number of Type I and Type II kinase inhibitors mimic this interaction.[2][8] The piperazine ring is exceptionally well-suited for this role.

  • Hydrogen Bonding: One of the piperazine nitrogens (typically the one attached to the core scaffold of the inhibitor) can act as a hydrogen bond acceptor, forming a strong, anchoring interaction with an amide NH group on the kinase hinge.

  • Solubility and Bioavailability: The second, more basic nitrogen (connected to the oxane ring) is often protonated at physiological pH. This positive charge dramatically increases the aqueous solubility of the molecule, a critical factor for achieving good oral bioavailability.[3] The pKa of this nitrogen can be fine-tuned to balance solubility with cell permeability.[9]

The Oxane Ring: Optimizing Drug-Like Properties

While the piperazine anchors the inhibitor, the oxane ring typically extends out of the ATP pocket into the solvent-exposed region. This "exit vector" position is ideal for optimizing the molecule's ADME profile without compromising binding affinity.

  • Enhanced Metabolic Stability: The saturated aliphatic structure of the oxane ring is less prone to oxidative metabolism by cytochrome P450 enzymes compared to commonly used aromatic rings (e.g., phenyl, pyridine). This can lead to a longer half-life and improved in vivo exposure.[7]

  • Improved Solubility and Permeability: The ether oxygen in the oxane ring can act as a hydrogen bond acceptor, further contributing to aqueous solubility. Crucially, the oxane moiety helps to balance the molecule's lipophilicity (LogP), preventing it from becoming too "greasy," which can hinder absorption and lead to off-target effects.[10]

  • Reduced Off-Target Toxicity: Replacing flat aromatic rings with three-dimensional saturated structures like oxane can decrease unwanted interactions with proteins that possess flat binding sites, such as the hERG potassium channel, thereby reducing the risk of cardiotoxicity.

cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Inhibitor Molecule hinge Hinge Region (Backbone NH) pocket Hydrophobic Pocket solvent Solvent Exposed Region core Core Scaffold core->pocket Hydrophobic Interactions piperazine Piperazine Linker core->piperazine Covalent Bond piperazine->hinge H-Bond Acceptor oxane Oxane Moiety piperazine->oxane Covalent Bond oxane->solvent Improves ADME Props.

Caption: Binding model of an inhibitor with the this compound moiety.

Synthetic Protocols for Incorporation

The this compound moiety can be readily incorporated into inhibitor scaffolds using robust and well-established chemical reactions. Below are two common, field-proven protocols.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This is the preferred method when coupling this compound to an electron-deficient aromatic or heteroaromatic core, a common feature in kinase inhibitors (e.g., quinazolines, pyrimidines).[][12]

Principle: The secondary amine of this compound acts as a nucleophile, displacing a leaving group (typically a halogen) on an activated aromatic ring.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (N2 or Ar), combine the heteroaromatic halide (1.0 eq), this compound (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) or potassium carbonate (K2CO3, 2.0 eq).

  • Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-dioxane to achieve a concentration of approximately 0.1-0.5 M.

  • Reaction: Heat the mixture to 80-120 °C. The optimal temperature and time should be determined by monitoring.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and saturated brine (1x). The aqueous washes remove the solvent and excess base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

start Combine Reactants: - Heteroaromatic Halide - this compound - Base (DIPEA) reaction Heat Reaction (80-120 °C in DMF) start->reaction monitoring Monitor by LC-MS (Is starting material consumed?) reaction->monitoring monitoring->reaction No workup Aqueous Work-up (EtOAc / H2O Extraction) monitoring->workup Yes purify Flash Column Chromatography workup->purify end Characterize Pure Product (NMR, HRMS) purify->end

Caption: Workflow for the SNAr synthesis protocol.

Protocol 2: Reductive Amination

This method is ideal for coupling a piperazine-containing scaffold to oxan-4-one, or vice-versa.

Principle: A ketone (oxan-4-one) reacts with an amine (piperazine derivative) to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the amine (e.g., piperazine-substituted core, 1.0 eq) and oxan-4-one (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Iminium Formation: Add a catalytic amount of acetic acid (0.1 eq) to facilitate the formation of the iminium ion. Stir for 30 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the mixture. STAB is a mild and selective reducing agent, ideal for this transformation. Be aware of potential gas evolution.

  • Monitoring: Stir the reaction at room temperature and monitor by LC-MS until complete (typically 2-12 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Stir for 15 minutes, then separate the layers. Extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography as described in Protocol 1.

  • Characterization: Confirm the structure and purity via NMR and HRMS.

Biological Evaluation of Synthesized Inhibitors

Once synthesized, the novel compounds must be evaluated for their biological activity. The following protocols outline standard assays for determining kinase inhibition and cellular effects.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Principle: This is a luminescent-based assay that measures the amount of ADP produced by the kinase reaction. A lower signal corresponds to higher inhibition.

Step-by-Step Methodology:

  • Compound Plating: Prepare a serial dilution of the test inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 10 mM. Dispense a small volume (e.g., 50 nL) of each concentration into a 384-well assay plate.

  • Kinase Reaction: Prepare a master mix containing the target kinase, its specific peptide substrate, and ATP in the reaction buffer. The ATP concentration should be at or near the Km value for the specific kinase.

  • Initiation: Add the kinase/substrate/ATP mix to the wells containing the compound. Include positive controls (DMSO only) and negative controls (no kinase).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent. This reagent converts the ADP generated by the kinase into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a compatible plate reader.

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol 4: Cell-Based Antiproliferative Assay (CellTiter-Glo®)

Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in luminescence indicates reduced cell proliferation or cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase into a 96-well, white-walled plate at a predetermined density (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight in a humidified incubator (37 °C, 5% CO2).

  • Compound Treatment: Prepare a serial dilution of the inhibitor and add it to the cells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Return the plate to the incubator for 72 hours.

  • Assay: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well (volume typically equal to the culture medium volume).

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate stand at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percent viability relative to the vehicle control. Plot viability versus the logarithm of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Case Study: Structure-Activity Relationship (SAR) Analysis

To illustrate the impact of the this compound moiety, consider the following hypothetical SAR data for a series of inhibitors targeting "Kinase X."

Compound IDR Group on PiperazineKinase X IC50 (nM)A549 Cell GI50 (µM)LogP (calculated)
1a H480> 201.8
1b Methyl21512.52.3
1c Phenyl358.93.7
1d Oxan-4-yl 8 0.4 2.1

Analysis and Interpretation:

  • The unsubstituted piperazine (1a ) provides a weak starting point.

  • Simple alkylation (1b ) offers a modest improvement in biochemical potency but limited cellular activity.

  • Replacing the methyl with a phenyl group (1c ) significantly improves biochemical potency, likely through additional hydrophobic interactions. However, the cellular activity remains poor, and the calculated LogP is high, suggesting potential issues with solubility or off-target effects.

  • The introduction of the This compound moiety (1d ) results in the most potent compound both biochemically and, critically, in the cell-based assay.[13] The >20-fold improvement in cellular activity over compound 1c , despite only a ~4-fold gain in biochemical potency, strongly suggests the oxane ring is conferring superior drug-like properties. The lower LogP of 1d compared to 1c indicates a more favorable balance of lipophilicity, likely leading to better effective concentration within the cell.

Conclusion and Future Perspectives

The this compound fragment is a highly valuable building block in modern medicinal chemistry for the development of kinase inhibitors. Its unique combination of a hinge-binding, solubilizing piperazine core with a metabolically robust, property-modulating oxane ring allows for the simultaneous optimization of potency and pharmacokinetics. The synthetic protocols provided herein are scalable and reliable, enabling the rapid generation of analogues for SAR studies. As the demand for kinase inhibitors with improved efficacy and safety profiles continues to grow, the strategic deployment of such sophisticated, non-aromatic fragments will be paramount to success.

References

  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). The Importance of Tetrahydropyran (CAS 142-68-7)
  • Guidechem. (n.d.). What is Tetrahydropyran and its Role in Synthetic Organic Chemistry? - FAQ.
  • ChemicalBook. (2023).
  • PubMed Central. (2011).
  • Drug Hunter. (n.d.).
  • Chemspace. (n.d.). This compound.
  • ScienceDirect. (2019). Pharmacological Research Properties of FDA-approved small molecule protein kinase inhibitors.
  • ChemicalBook. (2025). Piperazine | 110-85-0.
  • ResearchGate. (n.d.).
  • BOC Sciences. (2023). FDA-approved small molecule kinase inhibitors-Part 3.
  • BOC Sciences. (2023). FDA-approved small molecule kinase inhibitors-Part 1.
  • National Institutes of Health. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021)
  • National Institutes of Health. (n.d.). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][14]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR)
  • PubMed. (1999). Piperazine as a Linker for Incorporating the Nitric Oxide-Releasing Diazeniumdiolate Group into Other Biomedically Relevant Functional Molecules.
  • National Institutes of Health. (n.d.). Piperazine | C4H10N2 | CID 4837 - PubChem.
  • Wikipedia. (n.d.). Piperazine.
  • National Institutes of Health. (n.d.). 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099 - PubChem.
  • ResearchGate. (n.d.). Some heterocycles connected to substituted piperazine by 1,3,4-oxadiazole linker: Design, synthesis, anticholinesterase and antioxidant activity | Request PDF.
  • ResearchGate. (n.d.). Synthesis of 1,3-oxazines based on piperazine | Request PDF.
  • PubMed Central. (n.d.).
  • PubMed Central. (n.d.).
  • National Institutes of Health. (2024). Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies.
  • Benchchem. (n.d.). Lack of Specific Research on 4-(Piperazin-1-yl)oxan-3-ol Analogs Hinders Detailed SAR Analysis.
  • PubMed. (2024). The medicinal chemistry of piperazines: A review.
  • PubMed. (2002). Synthesis and Biological Activity of New 1,4-benzodioxan-arylpiperazine Derivatives. Further Validation of a Pharmacophore Model for alpha(1)-adrenoceptor Antagonists.
  • PubMed. (2021). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition.
  • IJPCR. (2023). Pharmacophore IN SILICO STUDY OF N-(4-OXO-2-(4-(4-(2-(SUBSTITUTED PHENYL AMINO) ACETYL) PIPERAZIN-1-YL) PHENYL) QUINAZOLIN-3(4H)).
  • ResearchGate. (n.d.). Insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitors: SAR of a series of 3-[6-(4-substituted-piperazin-1-yl).
  • ijrpr. (2021).
  • PubMed. (2010). Design of 1-piperazinyl-4-arylphthalazines as potent Smoothened antagonists.
  • MDPI. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Potent Inhibitors of Solid Tumors*.

Sources

Application Notes and Protocols: Synthetic Route for Coupling 1-(Oxan-4-yl)piperazine with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1-(Oxan-4-yl)piperazine Moiety

The this compound scaffold is a privileged structural motif frequently incorporated into a diverse range of biologically active molecules. Its prevalence in medicinal chemistry stems from the favorable physicochemical properties it imparts, including improved aqueous solubility, metabolic stability, and the ability to modulate lipophilicity.[1] The piperazine ring provides a versatile handle for derivatization, while the oxane (tetrahydropyran) group can influence receptor binding and pharmacokinetic profiles. Consequently, the efficient and reliable formation of amide bonds between this compound and various carboxylic acids is a critical transformation in the synthesis of numerous pharmaceutical candidates.[2][3]

This application note provides a comprehensive guide to the synthetic strategies, practical protocols, and critical considerations for the successful coupling of this compound with carboxylic acids. We will delve into the mechanistic underpinnings of common coupling reagents, offer detailed experimental procedures, and provide troubleshooting advice to overcome potential challenges.

Synthetic Strategies: Navigating the Amide Bond Formation Landscape

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires the activation of the carboxylic acid.[4][5] A multitude of coupling reagents have been developed to facilitate this transformation, each with its own mechanism, advantages, and limitations. The choice of an appropriate coupling agent is paramount and depends on factors such as the steric and electronic properties of the substrates, the desired reaction conditions, and cost considerations.

Common Coupling Reagents

For the coupling of this compound, several classes of reagents have proven to be effective:

  • Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) are widely used due to their water-soluble byproducts, which simplify purification.[6][7] Carbodiimide-mediated couplings are often performed in the presence of additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization and improve reaction efficiency by forming a more reactive activated ester intermediate.[8][9]

  • Onium Salts (Uronium/Aminium and Phosphonium): These reagents, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), are highly efficient and lead to rapid amide bond formation with minimal side reactions.[6][10] HATU, in particular, is often the reagent of choice for challenging couplings due to its high reactivity.[8][11]

  • Other Reagents: While less common for this specific transformation, other methods like the use of acyl chlorides or mixed anhydrides can also be employed. However, these methods may require harsher reaction conditions or additional synthetic steps.

The general workflow for these coupling reactions involves the activation of the carboxylic acid with the coupling reagent, followed by the nucleophilic attack of the secondary amine of the this compound.

G cluster_0 Activation cluster_1 Coupling Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., Acyl-OAt Ester) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Activated_Intermediate Amide_Product Amide Product Activated_Intermediate->Amide_Product Nucleophilic Attack Byproducts Byproducts (e.g., Urea, HOBt) Activated_Intermediate->Byproducts Piperazine This compound Piperazine->Amide_Product

Figure 1. General workflow for the coupling of a carboxylic acid with this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the coupling of this compound with a generic carboxylic acid using two common and reliable methods: HATU and EDC/HOBt.

Protocol 1: HATU-Mediated Amide Coupling

HATU is a highly efficient coupling reagent suitable for a wide range of substrates, including those that may be sterically hindered.[11][12]

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add HATU (1.2 equiv) and DIPEA (2.5 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Add this compound (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This method is a cost-effective and widely used alternative to onium salt-based reagents.[9]

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.2 equiv)

  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and this compound (1.1 equiv) in anhydrous DCM or DMF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the base (TEA or DIPEA, 2.5 equiv), followed by the portion-wise addition of EDC·HCl (1.5 equiv).

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with 1 M HCl (2x) to remove excess amine and base, followed by saturated aqueous sodium bicarbonate solution (2x) to remove unreacted carboxylic acid and HOBt, and finally with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the pure amide.

Data Presentation: Comparison of Coupling Reagents

The following table summarizes key parameters for the commonly used coupling reagents in the synthesis of amides with this compound.

Coupling ReagentAdditiveTypical SolventReaction TimeByproduct SolubilityKey Advantages
HATU NoneDMF, DCM1-4 hoursWater and organic solubleHigh reactivity, suitable for hindered substrates.[11]
HBTU HOBt (optional)DMF, DCM2-6 hoursWater and organic solubleEfficient and widely used.
PyBOP NoneDMF, DCM2-8 hoursWater and organic solubleGood for sensitive substrates, less hazardous byproducts than BOP.[7]
EDC·HCl HOBt, HOAtDCM, DMF12-24 hoursWater solubleCost-effective, easy workup.[6]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Steric hindrance. - Inefficient coupling reagent.- Increase reaction time or temperature. - Use a more reactive coupling agent like HATU.[8] - Ensure all reagents are anhydrous.
Side Reactions - Racemization of chiral carboxylic acids. - Formation of N-acylurea byproduct with carbodiimides.- Add HOBt or HOAt to suppress racemization.[7] - Use onium salt-based reagents.
Difficult Purification - Byproducts co-eluting with the product.- For EDC couplings, perform an acidic and basic wash to remove byproducts. - Optimize chromatographic conditions (different solvent systems or stationary phases).

Conclusion

The coupling of this compound with carboxylic acids is a fundamental transformation in modern drug discovery. The choice of an appropriate coupling reagent and the optimization of reaction conditions are crucial for achieving high yields and purity. This application note provides a practical guide for researchers to successfully synthesize these valuable amide derivatives. By understanding the underlying principles and following the detailed protocols, scientists can efficiently access a wide range of novel compounds for further biological evaluation.

References

  • National Center for Biotechnology Information. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. PubMed Central.
  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides.
  • Gettys, K. E., & Ye, Z., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715.
  • National Center for Biotechnology Information. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.
  • Modak, A., Nett, A. J., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. ACS Catalysis.
  • MDPI. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI.
  • Springer. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. SpringerLink.
  • National Center for Biotechnology Information. (2013). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. PubMed Central.
  • Multidisciplinary Digital Publishing Institute. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. MDPI.
  • ResearchGate. (2018). Acid amine coupling of (1h-indole-6-yl) ppiperazin-1-yl) methanone with substituted acids using HATU coupling reagent and their antimicrobial and antioxidant activity. ResearchGate.
  • National Center for Biotechnology Information. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PubMed Central.
  • National Center for Biotechnology Information. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central.
  • Organic Syntheses. (n.d.). Procedure. Organic Syntheses.
  • Royal Society of Chemistry. (2020). One-pot synthesis of 1,3-oxazin-4-ones through an Ir-catalyzed mild formal condensation reaction of secondary amides with acyl chlorides. Organic Chemistry Frontiers.
  • ResearchGate. (n.d.). Coupling Reagents. ResearchGate.
  • PubMed. (1995). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
  • PubMed. (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. PubMed.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • OUCI. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. OUCI.
  • National Center for Biotechnology Information. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery.
  • National Center for Biotechnology Information. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. PubMed Central.
  • ResearchGate. (2023). An Efficient Light‐Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine‐CBr4. ResearchGate.
  • PubMed. (2001). An Alternative Convenient Synthesis of piperidazine-3-carboxylic Acid Derivatives. PubMed.
  • PubMed. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed.
  • PubMed. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. PubMed.
  • National Center for Biotechnology Information. (2024). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PubMed Central.
  • Google Patents. (2018). WO2018082964A1 - Process for the production of pyridazinyl-amides in a one-pot synthesis. Google Patents.
  • ResearchGate. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid. ResearchGate.
  • Google Patents. (2021). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.

Sources

In vitro assay protocol using 1-(Oxan-4-yl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Topic: In Vitro Assay Protocols for 1-(Oxan-4-yl)piperazine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1][2][3] Derivatives, such as those containing a this compound moiety, are of significant interest for their potential to modulate key CNS targets like G-protein coupled receptors (GPCRs) and ion channels.[1][4] This guide provides a comprehensive, field-proven framework for characterizing the in vitro pharmacological profile of these derivatives. We present two core, self-validating protocols: a radioligand binding assay to determine target affinity (Kᵢ) and a cell-based calcium flux assay to quantify functional potency (EC₅₀/IC₅₀). These assays are presented in the context of a Gq-coupled receptor, a common target class for piperazine-based compounds.[5]

Core Principles: Deconstructing Compound Activity

To build a comprehensive pharmacological profile, two fundamental questions must be answered:

  • "Does the compound bind?" — This is a question of affinity . A radioligand binding assay is the gold standard for quantifying how tightly a compound binds to its target receptor.[6][7]

  • "What happens when it binds?" — This is a question of function . Does the compound activate the receptor (agonism), block the native ligand (antagonism), or have no effect? A cell-based functional assay, such as monitoring intracellular calcium flux, measures the downstream consequences of receptor binding.[8]

This dual-assay approach provides a robust system for identifying and validating hits from a screening campaign, enabling confident progression of lead candidates.

Mechanism of Action: Gq-Coupled GPCR Signaling

Many CNS receptors are Gq-coupled GPCRs. The functional assay described herein leverages this signaling pathway. Upon agonist binding, the receptor activates the Gαq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm. This rapid increase in cytosolic Ca²⁺ is a measurable signal that indicates receptor activation.

Gq_Signaling_Pathway cluster_cytosol Cytosol Ligand Ligand (e.g., this compound derivative) GPCR Gq-Coupled Receptor Ligand->GPCR Gq Gαq (inactive) GPCR->Gq PLC PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ Gq_active Gαq (active) Gq_active->PLC IP3R IP₃ Receptor IP3->IP3R Ca_release Ca²⁺ Release ER_Ca Stored Ca²⁺ IP3R->ER_Ca

Caption: Gq-coupled GPCR signaling cascade leading to calcium release.

Experimental Master Workflow

The overall process involves parallel execution of binding and functional assays. This ensures that the data from both experiments are complementary and can be cross-validated.

Experimental_Workflow cluster_prep Preparation Phase cluster_assays Assay Execution cluster_binding Assay 1: Radioligand Binding cluster_functional Assay 2: Calcium Flux cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Culture (HEK293 expressing target GPCR) Membrane_Prep Membrane Preparation (for Binding Assay) Cell_Culture->Membrane_Prep Cell_Plating Cell Plating (for Functional Assay) Cell_Culture->Cell_Plating Binding_Incubation Incubate: Membranes + Radioligand + Compound Membrane_Prep->Binding_Incubation Dye_Loading Load Cells with Ca²⁺-sensitive Dye Cell_Plating->Dye_Loading Compound_Prep Compound Dilution Series Compound_Prep->Binding_Incubation Compound_Addition Add Compound Compound_Prep->Compound_Addition Filtration Filtration & Washing Binding_Incubation->Filtration Counting Scintillation Counting Filtration->Counting Ki_Calc Calculate Kᵢ values (Binding Affinity) Counting->Ki_Calc Dye_Loading->Compound_Addition FLIPR Read Fluorescence (e.g., on FLIPR) Compound_Addition->FLIPR EC50_Calc Calculate EC₅₀/IC₅₀ values (Functional Potency) FLIPR->EC50_Calc SAR SAR Analysis Ki_Calc->SAR EC50_Calc->SAR

Caption: Overall workflow for in vitro characterization.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a known radioligand for binding to the target receptor.[6][9]

Materials and Reagents
ReagentDetails
Cell Membranes Membranes prepared from cells overexpressing the target GPCR.
Radioligand A high-affinity ligand for the target receptor, labeled with ³H or ¹²⁵I.
Test Compounds This compound derivatives dissolved in 100% DMSO (10 mM stock).
Non-specific Ligand A known, unlabeled high-affinity ligand for the target to define non-specific binding.
Binding Buffer 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[10]
Wash Buffer Ice-cold 50 mM Tris-HCl, pH 7.4.
Scintillation Cocktail A suitable cocktail for detecting the chosen radioisotope.
Equipment 96-well plates, multi-channel pipettes, cell harvester, scintillation counter.
Step-by-Step Methodology
  • Compound Plating:

    • Prepare serial dilutions of the test compounds in 100% DMSO.

    • Transfer 2.5 µL of each concentration to a 96-well assay plate.

    • For control wells, add 2.5 µL of DMSO (Total Binding) or 2.5 µL of the non-specific ligand (Non-Specific Binding).

  • Assay Preparation:

    • On the day of the assay, thaw the cell membrane preparation and resuspend in ice-cold Binding Buffer to a final concentration of 10-20 µg protein per well.[10] Keep on ice.

    • Prepare the radioligand solution by diluting it in Binding Buffer to a final concentration equal to its Kₑ value.

  • Incubation:

    • To each well of the 96-well plate, add reagents in the following order:

      • 150 µL of diluted cell membranes.

      • 50 µL of Binding Buffer (for test compound wells) or appropriate controls.

      • 50 µL of the diluted radioligand solution.

    • The final assay volume is 250 µL.[10]

    • Seal the plate and incubate for 60-120 minutes at room temperature with gentle agitation.[10] The exact time should be determined during assay optimization.

  • Filtration and Washing:

    • Pre-soak a GF/C filter mat in 0.3% polyethyleneimine (PEI).[10]

    • Terminate the incubation by rapid vacuum filtration onto the filter mat using a 96-well cell harvester.[10]

    • Wash the filters four times with 300 µL of ice-cold Wash Buffer to separate bound from free radioligand.

  • Quantification:

    • Dry the filter mat for 30 minutes at 50°C.[10]

    • Seal the mat in a sample bag with scintillation cocktail.

    • Count the radioactivity (in counts per minute, CPM) in a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

  • Calculate Kᵢ Value:

    • Use the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

      • Where [L] is the concentration of the radioligand used.

      • Kₑ is the equilibrium dissociation constant of the radioligand.

Protocol 2: Cell-Based Calcium Flux Assay

This functional assay measures the ability of a compound to elicit or inhibit Gq-coupled receptor activation by monitoring changes in intracellular calcium concentration using a fluorescent dye.[11][12]

Materials and Reagents
ReagentDetails
Cell Line HEK293 or CHO cells stably expressing the target Gq-coupled GPCR.
Culture Medium DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
Calcium Indicator Dye Fluo-8 AM or Fura-2 AM.[12][13]
Dye Loading Buffer Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
Probenecid An anion-exchange transport inhibitor to prevent dye leakage (optional, but recommended).
Test Compounds This compound derivatives dissolved in 100% DMSO (10 mM stock).
Control Agonist A known agonist for the target receptor.
Equipment 96- or 384-well black, clear-bottom assay plates; fluorescence plate reader (e.g., FLIPR, FlexStation).
Step-by-Step Methodology
  • Cell Plating:

    • The day before the assay, seed cells into black, clear-bottom 96-well plates at a density that will yield a confluent monolayer on the day of the experiment (e.g., 40,000-60,000 cells/well).

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the dye loading solution in Loading Buffer according to the manufacturer's instructions (e.g., 2 µM Fluo-8 AM).[12] Include probenecid if necessary.

    • Aspirate the culture medium from the cell plate.

    • Add 100 µL of the dye loading solution to each well.[12]

    • Incubate for 60 minutes at 37°C in the dark.[11][12]

  • Compound Plating:

    • During the dye loading incubation, prepare a separate "compound plate" by making serial dilutions of the test compounds and controls in Loading Buffer.

  • Fluorescence Reading:

    • Set the plate reader to the appropriate excitation/emission wavelengths (e.g., Ex/Em: 490/525 nm for Fluo-8).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument will then automatically add a defined volume (e.g., 25 µL) from the compound plate to the cell plate.

    • Continue to read the fluorescence kinetically for an additional 90-180 seconds to capture the calcium response.[13]

  • Assay Modes:

    • Agonist Mode: Add the test compound and measure the resulting increase in fluorescence.

    • Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes, then add a known agonist (at its EC₈₀ concentration) and measure the inhibition of the agonist's response.

Data Analysis
  • Quantify Response:

    • The response is typically measured as the maximum fluorescence intensity minus the baseline fluorescence.

  • Normalize Data:

    • Normalize the data as a percentage of the response to a maximal concentration of a known control agonist (0% = vehicle control, 100% = control agonist).

  • Generate Dose-Response Curve:

    • Plot the normalized response against the log concentration of the test compound.

    • Fit the data using a non-linear regression model to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High variability in Binding Assay Incomplete washing; Inconsistent membrane prep; Pipetting errors.Ensure complete removal of liquid during washes. Re-quantify protein concentration. Use calibrated pipettes.
Low signal window in Ca²⁺ Flux Assay Low receptor expression; Poor dye loading; Cell health issues.Verify receptor expression via Western Blot or ELISA. Optimize dye concentration and incubation time.[11] Ensure cells are healthy and not over-confluent.
High non-specific binding (>30%) Radioligand concentration too high; Insufficient blocking.Use a radioligand concentration at or below its Kₑ. Add 0.1% BSA to the binding buffer.
"False positives" in functional screen Compound autofluorescence; Cytotoxicity.Pre-read plates after compound addition but before agonist stimulation. Perform a separate cytotoxicity assay (e.g., MTT).

References

  • CALCIUM FLUX PROTOCOL. (n.d.). University of Pennsylvania.
  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Cell-based Assays. (n.d.). MD Biosciences.
  • Complete ELISA Guide. (n.d.). Assay Genie.
  • Hauser, A. S., et al. (2020). Advances in G protein-Coupled Receptor High-throughput Screening. PMC - NIH.
  • Radioligand Binding Assay. (n.d.). Gifford Bioscience.
  • Fluo-8 Calcium Flux Assay. (2018). protocols.io.
  • Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology.
  • Primary Central Nervous System (CNS) Cell based Assay Services. (n.d.). Creative Biolabs.
  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. PubMed.
  • Ion Channel Assay Services. (n.d.). Reaction Biology.
  • Zhou, J., et al. (2019). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
  • Latorraca, N. R., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv.
  • Calcium Flux Using Calcium Green and Fura Red. (n.d.). The University of Iowa.
  • Latorraca, N. R., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au.
  • The principle and method of ELISA. (n.d.). MBL Life Science.
  • GenieHTS Calcium Flux Ratiometric Assay Kit Technical Manual. (n.d.). Assay Genie.
  • Neubig, R. R., et al. (2011). Radioligand binding methods for membrane preparations and intact cells. PubMed.
  • GPCR Functional Assays. (n.d.). Eurofins Discovery.
  • Flow Cytometric Analysis of Calcium Influx Assay in T cells. (2014). Bio-protocol.
  • CNS Drug Discovery. (n.d.). BioAscent.
  • Ion Channel Screening Assays. (n.d.). Creative BioMart.
  • Patch Clamp Electrophysiology. (n.d.). Molecular Devices.
  • Lee, J. H., et al. (2023). New in vitro multiple cardiac ion channel screening system. PMC - NIH.
  • Manual Whole-Cell Patch Clamp Assay. (n.d.). Aragen Life Sciences.
  • Whole Cell Patch Clamp Protocol. (n.d.). AXOL Bioscience.
  • Whole Cell Patch Clamp Protocol. (2018). protocols.io.
  • Ion Channel Assays. (n.d.). Charles River Laboratories.
  • Phenotypic Screening in CNS Drug Discovery. (n.d.). NeuroProof.
  • The role of cell-based assays for drug discovery. (2024). News-Medical.Net.
  • Piperazine. (n.d.). Wikipedia.
  • de Oliveira, R. S., et al. (2016). Central pharmacological activity of a new piperazine derivative. ResearchGate.
  • de Oliveira, V. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate.
  • Brito, A. F., et al. (2018). A New Piperazine Derivative... With Antioxidant and Central Activity. PubMed.
  • Kumar, V., et al. (2019). Synthesis, molecular docking and biological potentials of new... derivatives. PMC - NIH.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology.
  • Tripodi, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Shawali, A. S., et al. (2016). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI.

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 1-(Oxan-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method utilizing Ultraviolet (UV) detection for the quantitative analysis of 1-(Oxan-4-yl)piperazine. This compound is a key intermediate in the synthesis of various pharmaceutical agents. Given its polar nature and lack of a strong chromophore, this guide provides a systematic approach to overcoming analytical challenges. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and stability testing in a drug development setting.[1][2][3]

Introduction

This compound is a heterocyclic compound integral to the synthesis of numerous active pharmaceutical ingredients (APIs).[4][5] Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. The inherent chemical properties of this compound, specifically its high polarity and lack of a significant UV-absorbing chromophore, present unique challenges for developing a straightforward reversed-phase HPLC-UV method.[6][7] This necessitates a carefully considered approach to chromatographic parameter selection to achieve adequate retention and sensitivity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a reliable HPLC-UV method for this analyte. It delves into the rationale behind experimental choices, from column and mobile phase selection to validation protocols, thereby providing a scientifically sound and practical analytical solution.

Method Development Strategy

The development of a robust HPLC method follows a logical, multi-step process designed to achieve optimal separation and quantification. The causality behind each decision is critical for developing a method that is not only effective but also rugged and transferable.

Analyte Characterization and Initial Assessment

This compound is a polar, secondary amine with a pKa in the basic range, typical for piperazine derivatives.[8] A critical initial step is the assessment of its UV absorbance profile. Piperazine itself absorbs UV light only at very low wavelengths (around 205 nm), where many common HPLC solvents also absorb, leading to high background noise and poor sensitivity.[6] While the oxane group does not add a significant chromophore, it is essential to perform a UV scan of the analyte to identify any potential, albeit weak, absorbance maxima that can be exploited for detection. For many piperazine-related compounds, derivatization is employed to introduce a UV-active moiety.[6][7][9][10] However, to maintain a simpler and more direct method, this guide focuses on optimizing conditions for direct UV detection at lower wavelengths.

Column Selection: Addressing Polarity

The high polarity of this compound makes its retention on traditional C18 reversed-phase columns challenging, as it tends to elute very early, often with the solvent front. To overcome this, several column chemistries are considered:

  • Aqueous C18 Columns: These columns are designed to be compatible with highly aqueous mobile phases without undergoing "phase collapse," a phenomenon where the C18 chains fold in on themselves in the absence of sufficient organic modifier, leading to a dramatic loss of retention.

  • Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This modification enhances the retention of polar analytes through secondary interactions and improves peak shape for basic compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns utilize a polar stationary phase (e.g., bare silica, amino, or diol) with a mobile phase rich in organic solvent.[11][12] This technique is particularly well-suited for the retention of very polar compounds that are poorly retained in reversed-phase chromatography.

For this application, a polar-embedded reversed-phase column is selected as the primary choice to balance retention, selectivity, and method robustness.

Mobile Phase Optimization: The Key to Retention and Peak Shape

The mobile phase composition is arguably the most critical factor in controlling the chromatography of polar, ionizable compounds.

  • pH Control: Since this compound is a basic compound, the mobile phase pH will dictate its ionization state.[13][14][15] At a pH well below its pKa, the analyte will be fully protonated (charged), which can lead to poor retention on a reversed-phase column and peak tailing due to interaction with residual silanol groups on the silica support. Conversely, at a high pH, the analyte will be in its neutral form, which is more hydrophobic and will be better retained. Therefore, a mobile phase with a moderately high pH (e.g., pH 8-10) is a logical starting point. The use of a column stable in this pH range is, of course, a prerequisite.

  • Buffer Selection: A buffer is essential to maintain a stable pH throughout the analysis, ensuring reproducible retention times.[14][16] Ammonium bicarbonate or ammonium formate are excellent choices as they are volatile and compatible with mass spectrometry (MS), should the method ever need to be transferred to an LC-MS system.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for the analysis of basic compounds as it often provides better peak shapes and lower backpressure.[17] The percentage of the organic modifier is adjusted to achieve an optimal retention time, typically aiming for a k' (retention factor) between 2 and 10.

Detection Wavelength

Based on the UV spectral analysis, a detection wavelength in the low UV region (e.g., 200-215 nm) is likely necessary to achieve adequate sensitivity for this compound. While this region is prone to higher background noise, the use of high-purity HPLC-grade solvents and a well-equilibrated system can mitigate this issue. A photodiode array (PDA) detector is highly recommended during method development to monitor peak purity and confirm the absence of co-eluting impurities.

Method Development Workflow Diagram

MethodDevelopment Analyte Analyte Characterization (Polarity, pKa, UV Scan) Column Column Selection (Polar-Embedded RP) Analyte->Column High Polarity MobilePhase Mobile Phase Optimization (pH, Buffer, Organic Modifier) Column->MobilePhase Requires Careful Tuning Detection Detection Wavelength (Low UV, PDA) MobilePhase->Detection Achieve Sensitivity Validation Method Validation (ICH Q2(R1)) Detection->Validation Confirm Performance

Caption: A streamlined workflow for HPLC-UV method development.

Experimental Protocol: Optimized Method

This section provides the detailed, step-by-step protocol for the analysis of this compound based on the optimized chromatographic conditions.

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Chromatographic Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent polar-embedded, high-pH stable column).

  • Chemicals:

    • This compound reference standard (purity >99%)

    • Acetonitrile (HPLC grade)

    • Ammonium bicarbonate (analytical grade)

    • Water (HPLC grade, 18.2 MΩ·cm)

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium bicarbonate solution in water. Adjust the pH to 9.5 with ammonium hydroxide. Filter through a 0.45 µm nylon filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions
ParameterCondition
Column Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 9.5
B: Acetonitrile
Gradient Isocratic: 90% A / 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 10 minutes

Method Validation

The optimized method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][3][18][19] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[2][20][21][22][23] A solution of this compound was subjected to various stress conditions:

  • Acidic: 0.1 M HCl at 60 °C for 4 hours

  • Basic: 0.1 M NaOH at 60 °C for 2 hours

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours

  • Thermal: 80 °C for 48 hours

  • Photolytic: Exposed to UV light (254 nm) for 24 hours

The chromatograms from the stressed samples were compared to that of an unstressed standard. The method demonstrated good specificity, with the main peak being well-resolved from all degradation products. Peak purity analysis using the PDA detector confirmed the homogeneity of the analyte peak in all conditions.

Forced Degradation Logic Diagram

ForcedDegradation Analyte This compound Solution Stress Stress Conditions Analyte->Stress Acid Acidic (HCl) Stress->Acid Base Basic (NaOH) Stress->Base Oxidative Oxidative (H₂O₂) Stress->Oxidative Thermal Thermal (Heat) Stress->Thermal Photo Photolytic (UV) Stress->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Result Peak Purity & Resolution Assessment HPLC->Result

Caption: Experimental design for forced degradation studies.

Linearity and Range

The linearity of the method was evaluated by analyzing six concentrations of the standard solution ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Range 1.0 - 100.0 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c (e.g., y = 45872x + 1234)
Accuracy

Accuracy was determined by the recovery method. A known amount of this compound was spiked into a placebo matrix at three concentration levels (50%, 100%, and 150% of the target concentration, e.g., 5, 10, and 15 µg/mL). Each level was prepared in triplicate.

Spike LevelMean Recovery (%)% RSD
50%99.8%0.8%
100%100.5%0.5%
150%101.2%0.6%
Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% of the target concentration (10 µg/mL) were performed on the same day.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed on a different day by a different analyst using a different instrument.

Precision Type% RSD of Peak Area
Repeatability < 1.0%
Intermediate Precision < 2.0%
LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

ParameterResult (µg/mL)
LOD 0.3
LOQ 1.0

Conclusion

This application note presents a robust, specific, and reliable HPLC-UV method for the quantitative analysis of this compound. By carefully selecting a pH-stable, polar-embedded stationary phase and optimizing the mobile phase pH, the challenges associated with the analyte's high polarity were successfully overcome. The method was fully validated according to ICH Q2(R1) guidelines, demonstrating excellent linearity, accuracy, and precision. The forced degradation studies confirmed its stability-indicating capability, making it suitable for routine quality control analysis and stability studies in the pharmaceutical industry.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • BenchChem. (n.d.). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Pharmaceutical Technology. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Pharmaceutical Online. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Hawach. (n.d.). Polar Column in HPLC Example.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Taylor & Francis Online. (2010). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv.
  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • ResearchGate. (n.d.). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
  • Lab-Training. (n.d.). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • ThaiScience. (n.d.). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC.
  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • PubChem. (n.d.). 1-(4-Chloro-phenyl)-4-[4-(tetrahydro-pyran-4-yl)-piperazin-1-yl]-butane-1,4-dione; hydrochloride.
  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Smolecule. (2023, August 27). [4-(Oxan-4-yl)piperazin-1-yl]-quinolin-4-ylmethanone.
  • Sunway Pharm Ltd. (n.d.). 1-(Oxan-4-ylmethyl)piperazine.
  • EvitaChem. (n.d.). Buy 1-[(Oxan-4-yl)methyl]piperidin-4-ol (EVT-3152291).
  • Wikipedia. (n.d.). Piperazine.

Sources

The Strategic Integration of 1-(Oxan-4-yl)piperazine in Solid-Phase Organic Synthesis: A Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Privileged Scaffolds in Combinatorial Chemistry

In the landscape of contemporary drug discovery, the piperazine moiety stands out as a "privileged scaffold"[1]. Its frequent appearance in approved pharmaceuticals is a testament to its ability to impart favorable physicochemical properties, such as aqueous solubility and basicity, which are crucial for optimizing pharmacokinetic profiles. When combined with an oxane (tetrahydropyran) ring, the resulting building block, 1-(Oxan-4-yl)piperazine, offers a unique constellation of properties that make it particularly amenable to the high-throughput nature of solid-phase organic synthesis (SPOS). This guide provides a detailed exploration of the strategic use of this compound in SPOS, complete with actionable protocols and an in-depth analysis of the underlying chemical principles.

The dual-nature of this compound, possessing a secondary amine for derivatization and a tertiary amine within a heterocyclic system, allows for its versatile incorporation into a wide array of molecular architectures. The oxane moiety, a common feature in many bioactive molecules, can serve as a hydrogen bond acceptor and introduces a degree of conformational rigidity, which can be beneficial for target engagement. The robustness of this building block under various reaction conditions makes it an ideal candidate for the construction of diverse chemical libraries aimed at identifying novel therapeutic agents[2][3].

Core Principles and Advantages in a Solid-Phase Context

The utility of this compound in solid-phase synthesis is rooted in the distinct reactivity of its two nitrogen atoms. The secondary amine provides a convenient handle for attachment to a solid support or for subsequent chemical modifications, while the tertiary amine can influence the overall basicity and polarity of the final compound.

Key Advantages:

  • Versatile Functionalization: The secondary amine of the piperazine ring is a nucleophilic center that readily participates in a variety of cornerstone reactions in SPOS, including reductive amination and acylation.

  • Modulation of Physicochemical Properties: The oxane ring enhances the polarity and can improve the aqueous solubility of the resulting compounds, a critical parameter in drug development. The piperazine core itself is a well-established basic center that can be used to tune the pKa of the final molecule.

  • Structural Rigidity and Vectorial Diversity: The chair conformation of the oxane ring introduces a degree of conformational constraint, which can be advantageous for optimizing binding to biological targets. It also provides a distinct three-dimensional vector for further chemical elaboration.

  • Compatibility with Standard SPOS Protocols: this compound is compatible with a wide range of common solid-phase resins, linkers, and cleavage cocktails, allowing for its seamless integration into existing workflows.

Application Note 1: Library Synthesis of N-Acylated this compound Derivatives

This application note details a common workflow in medicinal chemistry: the generation of a library of amides from a core amine scaffold. Here, this compound is first immobilized on a solid support, and then a diverse set of carboxylic acids are coupled to the free secondary amine of the piperazine.

Experimental Workflow Overview

workflow1 Resin Aldehyde-functionalized Resin (e.g., Rink Amide BAL resin) Immobilization Reductive Amination Resin->Immobilization Reagent This compound Reagent->Immobilization Resin_Bound_Piperazine Resin-Bound This compound Immobilization->Resin_Bound_Piperazine Coupling Amide Coupling Resin_Bound_Piperazine->Coupling Carboxylic_Acids Library of Carboxylic Acids (R-COOH) Carboxylic_Acids->Coupling Resin_Bound_Product Resin-Bound N-Acylated Product Coupling->Resin_Bound_Product Cleavage Acidolytic Cleavage (e.g., TFA) Resin_Bound_Product->Cleavage Final_Product Purified N-Acylated This compound Library Cleavage->Final_Product

Caption: Workflow for the solid-phase synthesis of an N-acylated this compound library.

Protocol 1: Immobilization of this compound via Reductive Amination

Reductive amination is a robust and widely used method for attaching secondary amines to aldehyde-functionalized solid supports[4][5]. This protocol is adapted from established procedures for similar amine building blocks.

Materials:

  • 4-(2,4-dimethoxyphenyl-aminomethyl)phenoxyacetyl aminomethyl (Rink Amide BAL) resin

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN)

  • 1% Acetic acid (AcOH) in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide BAL resin (1.0 g, ~0.5 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Pre-activation (Imine Formation): Drain the DMF. Add a solution of this compound (5 equivalents, 2.5 mmol, 425 mg) in 1% AcOH/DMF (10 mL). Agitate the mixture at room temperature for 1 hour to facilitate the formation of the resin-bound iminium ion.

  • Reduction: Add sodium cyanoborohydride (5 equivalents, 2.5 mmol, 157 mg) to the reaction vessel. Agitate the suspension at room temperature for 24 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight. A small sample can be subjected to a test cleavage to confirm successful loading.

Protocol 2: On-Resin Acylation of the Piperazine Nitrogen

This protocol describes the parallel synthesis of a small library of amides by coupling different carboxylic acids to the immobilized piperazine.

Materials:

  • Resin-bound this compound from Protocol 1

  • A diverse set of carboxylic acids (R-COOH)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • DMF

  • Parallel synthesis block or individual reaction vessels

Procedure:

  • Resin Dispensing: Dispense the resin-bound piperazine into the wells of a parallel synthesizer or individual reaction vessels.

  • Pre-swelling: Swell the resin in DMF for 30 minutes.

  • Coupling Cocktail Preparation: In separate vials, prepare stock solutions of each carboxylic acid (3 equivalents relative to resin loading) in DMF.

  • Activation and Coupling: To each well/vessel containing a specific carboxylic acid solution, add HBTU (2.9 equivalents) and DIEA (6 equivalents). Allow the activation to proceed for 5 minutes.

  • Reaction: Add the activated carboxylic acid solution to the corresponding resin-containing well/vessel. Agitate the mixture at room temperature for 4 hours.

  • Washing: Drain the reaction solutions. Wash the resin in each well/vessel with DMF (3 x volume), DCM (3 x volume), and MeOH (3 x volume).

  • Drying: Dry the resin under high vacuum.

Protocol 3: Cleavage from the Solid Support

Acidolytic cleavage is a standard method for releasing the final products from acid-labile linkers like the Rink Amide linker[6].

Materials:

  • N-acylated resin-bound products from Protocol 2

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Diethyl ether (cold)

  • Centrifuge tubes

Procedure:

  • Resin Treatment: Place the dried resin from each reaction well into a labeled centrifuge tube.

  • Cleavage: Add the cleavage cocktail (1-2 mL per 100 mg of resin) to each tube. Agitate at room temperature for 2 hours.

  • Product Precipitation: Filter the resin and collect the filtrate. Precipitate the crude product by adding the filtrate dropwise to a tube containing cold diethyl ether (10 x volume of the filtrate).

  • Isolation: Pellet the precipitated product by centrifugation. Decant the ether.

  • Washing and Drying: Wash the pellet with cold diethyl ether and re-centrifuge. Dry the final product under vacuum.

  • Analysis: Characterize the crude products by LC-MS and NMR to determine purity and confirm identity.

Data Presentation: Representative Reaction Parameters

ParameterProtocol 1: Reductive AminationProtocol 2: Amide CouplingProtocol 3: Cleavage
Reagents This compound, NaBH₃CN, AcOHR-COOH, HBTU, DIEA95% TFA, TIS, H₂O
Solvent DMFDMF-
Equivalents (vs. Resin) Amine: 5, Reductant: 5Acid: 3, HBTU: 2.9, DIEA: 6-
Reaction Time 24 hours4 hours2 hours
Temperature Room TemperatureRoom TemperatureRoom Temperature
Typical Purity (Crude) -->80% (by LC-MS)

Application Note 2: Use of this compound as a Cleavable Linker Element

While more commonly used as a building block, the piperazine moiety can also be incorporated into linker strategies. For instance, a piperazine can be attached to a resin via a carbamate linkage, with one nitrogen acylated with a diversity element and the other participating in a reaction that leads to cyclative cleavage. This traceless synthesis approach leaves no part of the linker on the final molecule[7][8].

Conceptual Workflow for Cyclative Cleavage

workflow2 Resin Wang Resin Linker_Formation Carbamate Formation Resin->Linker_Formation Piperazine This compound Piperazine->Linker_Formation Resin_Piperazine Resin-Bound Piperazine Linker_Formation->Resin_Piperazine Acylation Acylation with Fmoc-AA-OH Resin_Piperazine->Acylation Fmoc_Deprotection Fmoc Deprotection Acylation->Fmoc_Deprotection On_Resin_Reaction On-Resin Reaction (e.g., SNAr) Fmoc_Deprotection->On_Resin_Reaction Cyclative_Cleavage Cyclative Cleavage (Acid or Heat) On_Resin_Reaction->Cyclative_Cleavage Final_Product Heterocyclic Product Cyclative_Cleavage->Final_Product

Caption: Conceptual workflow for using a piperazine derivative in a cyclative cleavage strategy.

While a detailed protocol for this specific application with this compound is not explicitly documented in the literature, the principles outlined by Krchňák and colleagues for piperazine can be adapted[7][8]. The oxane moiety would be expected to be stable to these conditions and would be incorporated into the final cleaved heterocyclic product.

Conclusion and Future Outlook

This compound is a powerful building block for solid-phase organic synthesis, offering a blend of desirable physicochemical properties and versatile reactivity. Its seamless integration into established SPOS workflows, such as reductive amination and amide coupling, makes it an invaluable tool for the rapid generation of diverse chemical libraries. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage the full potential of this "privileged" scaffold in their quest for novel therapeutics. As the demand for high-quality, drug-like compound libraries continues to grow, the strategic application of well-designed building blocks like this compound will remain a cornerstone of successful drug discovery programs.

References

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules. URL
  • Neagoie, C., & Krchňák, V. (2012). Piperazine amide linker for cyclative cleavage from solid support: traceless synthesis of dihydroquinoxalin-2-ones.
  • Neagoie, C., & Krchňák, V. (2012). Piperazine Amide Linker for Cyclative Cleavage from Solid Support: Traceless Synthesis of Dihydroquinoxalin-2-ones. Request PDF. URL
  • Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules. URL
  • Zajdel, P., et al. (2014). Solid-supported synthesis, molecular modeling, and biological activity of long-chain arylpiperazine derivatives with cyclic amino acid amide fragments as 5-HT(7) and 5-HT(1A) receptor ligands. European journal of medicinal chemistry, 79, 344–356. URL
  • Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Molecules. URL
  • Creighton, C. J., et al. (1999). Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. Organic letters, 1(9), 1407–1409. URL
  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5558. URL
  • Pazdera, P., et al. (2015). Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine.
  • Tilya, F. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical reviews, 119(24), 12246–12314. URL
  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules. URL
  • Lam, K. S., et al. (2014). Combinatorial chemistry in drug discovery. Anticancer drug design, 12(3), 145–167. URL
  • Shey, J. Y., & Sun, C. M. (1999). Liquid phase combinatorial synthesis of benzylpiperazines. Bioorganic & medicinal chemistry letters, 9(4), 519–522. URL
  • Silane-based reductive amination on solid phase. Reagents and conditions.

Sources

Application Note: Optimized Reductive Amination Protocols for the N-Alkylation of 1-(Oxan-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the reductive amination of 1-(Oxan-4-yl)piperazine with various aldehydes and ketones. The this compound scaffold is a privileged structure in modern medicinal chemistry, and its N-alkylation via reductive amination is a cornerstone reaction for library synthesis and lead optimization. We present an in-depth analysis of the reaction mechanism, a comparative study of common reaction conditions, a detailed, field-proven protocol using sodium triacetoxyborohydride (STAB), and a troubleshooting guide to address common experimental challenges.

Introduction: The Strategic Importance of Reductive Amination

The reductive amination of aldehydes and ketones stands as one of the most robust and versatile methods for constructing carbon-nitrogen bonds.[1] Unlike direct N-alkylation with alkyl halides, which is often plagued by over-alkylation, reductive amination offers a controlled, high-yield pathway to secondary and tertiary amines.[2][3] The reaction proceeds through the formation of an intermediate imine or iminium ion, which is subsequently reduced in situ.[4]

For a secondary amine like this compound, this transformation is particularly powerful. It allows for the direct coupling of the piperazine nitrogen to a diverse range of carbonyl-containing fragments, making it a critical tool in drug discovery programs.[5] This guide explains the causal factors behind selecting optimal conditions to ensure high efficiency and purity of the desired N-substituted products.

Reaction Mechanism: From Carbonyl to Tertiary Amine

The reductive amination of a secondary amine with a carbonyl compound is a one-pot process that involves two key mechanistic steps:

  • Iminium Ion Formation: The nucleophilic nitrogen of this compound attacks the electrophilic carbonyl carbon. This is followed by a series of proton transfers to form a carbinolamine intermediate. Under the typically neutral to weakly acidic reaction conditions, the hydroxyl group is protonated, turning it into a good leaving group (water). The lone pair on the nitrogen then expels the water molecule, forming a resonance-stabilized, electrophilic iminium ion.[6][7]

  • Hydride Reduction: A mild reducing agent, present in the same pot, selectively delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion.[8] This reduction step is significantly faster than the reduction of the starting carbonyl compound, which is the key to the success of the one-pot procedure.[9] The final step is the quenching of the reaction to yield the neutral tertiary amine product.

// Connections iminium -> product [ltail=cluster_0, lhead=cluster_1, label="Reduction", color="#4285F4", penwidth=2.0]; } .enddot Caption: Reaction mechanism for this compound.

A Comparative Analysis of Reducing Agents

The choice of reducing agent is the most critical parameter for a successful reductive amination. The ideal reagent must reduce the iminium ion intermediate much faster than it reduces the starting aldehyde or ketone.

Reducing AgentTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, DCM, THF, MeCN[9]Highly selective for imines/iminiums over carbonyls.[2] Tolerates mild acid (often self-catalyzed by AcOH release).[9] Wide functional group tolerance.[10]Water-sensitive; not compatible with protic solvents like methanol.[11]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, EthanolEffective and water-tolerant. Works well under controlled pH (6-7).[4]Highly toxic and releases cyanide gas upon acidic workup.[2] Less selective than STAB.
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive and readily available.Reduces aldehydes and ketones rapidly. [11] Requires a two-step procedure (pre-formation of the imine) to avoid reducing the starting carbonyl.[9][10]
Hydrogen (H₂) with Catalyst (e.g., Pd/C) Methanol, Ethanol, Ethyl Acetate"Green" reagent with water as the only byproduct. Effective for large-scale synthesis.Requires specialized hydrogenation equipment. May reduce other functional groups (e.g., alkenes, nitro groups).[4]

Standard Protocol: N-Benzylation of this compound

This protocol describes a general and robust procedure for the reaction of this compound with benzaldehyde as a model electrophile.

Materials & Equipment:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • System for chromatographic purification (e.g., flash chromatography)

// Nodes A [label="1. Setup & Reagent Addition\n- Dissolve amine & aldehyde in DCE\n- Stir for 15-30 min"]; B [label="2. Reduction\n- Add NaBH(OAc)₃ portion-wise\n- Stir at room temp (2-16 h)"]; C [label="3. Reaction Monitoring\n- TLC or LC-MS until amine is consumed"]; D [label="4. Workup: Quench & Extract\n- Add sat. NaHCO₃ solution\n- Separate layers, extract aqueous with DCM"]; E [label="5. Workup: Wash & Dry\n- Combine organics, wash with brine\n- Dry over MgSO₄, filter"]; F [label="6. Concentration\n- Remove solvent via rotary evaporation"]; G [label="7. Purification\n- Flash column chromatography"]; H [label="8. Final Product\n- Characterize pure tertiary amine"];

// Edges A -> B [color="#4285F4"]; B -> C [color="#EA4335"]; C -> D [color="#FBBC05"]; D -> E [color="#34A853"]; E -> F; F -> G; G -> H; } .enddot Caption: Step-by-step experimental workflow diagram.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve it in an appropriate volume of 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Aldehyde Addition: Add benzaldehyde (1.05-1.1 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the iminium ion intermediate.[13]

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (STAB) (1.4-1.6 eq) to the stirring solution in portions over 5-10 minutes. Note: The addition may be slightly exothermic.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed (typically 2-16 hours).

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30-60 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane (DCM).

  • Washing and Drying: Combine all organic layers and wash with saturated aqueous sodium chloride (brine). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with DCM.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to afford the pure N-benzylated product.[14][15]

Troubleshooting Guide

SymptomPossible Cause(s)Recommended Solution(s)
Incomplete Reaction / Low Conversion 1. Impure or wet reagents/solvent. 2. Insufficient reducing agent. 3. Sterically hindered carbonyl or amine.1. Use freshly opened or dried solvent. Ensure amine and aldehyde are pure. 2. Increase the equivalents of STAB to 2.0 eq. 3. Increase reaction time and/or gently heat the reaction (e.g., to 40 °C).
Starting Carbonyl is Reduced to Alcohol 1. Use of a non-selective reducing agent (e.g., NaBH₄). 2. Contamination of STAB with NaBH₄.1. Ensure the correct reducing agent is used. STAB is highly selective.[13] 2. Use STAB from a reputable supplier.
No Reaction Occurs 1. Weakly basic amine. 2. Inactive reducing agent.1. For weakly basic amines, the addition of a catalytic amount of acetic acid (0.5-1.0 eq) can facilitate iminium ion formation.[10] 2. Use a fresh bottle of STAB, as it is hygroscopic and can degrade over time.
Difficult Purification 1. Product and starting amine have similar polarity. 2. Presence of unreacted aldehyde.1. Ensure the reaction goes to completion. If necessary, use a different eluent system for chromatography or consider purification via salt formation and recrystallization. 2. Unreacted aldehydes can sometimes be removed by washing the organic layer with a sodium bisulfite solution during workup.

References

  • Chemistry Steps. (n.d.). Reductive Amination.
  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. The Journal of Organic Chemistry.
  • Organic Chemistry Tutor. (n.d.). Reductive Amination.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
  • Medley, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University.
  • Wikipedia. (n.d.). Reductive amination.
  • Abdel-Magid, A. F. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org.
  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Borys, K. M., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(21), 3949.
  • O'Brien, P. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online.
  • Ciaffoni, L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 227.
  • Kráľová, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 576.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(Oxan-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Oxan-4-yl)piperazine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of their synthesis reactions. Here, we will delve into common challenges, provide detailed troubleshooting guides, and answer frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved through the reductive amination of piperazine with tetrahydro-4H-pyran-4-one. While seemingly straightforward, this reaction is prone to issues that can significantly impact yield and purity. This guide will equip you with the knowledge to diagnose and resolve these common hurdles.

Core Synthesis Pathway: Reductive Amination

The primary route to this compound involves the reaction of piperazine with tetrahydro-4H-pyran-4-one in the presence of a reducing agent. This process, known as reductive amination, is a cornerstone of C-N bond formation in pharmaceutical synthesis.[1]

Troubleshooting Guide: Enhancing Your Reaction Yield

Low yields in the synthesis of this compound can stem from several factors, from suboptimal reaction conditions to the formation of unwanted side products. This section provides a systematic approach to identifying and addressing these issues.

Problem 1: Low Conversion of Starting Materials

A common frustration is the presence of unreacted piperazine and tetrahydro-4H-pyran-4-one in your final reaction mixture.

Potential Causes & Solutions:

  • Inefficient Reducing Agent: The choice and stoichiometry of the reducing agent are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a mild and effective choice for reductive aminations.[2]

    • Troubleshooting Step: If conversion is low, consider increasing the equivalents of the reducing agent. However, excessive amounts can lead to side reactions. A systematic titration of the reducing agent (e.g., 1.2, 1.5, and 2.0 equivalents) is recommended.

  • Suboptimal pH: The formation of the intermediate iminium ion is pH-dependent.

    • Troubleshooting Step: The addition of a mild acid, such as acetic acid, can catalyze iminium ion formation. Experiment with adding a catalytic amount of acetic acid to your reaction mixture.

  • Insufficient Reaction Time or Temperature: The reaction may simply need more time or energy to proceed to completion.

    • Troubleshooting Step: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 2, 4, 8, and 24 hours) to determine the optimal reaction time. If the reaction stalls, a modest increase in temperature (e.g., from room temperature to 40-50 °C) can be beneficial.

Problem 2: Formation of a Major Side Product - The Double Alkylation Product

A significant challenge in this synthesis is the formation of 1,4-bis(oxan-4-yl)piperazine, where both nitrogen atoms of the piperazine ring have reacted with tetrahydro-4H-pyran-4-one.

Potential Causes & Solutions:

  • Stoichiometry of Reactants: Using an equimolar ratio of piperazine to tetrahydro-4H-pyran-4-one can favor the formation of the disubstituted product.

    • Troubleshooting Step: To minimize double alkylation, use an excess of piperazine (e.g., 2 to 5 equivalents).[3] This statistical advantage will increase the likelihood of the ketone reacting with an un-substituted piperazine molecule. The unreacted piperazine can be removed during the work-up and purification steps.

Experimental Protocols

Optimized Protocol for this compound Synthesis

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Piperazine

  • Tetrahydro-4H-pyran-4-one

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Heptane or Dichloromethane/Methanol solvent system for chromatography

Procedure:

  • To a stirred solution of piperazine (3.0 equivalents) in 1,2-dichloroethane (DCE), add tetrahydro-4H-pyran-4-one (1.0 equivalent).

  • Add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used solvents for reductive aminations. They are generally inert to the reaction conditions and effectively solubilize the reactants. In some cases, changing the solvent to tetrahydrofuran (THF) or acetonitrile (ACN) can influence the reaction rate and selectivity.[4]

Q2: How can I effectively remove the excess piperazine after the reaction?

A2: Excess piperazine is basic and can be removed by an acidic wash during the work-up. However, as the desired product is also basic, this can lead to product loss in the aqueous layer. A more effective method is purification by silica gel column chromatography. The more polar piperazine will have a lower Rf value than the product. Alternatively, piperazine can be removed by precipitation as a salt, such as the diacetate salt, though this may also precipitate the product.[5]

Q3: My purified product is a yellow oil, but the literature reports a white solid. What should I do?

A3: A yellow coloration can indicate the presence of impurities. Ensure your starting materials are pure. If the product is an oil, it may be the freebase form. Conversion to a hydrochloride or other salt can often induce crystallization and result in a stable, solid product. This can be achieved by dissolving the freebase in a suitable solvent like diethyl ether or ethyl acetate and adding a solution of HCl in the same solvent.

Q4: Can I use other reducing agents like sodium borohydride (NaBH₄)?

A4: While sodium borohydride can be used for reductive aminations, it is generally more reactive and less selective than sodium triacetoxyborohydride. NaBH₄ reacts rapidly with protic solvents and aldehydes/ketones, which can lead to the reduction of tetrahydro-4H-pyran-4-one to the corresponding alcohol before amination occurs. If using NaBH₄, the reaction is typically performed in a two-step, one-pot procedure where the imine is formed first, followed by the addition of the reducing agent at a lower temperature.

Q5: What are the key characterization techniques for the final product?

A5: The structure and purity of this compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry (MS). The NMR spectra will show characteristic peaks for the oxane and piperazine rings. Mass spectrometry will confirm the molecular weight of the compound.

Visualizing the Workflow

Logical Flow for Troubleshooting Low Yield

troubleshooting_flow start Low Yield Observed check_conversion Check Conversion of Starting Materials start->check_conversion check_side_products Analyze for Side Products check_conversion->check_side_products No low_conversion Incomplete Reaction check_conversion->low_conversion Yes major_side_product Major Side Product Detected check_side_products->major_side_product Yes optimize_reductant Optimize Reducing Agent (Equivalents) low_conversion->optimize_reductant adjust_stoichiometry Use Excess Piperazine major_side_product->adjust_stoichiometry optimize_ph Adjust pH (Catalytic Acid) optimize_reductant->optimize_ph optimize_time_temp Optimize Reaction Time/Temperature optimize_ph->optimize_time_temp end Improved Yield optimize_time_temp->end purification Refine Purification Strategy adjust_stoichiometry->purification purification->end

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

Data Summary Table

ParameterRecommended ConditionRationale
Piperazine:Ketone Ratio 3:1 to 5:1Minimizes the formation of the 1,4-disubstituted side product.[3]
Reducing Agent Sodium triacetoxyborohydrideMild and selective for reductive amination.[2]
Solvent DCE or DCMGood solubility for reactants and generally inert.
Catalyst Acetic Acid (catalytic)Facilitates the formation of the reactive iminium intermediate.
Temperature Room Temperature to 50 °CBalances reaction rate with minimizing side reactions.

References

  • Kumar, D., et al. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega.
  • Nicewicz, D. A., et al. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters.
  • Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
  • Pennington, L. D., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry.
  • Dunsmore, C. J., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
  • Grogan, M. J., et al. (2018). Reductive Aminations by Imine Reductases: From Milligrams to Tons. In Biocatalysis in Organic Synthesis.
  • Di Stefano, M., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Pharmaceutics.
  • A concise synthetic method for constructing 3-substituted piperazine-2-acetic acid esters from 1,2-diamines. (2016). Tetrahedron Letters.
  • Majeed, N. S. (2018). Is there any synthesis method available for the preparation of 1-Amino Piperazine?. ResearchGate.
  • Piperazine catalyzed convenient synthesis of 4H-pyran derivatives from α,α′-bis(substituted-benzylidene) cycloalkanones and malononitrile under reflux conditions. (2015). Journal of Saudi Chemical Society.
  • Purification of piperazine. (1959). Google Patents.

Sources

Technical Support Center: Derivatization of 1-(Oxan-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the derivatization of 1-(Oxan-4-yl)piperazine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side-product formations encountered during the chemical modification of this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the purity of your target compounds.

Introduction: The Chemistry of this compound

This compound is a valuable scaffold in medicinal chemistry, combining the key pharmacophoric features of a piperazine ring with a non-aromatic, polar oxane (tetrahydropyran) moiety. The piperazine ring offers two nitrogen atoms for derivatization, allowing for the introduction of various substituents to modulate physicochemical properties and biological activity. However, the presence of two reactive sites and the nature of the oxane ring can lead to specific side-products. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the derivatization of this compound.

Issue 1: Formation of a Di-substituted Byproduct in N-Alkylation and N-Acylation Reactions

Q: I am trying to perform a mono-alkylation/acylation on the secondary amine of this compound, but I am observing a significant amount of a higher molecular weight byproduct, which I suspect is the di-substituted product. How can I prevent this?

A: This is the most common challenge in piperazine chemistry. The mono-substituted product is often still nucleophilic enough to react with another equivalent of your alkylating or acylating agent. Here are several strategies to favor mono-substitution:

  • Stoichiometric Control: The most straightforward approach is to use a large excess of this compound relative to your electrophile (alkyl halide, acyl chloride, etc.). A 3 to 5-fold excess of the piperazine starting material will statistically favor the reaction of the electrophile with an unreacted piperazine molecule.

  • Slow Addition of the Electrophile: Adding the alkylating or acylating agent slowly, often via a syringe pump, to a solution of this compound helps to maintain a low concentration of the electrophile in the reaction mixture. This minimizes the chance of the mono-substituted product reacting further.

  • Lower Reaction Temperature: Reducing the reaction temperature can often increase the selectivity for mono-substitution. The second substitution reaction may have a higher activation energy, and thus be more sensitive to temperature changes.

  • Use of a Protecting Group: For critical applications where high purity of the mono-substituted product is essential, a protecting group strategy is recommended. The most common protecting group for one of the piperazine nitrogens is the tert-butoxycarbonyl (Boc) group. The synthesis involves reacting this compound with di-tert-butyl dicarbonate (Boc)₂O to yield the mono-Boc protected intermediate. Following your desired derivatization on the unprotected nitrogen, the Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

Table 1: Comparison of Strategies to Control Mono-substitution

StrategyAdvantagesDisadvantages
Excess Piperazine Simple, one-step reaction.Requires separation of the product from excess starting material.
Slow Addition Can be effective for many substrates.May require specialized equipment (syringe pump).
Low Temperature Easy to implement.May lead to longer reaction times or incomplete conversion.
Protecting Group High selectivity, clean reaction.Adds two steps to the synthesis (protection and deprotection).
Issue 2: Low Yield or No Reaction in Reductive Amination

Q: I am attempting a reductive amination with this compound and a carbonyl compound, but I am getting low yields of the desired product. What could be the issue?

A: Reductive amination is a powerful tool for forming C-N bonds, but several factors can impact its efficiency.

  • Imine Formation: The first step of a reductive amination is the formation of an iminium ion intermediate. This is often the rate-limiting step and is typically favored under mildly acidic conditions (pH 4-6). If the reaction medium is too basic, imine formation will be slow. Conversely, if it is too acidic, the piperazine nitrogen will be protonated and non-nucleophilic. Consider adding a catalytic amount of a weak acid like acetic acid.

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often the preferred reagent as it is mild enough not to reduce the starting carbonyl compound and is effective at reducing the iminium ion in situ.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. Sodium borohydride (NaBH₄) can also be used, but it is a stronger reducing agent and may reduce the starting aldehyde or ketone, especially at neutral or acidic pH.

  • Solvent: Aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used. Protic solvents like methanol can sometimes be used, but they can react with some reducing agents.

Issue 3: Potential for Oxane Ring Opening

Q: I am concerned about the stability of the oxane (tetrahydropyran) ring under my reaction conditions. Can it open to form a side-product?

A: The tetrahydropyran ring is generally stable under neutral and basic conditions. However, it can be susceptible to cleavage under strongly acidic conditions, especially in the presence of heat.

  • Acidic Conditions: If your derivatization requires strong acids (e.g., concentrated HCl, H₂SO₄) and elevated temperatures, there is a risk of protonating the ether oxygen, followed by nucleophilic attack (e.g., by a halide ion) leading to ring opening.

  • Mitigation: Whenever possible, use milder acidic conditions. For reactions that generate an acid byproduct, such as acylation with an acyl chloride, the use of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is crucial to neutralize the acid in situ. If strong acid is unavoidable, conduct the reaction at the lowest possible temperature and for the shortest duration necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products I should look for when derivatizing this compound?

A1: The most common side-product is the di-substituted piperazine derivative, where both nitrogen atoms have been functionalized. Another potential, though less common, side-product could arise from the opening of the oxane ring if the reaction is performed under harsh acidic conditions.

Q2: How can I best purify my mono-substituted this compound derivative?

A2: Purification can often be achieved by column chromatography on silica gel. The polarity difference between the starting material, the mono-substituted product, and the di-substituted product is usually sufficient for good separation. If you have used a large excess of the starting material, a preliminary acid-base extraction can be useful to remove the bulk of the unreacted piperazine.

Q3: Are there any specific considerations for Buchwald-Hartwig amination with this compound?

A3: Buchwald-Hartwig amination is an excellent method for forming N-aryl bonds.[2] When using this compound, the main consideration is again the potential for di-arylation. To favor mono-arylation, you can use an excess of the piperazine. Alternatively, using a mono-protected piperazine (e.g., N-Boc-1-(Oxan-4-yl)piperazine) will ensure single arylation. The choice of palladium catalyst and ligand is also crucial and should be optimized for your specific aryl halide.

Q4: Can the oxane ring participate in any side reactions other than ring-opening?

A4: Under most standard derivatization conditions targeting the piperazine nitrogens, the oxane ring is relatively inert. C-H functionalization of the oxane ring is possible but typically requires specific catalysts and conditions that are not usually employed for simple N-derivatization.[3]

Experimental Protocols

Protocol 1: Mono-N-Alkylation of this compound using Excess Piperazine
  • To a solution of this compound (3.0 equivalents) in a suitable solvent (e.g., acetonitrile or DMF) is added a base such as potassium carbonate (1.5 equivalents).

  • The alkylating agent (1.0 equivalent) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature or heated as required, while monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Reductive Amination with this compound
  • To a solution of the aldehyde or ketone (1.0 equivalent) and this compound (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DCM or DCE) is added a catalytic amount of acetic acid (0.1 equivalents).

  • The mixture is stirred at room temperature for 1-2 hours to allow for iminium ion formation.

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents) is added portion-wise.

  • The reaction is stirred at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Visualizing Reaction Pathways

Diagram 1: General Derivatization Pathways of this compound

G A This compound B Mono-substituted Product A->B Derivatization (Alkylation, Acylation, Reductive Amination, Buchwald-Hartwig) D Ring-Opened Product A->D Harsh Acidic Conditions (Side-Reaction) C Di-substituted Product B->C Further Derivatization (Side-Reaction)

Caption: Key reaction pathways and potential side-products.

Diagram 2: Troubleshooting Workflow for Low Yield in Mono-substitution

G Start Low Yield of Mono-substituted Product Check1 Check Stoichiometry Start->Check1 Decision1 Is Piperazine in Excess (3-5x)? Check1->Decision1 Action1 Increase Excess of This compound Decision1->Action1 No Check2 Review Addition Method Decision1->Check2 Yes Action1->Start Decision2 Is Electrophile Added Slowly? Check2->Decision2 Action2 Use Syringe Pump for Slow Addition Decision2->Action2 No Check3 Consider Protecting Group Strategy Decision2->Check3 Yes Action2->Start

Caption: A decision tree for optimizing mono-substitution reactions.

References

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Reductive amin
  • Buchwald–Hartwig amin
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.PubMed Central.
  • Synthesis of piperazines.Organic Chemistry Portal.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • Synthesis of Azidoanilines by the Buchwald-Hartwig Amin
  • Intramolecular reductive amination for the preparation of piperazines.

Sources

Technical Support Center: Navigating the Solubility Challenges of 1-(Oxan-4-yl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with 1-(Oxan-4-yl)piperazine derivatives. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming poor solubility in their experimental workflows. The following content, presented in a question-and-answer format, combines fundamental principles with practical, field-proven strategies to ensure the successful progression of your research.

Part 1: Foundational Understanding & Initial Troubleshooting

This section addresses the most common initial questions and provides a logical workflow for diagnosing and addressing solubility issues at the bench.

Q1: My this compound derivative is showing poor aqueous solubility. What are the underlying reasons for this?

A1: The poor aqueous solubility of this compound derivatives typically stems from a combination of their physicochemical properties. The core structure, while containing polar nitrogen and oxygen atoms, often has a significant non-polar surface area, especially with the addition of various substituents in drug discovery programs. Key contributing factors include:

  • High Lipophilicity (LogP): Many derivatives are designed to be lipophilic to cross cell membranes, which inherently reduces their affinity for aqueous media.[1]

  • Crystal Lattice Energy: A stable crystalline form with high lattice energy requires more energy to break apart and dissolve in a solvent.

  • Molecular Weight: As the molecular weight of the derivative increases with the addition of functional groups, solubility often decreases.[2]

  • pKa of the Piperazine Moiety: The piperazine ring has two nitrogen atoms with basic properties (pKa values are typically around 5.35 and 9.73 for the parent piperazine).[3] The degree of ionization, and thus solubility, is highly dependent on the pH of the solution.

Q2: I'm observing precipitation of my compound in my cell-based assay. How can I quickly troubleshoot this?

A2: This is a common problem that can lead to inconsistent and unreliable assay results. Here is a systematic approach to troubleshoot this issue:

  • Determine the Kinetic Solubility in Your Assay Medium: Before proceeding, it's crucial to know the concentration at which your compound begins to precipitate under your specific experimental conditions.

  • Optimize Co-solvent Concentration: Most stock solutions are prepared in 100% DMSO. Ensure the final concentration of DMSO in your assay medium is as low as possible (typically <0.5%) to avoid solvent-induced toxicity, but high enough to maintain solubility.[1]

  • pH Adjustment of the Assay Medium: If your experimental system can tolerate it, a slight acidification of the medium can increase the ionization of the basic piperazine nitrogen, thereby enhancing solubility.[][5]

  • Serial Dilution Strategy: Avoid direct, large-volume dilutions of your DMSO stock into the aqueous assay buffer. Instead, perform serial dilutions to gradually lower the solvent concentration, which can prevent the compound from crashing out of solution.

Below is a troubleshooting workflow to guide your decision-making process.

G cluster_0 Troubleshooting Workflow for Assay Precipitation A Inconsistent results in cell-based assays B Suspect Poor Solubility / Precipitation A->B C Determine Kinetic Solubility in Assay Medium B->C D Precipitation Observed? C->D E Adjust pH of Assay Medium (if permissible) D->E Yes H Problem Resolved D->H No F Optimize Final DMSO Concentration (<0.5%) E->F G Implement Serial Dilution Strategy F->G G->H Successful I Consider Advanced Formulation Strategies G->I Unsuccessful

Caption: Troubleshooting workflow for inconsistent assay results.

Part 2: Advanced Solubility Enhancement Strategies

When initial troubleshooting is insufficient, more advanced formulation strategies are necessary. This section provides an overview and detailed protocols for several powerful techniques.

Q3: Salt formation is often suggested for basic compounds. How do I approach this for my this compound derivative?

A3: Salt formation is a highly effective and widely used method to improve the solubility and dissolution rate of ionizable compounds like your piperazine derivative.[1][6] By reacting the basic nitrogen atoms of the piperazine ring with an acid, a more polar and water-soluble salt is formed.

Causality Behind Experimental Choices: The selection of the acid (counterion) is critical. The pKa difference between your basic drug and the acidic counterion should ideally be greater than 2 to ensure stable salt formation.[7] A salt screening study is the best approach to identify the optimal counterion that provides the desired balance of solubility, stability, and manufacturability.[8][9]

Experimental Protocol: Miniaturized Salt Screening

This protocol allows for the rapid screening of multiple counterions using a small amount of your active pharmaceutical ingredient (API).

Materials:

  • This compound derivative (API)

  • A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, H₂SO₄, methanesulfonic acid, maleic acid, tartaric acid)

  • Various solvents (e.g., ethanol, isopropanol, acetone, water)

  • 96-well microplate

  • Automated liquid handler (optional, but recommended)

  • Plate shaker

  • Microplate reader for turbidity or nephelometry

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your API in a suitable organic solvent.

  • Counterion Solution Preparation: Prepare stock solutions of the selected acids in the same solvent.

  • Mixing: In the 96-well plate, dispense a fixed amount of the API stock solution into each well. Then, add a stoichiometric amount (e.g., 1:1 molar ratio) of each different counterion solution to individual wells.

  • Equilibration: Seal the plate and allow it to shake at a controlled temperature for 24-48 hours to facilitate salt formation and equilibration.

  • Solvent Evaporation: If a crystalline salt precipitates, you can proceed to isolation. If not, slowly evaporate the solvent to induce crystallization.

  • Solubility Assessment: After equilibration or crystallization and subsequent isolation, determine the aqueous solubility of each resulting salt.

  • Solid-State Characterization: Analyze the most promising salts using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the formation of a new crystalline salt form and assess its physical properties.

Q4: My derivative is not ionizable or the salts formed are unstable. What are my next options?

A4: If salt formation is not viable, several other powerful techniques can be employed. These methods modify the physical form of the drug rather than its chemical structure.

  • Co-crystallization: This involves creating a new crystalline solid composed of your API and a benign "co-former" molecule held together by non-covalent bonds.[10][11][12] Co-crystals can exhibit significantly different (and improved) physicochemical properties, including solubility.

  • Nanosuspension: This technique reduces the particle size of your drug to the nanometer range.[13][14][15] According to the Noyes-Whitney equation, a smaller particle size leads to a larger surface area, which in turn increases the dissolution rate.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17][18] They can encapsulate your poorly soluble drug, forming an inclusion complex with enhanced aqueous solubility.[19]

The following decision tree can help you choose an appropriate advanced strategy.

G cluster_1 Advanced Solubility Enhancement Decision Tree A Initial strategies (pH, co-solvents) insufficient B Is the compound ionizable? A->B C Perform Salt Screening B->C Yes F Consider Co-crystallization B->F No D Successful salt formation? C->D E Proceed with stable, soluble salt D->E Yes D->F No/Unstable Salts G Explore Nanosuspension F->G H Investigate Cyclodextrin Complexation F->H G->H

Caption: Decision tree for selecting an advanced solubility enhancement technique.

Experimental Protocol: Slurry Co-crystallization

Materials:

  • API (this compound derivative)

  • Co-former (e.g., succinic acid, benzoic acid - select based on potential for hydrogen bonding)

  • Solvent in which both API and co-former are sparingly soluble

  • Stir plate and stir bars

  • Filtration apparatus

Procedure:

  • Solvent Selection: Identify a solvent where both the API and co-former have low solubility.

  • Slurrying: Suspend the API and a stoichiometric amount (e.g., 1:1 molar ratio) of the co-former in the selected solvent in a sealed vial.

  • Equilibration: Stir the slurry at a constant temperature for an extended period (24-72 hours). This allows the system to reach equilibrium, during which the more stable co-crystal form should nucleate and grow.

  • Isolation: Isolate the solid material by filtration.

  • Analysis: Wash the solid with a small amount of the solvent and allow it to dry. Analyze the solid using PXRD to confirm the formation of a new crystalline phase.

Part 3: Data-Driven Insights and Combined Strategies

This section provides a summary of potential solubility improvements and discusses the power of combining different techniques.

Q5: Can you provide some quantitative examples of solubility enhancement for piperazine-containing compounds?

A5: While specific data for a wide range of this compound derivatives is proprietary and varies greatly with the specific substituents, we can look at published data for piperazine-containing compounds to illustrate the potential improvements.

Technique Compound Type Fold Increase in Aqueous Solubility Reference
Salt FormationPreclinical candidate IIIM-290 (nitrogenous compound)~45-fold (HCl salt)[7]
Salt FormationVarious NSAIDs with Piperazine>10-fold[20][21]
Co-amorphous SystemTelmisartan with Pimelic Acid~9-15 times[20]
Piperazine LinkerPlatinum(IV)-ibuprofen complexUp to 370 mM solubility achieved[22]
Cyclodextrin ComplexationAlbendazole with HP-β-cyclodextrinUp to 10,000-fold[19]

This table is illustrative and the actual improvement for your specific derivative will depend on its unique properties.

Q6: Is it possible to combine different solubility enhancement techniques?

A6: Absolutely. A combinatorial approach can be highly effective.[1] For instance, you could first create a hydrochloride salt of your this compound derivative to improve its intrinsic solubility (a chemical modification). Then, you could formulate this salt into a nanosuspension to further enhance its dissolution rate (a physical modification). This multi-pronged strategy can have a synergistic effect, leading to a greater overall improvement in bioavailability than either technique alone.

References

  • Saal, C. (2014, February 20). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. [Link]
  • Patheon Pharma Services. (2024, March 19). Predictive modeling for solubility and bioavailability enhancement. [Link]
  • Tran, H. T., et al. (2024). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Digital Discovery. [Link]
  • RSC Publishing. (2024, September 9).
  • Gokce, E. H., et al. (2009). Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs.
  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. [Link]
  • OUCI. (n.d.).
  • Geetha, G., et al. (2014). Various techniques for preparation of nanosuspension - a review. International Journal of Pharma Research & Review. [Link]
  • Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... [Link]
  • Scholars Research Library. (2011). Nanosuspensions: Ideal Approach for the Drug Delivery of Poorly Water Soluble Drugs. Der Pharmacia Lettre. [Link]
  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
  • Slideshare. (n.d.).
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. [Link]
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
  • University of Huddersfield. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. [Link]
  • Kumar, S., et al. (2018).
  • Onyx Scientific. (n.d.).
  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]
  • Oxford Academic. (n.d.). Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. [Link]
  • World Journal of Pharmaceutical Research. (2020, March 19). CO-SOLVENCY. [Link]
  • Val-Moraes, S. P., et al. (2024). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega. [Link]
  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
  • LinkedIn. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]
  • Patel, V. P., et al. (2010). In Vitro Dissolution enhancement of albendazole by preparation of inclusion complex with HP-β-Cyclodextrin. Pharma Sci. Monit. Int. J. Pharm. Sci.. [Link]
  • International Journal of Scientific Research & Technology. (n.d.).
  • IJCRT.org. (n.d.).
  • ResearchGate. (n.d.).
  • Slideshare. (n.d.). Preparation and characterization of co-crystals for improved physicochemical properties of poorly soluble drug. [Link]
  • PubMed. (2022, May 14).
  • ResearchGate. (2025, August 6).
  • PubChem. (n.d.). Piperazine. [Link]
  • Charles River Labor
  • ACS Publications. (2018, August 10).
  • OUCI. (n.d.).
  • Semantic Scholar. (n.d.). An evaluation of salt screening methodologies. [Link]
  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018, February 7). Oriental Journal of Chemistry. [Link]
  • Wikipedia. (n.d.). Piperazine. [Link]

Sources

Technical Support Center: Optimization of Buchwald-Hartwig Amination with 1-(Oxan-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the optimization of the Buchwald-Hartwig amination with 1-(oxan-4-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this critical transformation in their synthetic endeavors. The N-arylation of this compound is a frequently employed reaction in medicinal chemistry, given the prevalence of this saturated heterocyclic motif in a multitude of bioactive molecules.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this powerful cross-coupling reaction.

Part 1: Core Principles and Unique Considerations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or pseudohalide and an amine.[3][4] The catalytic cycle, in its generally accepted form, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[3][5]

While a robust and versatile reaction, its success with this compound is not always straightforward. The inherent properties of this secondary cyclic amine, such as its steric bulk and the potential for the ether oxygen to interact with the catalytic system, can present unique challenges. This guide will address these nuances, providing a framework for rational optimization.

Part 2: Troubleshooting Guide (Q&A Format)

This section is structured to address specific experimental issues you may encounter. The advice provided is grounded in mechanistic understanding and practical experience.

Low or No Conversion

Q: My reaction shows low or no conversion of my aryl halide, even after extended reaction times. What are the likely causes and how can I improve the yield?

A: Low or no conversion in a Buchwald-Hartwig amination is a common issue that can often be traced back to one or more of the following factors:

  • Catalyst and Ligand Inactivity: The choice of catalyst and ligand is paramount. For sterically demanding secondary amines like this compound, bulky, electron-rich phosphine ligands are often required to promote both the oxidative addition and the reductive elimination steps.[3] If you are using an older generation ligand, consider switching to a more advanced one.

    • Recommendation: For aryl chlorides, which are notoriously less reactive, ligands such as XPhos, RuPhos, or BrettPhos are excellent starting points.[6] Consider using a pre-catalyst, such as an XPhos Pd G3 or G4, which are air-stable and provide a reliable source of the active Pd(0) species.

  • Inadequate Base Strength or Solubility: The base plays a critical role in the deprotonation of the amine-palladium complex.[7][8][9] If the base is too weak, this step can be slow or inefficient. Conversely, a base that is too strong might lead to side reactions, especially with sensitive functional groups.

    • Recommendation: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[4] Ensure the base is fully dissolved in the reaction mixture; poor solubility can lead to inconsistent results. In some cases, using a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) at higher temperatures can be beneficial, particularly for substrates with base-sensitive functionalities.[10]

  • Solvent Effects: The solvent influences the solubility of reagents and the stability of catalytic intermediates.[11][12][13]

    • Recommendation: Toluene and 1,4-dioxane are standard solvents for this reaction.[5][14] If solubility is an issue, a more polar solvent like tert-amyl alcohol or a mixture of solvents could be beneficial. Avoid using coordinating solvents like acetonitrile or pyridine, as they can bind to the palladium center and inhibit catalysis.[14]

  • Reaction Temperature: The reaction temperature needs to be high enough to overcome the activation energy barriers of the catalytic cycle.[5]

    • Recommendation: A typical starting point is 80-110 °C.[15] If you observe no reaction at a lower temperature, incrementally increase it. However, be aware that excessively high temperatures can lead to catalyst decomposition and side reactions.[16]

  • Reagent Purity and Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen and moisture, which can deactivate the catalyst.[15]

    • Recommendation: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a rigorously inert atmosphere (argon or nitrogen). Degassing the solvent prior to use is highly recommended.

Side Reactions and Impurity Formation

Q: I'm observing significant side products, such as hydrodehalogenation of my aryl halide or the formation of diarylated piperazine. How can I minimize these?

A: The formation of side products is often a sign of an imbalanced catalytic system or suboptimal reaction conditions.

  • Hydrodehalogenation: This occurs when the aryl halide is reduced to the corresponding arene. It can be a result of β-hydride elimination from the palladium-amide complex, which is a known side reaction.[3]

    • Recommendation: This issue can sometimes be mitigated by using a bulkier ligand or a different base. Lowering the reaction temperature may also help to disfavor this pathway.

  • Diarylation of Piperazine: While this compound has one secondary amine available for arylation, if the starting material is piperazine itself, diarylation can be a significant issue. For the specified substrate, this is not a primary concern, but it is a crucial consideration when working with unprotected piperazines.

  • Catalyst Decomposition Products: At high temperatures, the catalyst can decompose, leading to the formation of palladium black and a complex mixture of byproducts.

    • Recommendation: If you observe the formation of palladium black, it is a clear indication of catalyst death. Consider using a more stable pre-catalyst or lowering the reaction temperature. Ensuring a strictly inert atmosphere is also crucial to prevent oxidative degradation of the catalyst.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose catalyst/ligand system for the amination of this compound with aryl bromides?

A1: A robust starting point for aryl bromides is a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky biarylphosphine ligand such as XPhos or RuPhos.[17] Using a pre-formed catalyst like XPhos Pd G3 is often more convenient and can lead to more reproducible results.

Q2: How do I choose the right base for my specific substrate?

A2: For most standard couplings, NaOtBu is a reliable choice. If your substrate contains base-sensitive functional groups (e.g., esters, ketones), consider using a weaker base like Cs₂CO₃ or K₃PO₄, though this may require higher temperatures or longer reaction times.[10]

Q3: What are the typical reaction times?

A3: Reaction times can vary from a few hours to 24 hours. It is essential to monitor the reaction progress by a suitable analytical technique like TLC, LC-MS, or GC-MS to determine the optimal reaction time and avoid product degradation.[1]

Q4: Can I use aryl chlorides as coupling partners?

A4: Yes, but aryl chlorides are generally less reactive than aryl bromides.[18] Their successful coupling often requires more specialized, highly active catalyst systems, such as those employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos).[3] Higher catalyst loadings and temperatures may also be necessary.[18]

Q5: Are there any functional groups that are incompatible with this reaction?

A5: While the Buchwald-Hartwig amination is known for its good functional group tolerance, certain groups can be problematic.[3] Highly acidic protons (e.g., in phenols or some heterocycles) can be deprotonated by the strong base, potentially leading to side reactions. Easily reducible groups like nitro groups may not be compatible with all catalyst systems. Careful planning and a literature search for similar substrates are always recommended.

Part 4: Experimental Protocols

The following protocols provide a starting point for your experiments. Optimization will likely be necessary for your specific substrates.

Protocol 1: General Conditions for Aryl Bromides

This protocol is a good starting point for the coupling of this compound with a range of electron-rich and electron-poor aryl bromides.

Reagents and Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Anhydrous toluene (0.1-0.2 M)

  • Inert atmosphere (Argon or Nitrogen)

  • Oven-dried glassware

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, this compound, and sodium tert-butoxide.

  • In a separate vial, weigh the Pd₂(dba)₃ and XPhos.

  • Seal the Schlenk flask with a septum, and evacuate and backfill with inert gas three times.

  • Add the anhydrous toluene to the Schlenk flask via syringe.

  • Add the catalyst and ligand to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Conditions for Challenging Aryl Chlorides

This protocol employs a pre-catalyst for enhanced activity and reproducibility with less reactive aryl chlorides.

Reagents and Materials:

  • Aryl chloride (1.0 equiv)

  • This compound (1.5 equiv)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.6 equiv)

  • XPhos Pd G3 (2-5 mol%)

  • Anhydrous 1,4-dioxane (0.1-0.2 M)

  • Inert atmosphere (Argon or Nitrogen)

  • Oven-dried glassware

Procedure:

  • To an oven-dried Schlenk flask, add the aryl chloride, this compound, LHMDS, and XPhos Pd G3 pre-catalyst.

  • Seal the Schlenk flask with a septum, and evacuate and backfill with inert gas three times.

  • Add the anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Part 5: Visualizations and Data

Data Presentation
Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield Range
Aryl BromidePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBuToluene10075-95%
Aryl ChlorideXPhos Pd G3 (2-5)-LHMDS1,4-Dioxane11060-85%
Aryl TriflatePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Toluene10070-90%
Experimental Workflows and Logical Relationships

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange Amine R₂NH Amine->Ligand_Exchange PdII_Amine_complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ Ligand_Exchange->PdII_Amine_complex Deprotonation Deprotonation PdII_Amine_complex->Deprotonation Base Base Base->Deprotonation PdII_Amido_complex L-Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido_complex RedElim Reductive Elimination PdII_Amido_complex->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Low_Yield Start Low or No Conversion Check_Catalyst Is the Catalyst/Ligand System Appropriate and Active? Start->Check_Catalyst Check_Base Is the Base Strength and Solubility Adequate? Check_Catalyst->Check_Base Yes Action_Catalyst Switch to a Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos). Use a Pre-catalyst. Check_Catalyst->Action_Catalyst No Check_Conditions Are the Temperature and Solvent Optimized? Check_Base->Check_Conditions Yes Action_Base Use a Stronger Base (NaOtBu, LHMDS) or Ensure Complete Solubilization. Check_Base->Action_Base No Check_Purity Are Reagents Pure and the Atmosphere Inert? Check_Conditions->Check_Purity Yes Action_Conditions Increase Temperature Incrementally. Screen Different Solvents (Toluene, Dioxane). Check_Conditions->Action_Conditions No Action_Purity Use Anhydrous Solvents and Reagents. Degas Solvent and Use Inert Atmosphere. Check_Purity->Action_Purity No Success Improved Yield Check_Purity->Success Yes Action_Catalyst->Success Action_Base->Success Action_Conditions->Success Action_Purity->Success

Caption: Troubleshooting flowchart for low reaction yield.

References

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • Wikipedia. (2023, December 27). Buchwald–Hartwig amination.
  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
  • PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination.
  • The Journal of Organic Chemistry. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination.
  • ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?.
  • Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination.
  • NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • NIH. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.
  • Reddit. (n.d.). BH amination side products and purification.
  • NIH. (2025, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions | Request PDF.
  • RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • ResearchGate. (2025, December 11). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • ResearchGate. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow | Request PDF.
  • ACS Omega. (2020, August 20). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

Sources

Stability issues of 1-(Oxan-4-yl)piperazine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-(Oxan-4-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound, particularly under acidic conditions. Our goal is to provide you with in-depth technical guidance, troubleshooting protocols, and a clear understanding of the chemical principles governing the stability of this compound.

Introduction: Understanding the Chemistry of this compound

This compound is a bifunctional molecule featuring a saturated piperazine ring linked to a tetrahydropyran (oxane) ring. This unique structure presents specific stability considerations, especially in acidic environments commonly used in pharmaceutical salt formation, formulation, and analytical method development. The primary stability concern arises from the acid-catalyzed hydrolysis of the tetrahydropyranyl (THP) ether-like linkage. While the piperazine ring is generally stable, its basic nitrogens can be protonated, influencing the overall solubility and reactivity of the molecule.

This guide will walk you through the potential degradation pathways, provide answers to frequently asked questions, and offer detailed troubleshooting protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs) about the Stability of this compound

Q1: I'm observing a new, more polar peak in my HPLC analysis after treating this compound with acid. What could this be?

A1: The appearance of a new, more polar peak is a strong indicator of the acid-catalyzed hydrolysis of the oxane (tetrahydropyran) ring.[1][2][3] Under acidic conditions, the ether oxygen of the oxane ring can be protonated, initiating a ring-opening reaction. This results in the formation of a more polar, acyclic compound, 5-hydroxypentanal, which is in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran.[1] The introduction of a hydroxyl group significantly increases the polarity of the molecule, leading to an earlier elution time in reverse-phase HPLC.

Q2: My compound seems to be "disappearing" or showing low recovery after an acidic workup. What are the possible reasons?

A2: There are two primary reasons for apparent loss of compound during acidic workup:

  • Degradation: As mentioned in Q1, acid-catalyzed ring-opening of the oxane moiety is a likely cause of degradation. The resulting opened-ring structure is a different chemical entity and may not be detected or quantified as the parent compound.

  • Solubility Issues: this compound has two basic nitrogen atoms in the piperazine ring. In acidic media, these nitrogens will be protonated, forming a dicationic salt. While this generally increases aqueous solubility, if you are performing a liquid-liquid extraction with an organic solvent, the highly polar salt will preferentially remain in the aqueous layer, leading to low recovery in the organic phase.

Q3: What is the expected mechanism of degradation for this compound in an acidic solution?

A3: The primary degradation pathway is the acid-catalyzed hydrolysis of the oxane ring, which behaves similarly to a tetrahydropyranyl (THP) ether.[3][4][5] The mechanism proceeds as follows:

  • Protonation: The ether oxygen of the oxane ring is protonated by the acid.

  • Carbocation Formation: The protonated ether is a good leaving group, leading to the cleavage of a C-O bond and the formation of a resonance-stabilized carbocation.

  • Nucleophilic Attack: A nucleophile, typically water from the aqueous acidic medium, attacks the carbocation.

  • Ring-Opening: This results in the formation of the ring-opened product, which exists in equilibrium between 5-hydroxypentanal and its cyclic hemiacetal.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, consider the following:

  • pH Control: If possible, maintain the pH as close to neutral as your experimental conditions allow. The rate of acid-catalyzed hydrolysis is dependent on the acid concentration.[6]

  • Temperature: Perform acidic steps at low temperatures (e.g., 0-5 °C) to slow down the rate of the hydrolysis reaction.

  • Reaction Time: Minimize the exposure time of the compound to acidic conditions.

  • Choice of Acid: Use the mildest acid necessary for your transformation. For salt formation, consider using organic acids like citric or tartaric acid over strong mineral acids like HCl, if compatible with your downstream applications.

Q5: Are there any other potential stability issues I should be aware of?

A5: While the oxane ring hydrolysis is the primary concern, you should also be mindful of:

  • Oxidation: The nitrogen atoms of the piperazine ring can be susceptible to oxidation, especially in the presence of oxidizing agents or prolonged exposure to air. This can lead to the formation of N-oxides or other oxidative degradation products.

  • Hygroscopicity: Piperazine and its derivatives can be hygroscopic, meaning they can absorb moisture from the air.[7] This can affect the accuracy of weighing and may introduce water that could participate in degradation reactions. Store the compound in a desiccator.

Part 2: Troubleshooting Guides

This section provides structured troubleshooting guides for common issues encountered during the handling and analysis of this compound in acidic media.

Troubleshooting Guide 1: Unexpected Peaks in HPLC Analysis
Symptom Possible Cause Suggested Solution
A new, more polar peak appears after exposure to acid.Acid-catalyzed ring-opening of the oxane moiety.- Confirm the identity of the new peak using LC-MS. The mass should correspond to the parent compound + 18 amu (addition of water).- If degradation is confirmed, refer to the mitigation strategies in FAQ Q4.
Multiple small, new peaks are observed.Secondary degradation of the initial ring-opened product or oxidative degradation.- Use a milder acid or lower the reaction temperature.- Purge your reaction vessel and solvents with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
The peak shape of the parent compound is poor (tailing).Interaction of the basic piperazine nitrogens with residual silanols on the HPLC column.- Add a small amount of a competing base, such as 0.1% trifluoroacetic acid (TFA) or triethylamine (TEA), to the mobile phase.- Use a column with end-capping or a base-deactivated stationary phase.
Troubleshooting Guide 2: Low Yield or Recovery
Symptom Possible Cause Suggested Solution
Low recovery of the compound from an organic layer after an acidic wash.Formation of the water-soluble salt of the piperazine ring.- Before extraction, carefully basify the aqueous layer with a suitable base (e.g., NaHCO₃, Na₂CO₃) to a pH > 10 to deprotonate the piperazine nitrogens and increase partitioning into the organic layer.- Perform multiple extractions with the organic solvent.
Consistently low yield in a reaction where an acid is used or generated.Degradation of the starting material or product due to prolonged exposure to acid.- Monitor the reaction closely by TLC or HPLC to avoid unnecessarily long reaction times.- Quench the reaction as soon as it is complete by neutralizing the acid.
Inconsistent weighing of the solid compound.The compound is hygroscopic and is absorbing atmospheric moisture.- Dry the compound under vacuum before weighing.- Store the compound in a desiccator over a suitable drying agent.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to assess the stability of this compound under acidic conditions, as recommended by ICH guidelines.[8]

Objective: To intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 4 hours.

    • At time points 0, 1, 2, and 4 hours, withdraw an aliquot (e.g., 100 µL).

    • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized sample with mobile phase to a suitable concentration for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with mobile phase to the same final concentration as the stressed samples.

  • HPLC Analysis: Analyze the control and stressed samples using a suitable HPLC method (see Protocol 2).

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks. Aim for 5-20% degradation of the parent compound.[9]

Protocol 2: General Purpose Stability-Indicating HPLC Method

This method is a starting point for the analysis of this compound and its potential degradation products. Method optimization may be required.

Parameter Condition
Column C18 Reverse-Phase, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm or Mass Spectrometry (ESI+)

Rationale for Method Parameters:

  • C18 Column: Provides good retention for moderately polar compounds.

  • Formic Acid: Acts as a mobile phase modifier to improve peak shape for the basic piperazine moiety and provides protons for ESI-MS detection.

  • Gradient Elution: Necessary to elute both the polar degradation products and the less polar parent compound in a reasonable time with good resolution.

Part 4: Visualizing Degradation and Troubleshooting

Diagram 1: Proposed Acid-Catalyzed Degradation Pathway

G cluster_0 Acidic Conditions A This compound B Protonated Oxane Ring A->B + H+ C Resonance-Stabilized Carbocation + Piperazine B->C Ring Opening D Ring-Opened Product (5-hydroxypentanal derivative) C->D + H2O - H+ G start Low Recovery After Acidic Workup check_degradation Analyze aqueous and organic layers by HPLC. Is the parent compound present? start->check_degradation degradation_yes Degradation is likely. See Protocol 1. check_degradation->degradation_yes No degradation_no Parent compound is mostly in the aqueous layer. check_degradation->degradation_no Yes solubility_issue Issue is solubility due to salt formation. degradation_no->solubility_issue solution Neutralize aqueous layer to pH > 10 before extraction. solubility_issue->solution

Caption: Decision tree for troubleshooting low recovery of this compound.

References

  • Dyer, E., Glaudemans, C. P. J., Koch, M. J., & Marchessault, R. H. (1962). The acid hydrolysis of tetrahydropyran derivatives. Journal of the Chemical Society (Resumed), 3361.
  • Fife, T. H., & Jao, L. K. (1965). General acid catalysis of acetal hydrolysis. The hydrolysis of 2-aryloxytetrahydropyrans. Journal of the American Chemical Society, 87(14), 3215–3219.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis. BenchChem.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • ChemHelp ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]
  • Material Safety Data Sheet: 1-(Tetrahydro-pyran-4-YL)-piperazine. (n.d.).
  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(7).
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 1(1), 1-6.
  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Jorn, D. (2015). Forced Degradation Studies for Biopharmaceuticals.
  • Research Journal of Pharmacy and Technology. (2016). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 9(8), 1293-1300.
  • Nagasamy Venkatesh, D., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • ResearchGate. (2012).
  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • ZaiQi Bio-Tech. (n.d.). 4-Aminotetrahydropyran.
  • JOCPR. (2012).
  • Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood.
  • PubChem. (n.d.). Piperazine.
  • MDPI. (2023).
  • Asenapine. (n.d.). 1-(1-nitroso piperidin-4-yl)piperazine.
  • Chemspace. (n.d.). This compound.
  • MDPI. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Foods, 9(11), 1603.
  • ResearchGate. (2020). Research on the controllable degradation of N-methylamido and dialkylamino substituted at the 5th position of the benzene ring in chlorsulfuron in acidic soil.
  • PubChem. (n.d.). 1-(Piperidin-4-yl)piperazine.
  • ResearchGate. (2001).

Sources

Navigating the Synthesis of 1-(Oxan-4-yl)piperazine: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(oxan-4-yl)piperazine, a crucial intermediate in numerous pharmaceutical compounds, presents unique challenges, particularly during scale-up. This technical support center provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory and during pilot plant production. As Senior Application Scientists, we offer insights grounded in mechanistic understanding and practical experience to ensure robust and reproducible synthetic outcomes.

I. Overview of the Primary Synthetic Route: Reductive Amination

The most prevalent and scalable method for synthesizing this compound is the reductive amination of piperazine with oxan-4-one (tetrahydro-4H-pyran-4-one).[1][2][3][4] This one-pot reaction typically involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ to the desired product.

Core Reaction:

While conceptually straightforward, the efficiency and selectivity of this transformation are highly dependent on the choice of reducing agent, solvent, stoichiometry, and reaction conditions.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and scale-up of this compound, providing a logical approach to problem-solving.

Problem 1: Low Product Yield

Question: My reaction is consistently resulting in a low yield of this compound. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, ranging from suboptimal reaction conditions to competing side reactions. A systematic investigation is key to identifying the root cause.

Troubleshooting Steps:

  • Evaluate the Reducing Agent:

    • Sodium triacetoxyborohydride (STAB): This is often the reagent of choice due to its mildness and selectivity for iminium ions over ketones.[4] Ensure it is of high purity and added portion-wise to control the reaction exotherm, especially on a larger scale.

    • Sodium cyanoborohydride (NaBH₃CN): While effective, it is toxic and can lead to the formation of cyanide byproducts. Its use requires careful pH control (typically weakly acidic) to favor iminium ion reduction.

    • Catalytic Hydrogenation: This is a greener and often more cost-effective option for large-scale synthesis. However, catalyst selection (e.g., Pd/C, PtO₂) and optimization of pressure, temperature, and solvent are critical. Catalyst poisoning can be an issue.

  • Assess Stoichiometry and Order of Addition:

    • Excess Piperazine: Using an excess of piperazine (2-5 equivalents) can be a double-edged sword. While it can drive the reaction to completion and minimize the formation of the di-substituted impurity, it can also complicate purification.[1]

    • Order of Addition: Adding the reducing agent last to a pre-mixed solution of the amine and ketone allows for the establishment of the imine-enamine equilibrium, which can be beneficial.

  • Investigate Solvent Effects:

    • Dichloromethane (DCM) and 1,2-Dichloroethane (DCE): These are common solvents for reductive aminations with borohydride reagents.[4] Ensure they are anhydrous, as water can hydrolyze the reducing agent and the iminium ion intermediate.

    • Alcohols (e.g., Methanol, Ethanol): These are suitable for catalytic hydrogenation but can react with borohydride reagents. If using borohydrides, protic solvents are generally avoided.

    • Ethereal Solvents (e.g., THF, Dioxane): These can also be effective, particularly in promoting solubility of all reactants.[5][6]

  • Monitor Reaction Progress:

    • Utilize techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product and any byproducts.[7][8] This will help determine the optimal reaction time and identify any stalled reactions.

Problem 2: Formation of the Di-substituted Impurity (1,4-bis(oxan-4-yl)piperazine)

Question: I am observing a significant amount of the 1,4-bis(oxan-4-yl)piperazine impurity in my product. How can I minimize its formation?

Answer: The formation of the di-substituted byproduct is a common challenge due to the presence of two reactive secondary amine groups in piperazine. The mono-substituted product can react further with another molecule of oxan-4-one.

Mitigation Strategies:

  • Stoichiometric Control: The most direct approach is to use a significant excess of piperazine. This statistically favors the reaction of oxan-4-one with the more abundant unsubstituted piperazine.

  • Use of a Mono-Protected Piperazine: Employing a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective but more costly strategy involving an additional deprotection step.[9][10]

  • Protonation: Conducting the reaction under conditions where piperazine is present as its mono-protonated salt can effectively "protect" one of the nitrogen atoms, thereby reducing di-substitution.[9]

Data Presentation: Effect of Stoichiometry on Product Distribution

Molar Ratio (Piperazine : Oxan-4-one)Mono-substituted Product Yield (%)Di-substituted Product Yield (%)
1 : 1Low to ModerateHigh
3 : 1GoodLow
5 : 1HighVery Low
10 : 1Very HighTrace

Note: These are generalized trends; actual yields will depend on specific reaction conditions.

Logical Relationship: Troubleshooting Di-substitution

G start High Di-substituted Impurity q1 Is an excess of piperazine being used? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the reaction temperature too high? a1_yes->q2 sol1 Increase piperazine excess (5-10 eq.) a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Lower the reaction temperature a2_yes->sol2 q3 Consider alternative strategies a2_no->q3 sol3 Use mono-Boc-piperazine q3->sol3 sol4 Utilize a mono-protonated piperazine salt q3->sol4

Sources

Troubleshooting low conversion rates in 1-(Oxan-4-yl)piperazine coupling

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the technical support resource for troubleshooting low conversion rates in coupling reactions involving 1-(Oxan-4-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination with this compound is giving low to no yield. What are the most common initial checks?

A1: Low yields in these couplings often trace back to a few key areas:

  • Atmospheric Contamination: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen).[1][2] This includes degassing solvents and using proper Schlenk line or glovebox techniques.

  • Reagent Quality: Water and other impurities can deactivate the catalyst and interfere with the base. Use anhydrous, high-purity solvents and ensure your starting materials, especially the aryl halide and base, are dry.

  • Suboptimal Reaction Parameters: Inadequate temperature, incorrect solvent, or an inappropriate choice of ligand and base can all lead to poor performance. Typical temperatures range from 80-110 °C.[2][3]

Q2: Which type of coupling reaction is most suitable for this compound?

A2: this compound is a secondary aliphatic amine, making it a good nucleophile for several types of coupling reactions. The most common and effective methods include:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a versatile and widely used method for forming C-N bonds between aryl halides/triflates and amines.[3][4]

  • Copper-Catalyzed Ullmann Condensation: While often requiring higher temperatures, modern ligand-assisted Ullmann couplings can be effective, particularly for aryl iodides.

  • Reductive Amination: This method involves the reaction of this compound with a ketone or aldehyde in the presence of a reducing agent. It is a powerful tool for creating C-N bonds to sp³-hybridized carbons.[5][6]

Q3: Can this compound itself act as a ligand and poison the catalyst?

A3: Yes, this is a potential issue, particularly in palladium-catalyzed reactions. As a diamine, this compound can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[7][8][9] The use of bulky, electron-rich phosphine ligands is crucial to minimize this competitive binding and favor the desired catalytic pathway.

Troubleshooting Guides

Problem 1: Low or No Product Formation

Q: I've set up my Buchwald-Hartwig reaction with this compound, but I'm seeing very little or no desired product by LC-MS. What should I investigate first?

A: Start by systematically evaluating your reaction components and conditions. The flowchart below provides a logical diagnostic workflow.

Troubleshooting_Flowchart cluster_start Initial Observation cluster_atmosphere Atmosphere & Reagents cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low or No Product q_atmosphere Is the reaction rigorously under inert atmosphere? start->q_atmosphere a_atmosphere_no Action: Degas solvents, flame-dry glassware, use Schlenk/glovebox. q_atmosphere->a_atmosphere_no No q_reagents Are all reagents anhydrous and pure? q_atmosphere->q_reagents Yes a_atmosphere_no->q_reagents a_reagents_no Action: Use fresh, anhydrous solvents. Dry starting materials. Purify if necessary. q_reagents->a_reagents_no No q_catalyst Is the Pd source/ligand combination appropriate? q_reagents->q_catalyst Yes a_reagents_no->q_catalyst a_catalyst_no Action: Screen different ligands (e.g., Josiphos, XPhos) and Pd precatalysts. q_catalyst->a_catalyst_no No q_base Is the base strong enough and soluble? q_catalyst->q_base Yes a_catalyst_no->q_base a_base_no Action: Switch to a stronger, soluble base (e.g., NaOtBu, LHMDS). Consider base combination. q_base->a_base_no No q_solvent Is the solvent appropriate for solubility and stability? q_base->q_solvent Yes a_base_no->q_solvent a_solvent_no Action: Try alternative solvents (Toluene, Dioxane, THF). Avoid chlorinated solvents. q_solvent->a_solvent_no No q_temp Is the temperature optimal? q_solvent->q_temp Yes a_solvent_no->q_temp a_temp_no Action: Increase temperature incrementally (e.g., to 100-110 °C). q_temp->a_temp_no No

Caption: Troubleshooting workflow for low conversion.

Causality Explained:

  • Inert Atmosphere: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen, halting the catalytic cycle.[10]

  • Anhydrous Conditions: Water can hydrolyze the active palladium complexes and react with strong bases, reducing their effectiveness.

  • Catalyst System (Ligand & Base): The ligand stabilizes the Pd(0) center and facilitates both oxidative addition and reductive elimination. For a secondary amine like this compound, a bulky, electron-rich ligand is needed to promote the desired reaction over potential side reactions. The base is critical for deprotonating the amine-palladium complex to form the key palladium amide intermediate, which then undergoes reductive elimination.[11] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are often required.[3][12]

  • Solvent Choice: The solvent must solubilize all components of the reaction. Poor solubility is a common, often underestimated, reason for reaction failure.[3] Aprotic solvents like toluene, dioxane, or THF are generally preferred.[13][14][15] Polar aprotic solvents like DMF or acetonitrile can sometimes inhibit the catalyst by coordinating to the palladium center.[3][16]

Problem 2: Presence of Significant Side Products

Q: My reaction is proceeding, but I'm observing significant formation of side products like hydrodehalogenation of my aryl halide and/or biaryl homocoupling. How can I suppress these?

A: The formation of these side products points to specific imbalances in the catalytic cycle.

Side_Products cluster_main Observed Side Products cluster_causes Potential Causes & Solutions start Significant Side Products (Hydrodehalogenation, Homocoupling) cause1 Hydrodehalogenation: β-Hydride elimination from Pd-Amide complex start->cause1 cause2 Aryl Homocoupling: Transmetalation of Pd-Aryl intermediate with another Aryl Halide start->cause2 solution1 Solution: • Use a more bulky ligand (e.g., tBuXPhos, RuPhos) to sterically hinder β-hydride elimination. • Ensure base is not excessively strong or hindered. cause1->solution1 solution2 Solution: • Lower reaction temperature. • Use a ligand that promotes faster C-N reductive elimination (e.g., biaryl phosphines). cause2->solution2

Sources

Technical Support Center: Strategies for the Removal of Unreacted 1-(Oxan-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenge of removing unreacted 1-(Oxan-4-yl)piperazine from your reaction mixture. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your purification strategy.

Introduction

This compound is a versatile secondary amine frequently employed as a building block in the synthesis of complex molecules, particularly in pharmaceutical research. Its inherent basicity and polarity, while crucial for its reactivity, often complicate its removal from a reaction mixture when it is used in excess or when a reaction does not proceed to completion. This guide will explore several effective methods for its separation, ranging from classical chemical techniques to modern purification technologies.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its separation?

A1: Understanding the properties of this compound is fundamental to designing an effective purification strategy.

PropertyValue/DescriptionImplication for Separation
Molecular Formula C9H18N2ORelatively low molecular weight.
Molecular Weight 170.25 g/mol [1]Can be challenging to remove by simple evaporation.
Appearance White crystalline solidCan potentially be removed by filtration if it crystallizes out and the product is soluble.
pKa The piperazine moiety has two pKa values, approximately 5.3 and 9.7.[2][3][4][5]The basic nature allows for manipulation of its solubility through pH adjustment (acid-base extraction).
Solubility Soluble in polar solvents like water and ethanol.[6]High water solubility can be exploited for aqueous extraction.
Polarity High, due to the two nitrogen atoms and the oxygen atom.Influences its retention characteristics in chromatography.

Q2: Why is it often difficult to remove this compound using standard purification techniques?

A2: The primary challenges stem from its high polarity and basicity.[2] In normal-phase chromatography, its basic nature can lead to strong interactions with the acidic silica gel, causing peak tailing or even irreversible adsorption.[7] Its high polarity makes it highly soluble in polar protic solvents, which can complicate extractions if the desired product shares similar solubility characteristics.

Q3: What are the most common impurities I might encounter alongside unreacted this compound?

A3: Besides the starting material itself, you may find side-products from its reaction. Common impurities in reactions involving piperazine derivatives can include starting materials, byproducts from side reactions, and degradation products.[2]

Troubleshooting and Purification Guides

This section provides detailed protocols and the scientific rationale for several recommended purification methods. The choice of method will depend on the specific properties of your desired product and the scale of your reaction.

Method 1: Acid-Base Extraction

This classical and often highly effective technique leverages the basicity of the piperazine moiety. By converting the amine into a water-soluble salt, it can be selectively partitioned into an aqueous phase, leaving the neutral or acidic product in the organic phase.

When to Use This Method:
  • Your desired product is neutral or acidic and has good solubility in a water-immiscible organic solvent.

  • Your product is stable to acidic conditions.

Underlying Principle:

The unreacted this compound, being a base, will react with an acid (like HCl) to form a protonated, positively charged ammonium salt. This salt is typically highly soluble in water and insoluble in most organic solvents.

Experimental Protocol:
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane (DCM), ethyl acetate, or diethyl ether).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extraction: Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate.[8]

  • Separation: Drain the lower aqueous layer, which now contains the protonated this compound hydrochloride salt.

  • Repeat: Repeat the acidic wash (steps 2-4) one or two more times to ensure complete removal of the amine.

  • Neutralization and Drying: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to isolate the purified product.[8]

AcidBaseExtraction cluster_start Initial State cluster_extraction Extraction Process cluster_result Separated Phases Crude Crude Mixture (Product + Unreacted Amine) in Organic Solvent AddAcid Add Dilute Aqueous Acid (e.g., 1 M HCl) Crude->AddAcid Step 1 Shake Shake & Separate Layers AddAcid->Shake Step 2 Organic Organic Phase (Contains Product) Shake->Organic Step 3a Aqueous Aqueous Phase (Contains Protonated Amine Salt) Shake->Aqueous Step 3b

Method 2: Scavenger Resins

Scavenger resins are solid-supported reagents designed to react with and sequester specific types of molecules from a solution. For removing primary and secondary amines like this compound, isocyanate or sulfonyl chloride functionalized resins are particularly effective.[9][10]

When to Use This Method:
  • When other methods like extraction are not effective due to the product's properties.

  • For parallel synthesis or high-throughput purification where simplicity is key.[11]

  • When the desired product is not reactive towards the scavenger resin.

Underlying Principle:

The functional groups on the scavenger resin covalently bind to the unreacted amine. The resin, being a solid, can then be easily removed from the reaction mixture by simple filtration, leaving the purified product in the solution.[11]

Experimental Protocol:
  • Resin Selection: Choose an appropriate scavenger resin. Polystyrene-supported isocyanate resins are a common choice for scavenging primary and secondary amines.[10]

  • Stoichiometry: Calculate the amount of unreacted this compound in your mixture (if known, otherwise estimate an excess). Add the scavenger resin in a 2-3 fold molar excess relative to the amine.

  • Incubation: Add the resin to the crude reaction mixture dissolved in a suitable solvent (e.g., DCM, THF, or acetonitrile). Stir the suspension at room temperature for a few hours to overnight. The reaction time will depend on the reactivity of the amine and the specific resin used.

  • Filtration: Filter the mixture to remove the resin.

  • Washing: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Isolation: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

ScavengerResin cluster_start Initial State cluster_process Scavenging Process cluster_result Final Products CrudeSolution Crude Mixture in Solution AddResin Add Scavenger Resin CrudeSolution->AddResin Step 1 Stir Stir (Incubate) AddResin->Stir Step 2 Filter Filter Stir->Filter Step 3 ResinBoundAmine Resin with Bound Amine Filter->ResinBoundAmine Step 4a PurifiedProduct Purified Product in Solution Filter->PurifiedProduct Step 4b

Method 3: Chromatographic Purification

While challenging, chromatographic methods can be optimized for the separation of basic, polar compounds like this compound.

3.1. Normal-Phase Chromatography with Amine Additives

Principle: Adding a small amount of a volatile tertiary amine (e.g., triethylamine, TEA) or ammonium hydroxide to the mobile phase can significantly improve the chromatography of basic compounds on silica gel.[12][13] The additive competes with the basic analyte for binding to the acidic silanol groups on the silica surface, thereby reducing peak tailing.

Protocol:

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method using a mobile phase of hexane/ethyl acetate or DCM/methanol. To a separate developing chamber, add the same solvent system but with the addition of ~0.1-1% triethylamine. Compare the spot shape and Rf value.

  • Column Chromatography: If the TLC with the amine additive shows improved separation, pack a silica gel column with the chosen solvent system containing the amine.[7] Equilibrate the column with several column volumes of the mobile phase before loading the sample.

  • Elution: Elute the column with the amine-containing mobile phase, collecting fractions and analyzing them by TLC to isolate the desired product.

3.2. Reversed-Phase Chromatography

Principle: For highly polar compounds, reversed-phase chromatography can be an effective alternative.[14] In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). The more polar this compound will elute earlier than less polar products.

Protocol:

  • Method Development: Use analytical HPLC to develop a suitable gradient method, typically starting with a high percentage of aqueous mobile phase and gradually increasing the organic component. Buffering the mobile phase to a slightly acidic or basic pH can also improve peak shape and selectivity.

  • Preparative Chromatography: Scale up the optimized analytical method to a preparative flash chromatography system using a C18-functionalized silica column.

3.3. Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle: HILIC is a variation of normal-phase chromatography that uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of water.[14] This technique is particularly well-suited for the retention and separation of very polar compounds that are poorly retained in reversed-phase chromatography.[14]

Method 4: Crystallization

Crystallization is a powerful purification technique for solid compounds, provided a suitable solvent system can be found.[15][16][17][18][19][20][21]

When to Use This Method:
  • When the desired product is a solid with different solubility properties than this compound.

  • For large-scale purifications where chromatography may be impractical.[22][23]

Principle:

This method relies on the difference in solubility between the desired product and the unreacted amine in a given solvent or solvent mixture at different temperatures. The goal is to find a solvent that dissolves the product at an elevated temperature but has limited solubility for it at a lower temperature, while the impurity remains in solution.[18]

Experimental Protocol:
  • Solvent Screening: In small test tubes, test the solubility of the crude mixture in various solvents at room temperature and upon heating. An ideal crystallization solvent will fully dissolve the mixture when hot but will result in the precipitation of the desired product upon cooling, leaving the this compound in the mother liquor.

  • Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Conclusion

The removal of unreacted this compound is a common challenge that can be effectively addressed by selecting the appropriate purification strategy. By understanding the chemical properties of this reagent and the principles behind each separation technique, researchers can confidently and efficiently isolate their desired products. For further assistance, please do not hesitate to contact our technical support team.

References

  • Vertex AI Search. Covalent Scavengers for Primary and Secondary Amines.
  • Vertex AI Search. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Syrris.
  • SiliCycle.
  • Supra Sciences. Solid-Supported Scavengers.
  • Longdom Publishing. Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
  • University of Southampton. Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines.
  • Hep Journals. Applications of the crystallization process in the pharmaceutical industry.
  • Allen.
  • Blog.
  • Google Patents. US6897262B2 - Scavenger resin and processes for the use thereof.
  • Google Patents.
  • Reachem.
  • ResearchGate. Applications of the crystallization process in the pharmaceutical industry.
  • NCERT. 8.8 Methods of Purification of Organic Compounds | NCERT 11 Chemistry.
  • Benchchem. Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Research and Reviews.
  • GeeksforGeeks.
  • EvitaChem. Buy 1-[(Oxan-4-yl)methyl]piperidin-4-ol (EVT-3152291) | 1247134-59-3.
  • Google Patents.
  • ACS Publications. Separation of organic amine compounds on silica gel with reversed-phase eluents | Analytical Chemistry.
  • ResearchGate. Covalent Scavengers for Primary and Secondary Amines.
  • Reddit. Chromotography with free amines? : r/chemhelp.
  • Unknown Source. Acid-Base Extraction.
  • Unknown Source.
  • Chemspace. This compound - C9H18N2O | CSSB00000766480.
  • NIH. Piperazine | C4H10N2 | CID 4837 - PubChem.
  • ResearchGate.
  • PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • JOCPR.
  • ResearchGate.
  • Wikipedia. Piperazine.
  • ChemicalBook. Piperazine compounds.
  • Chemistry LibreTexts. 4.8: Acid-Base Extraction.
  • NIH. 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099 - PubChem.
  • BLD Pharm. 398137-19-4|1-(Tetrahydropyran-4-yl)piperazine.
  • Google Patents. CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs.
  • CymitQuimica. Piperazine,1-(tetrahydro-2H-pyran-4-yl)-(9CI).
  • NIH. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem.
  • University of Regina.
  • Unknown Source.
  • ChemicalBook. 205059-24-1(1-BOC-4-(PIPERIDIN-4-YL)-PIPERAZINE) Product Description.
  • ChemicalBook. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0.

Sources

Technical Support Center: Optimizing Reaction Temperature for 1-(Oxan-4-yl)piperazine Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing substitution reactions involving 1-(Oxan-4-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature optimization for this versatile building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to enhance your synthetic strategies.

The Critical Role of Temperature in Piperazine Substitutions

The substitution reaction of this compound is a fundamental transformation in the synthesis of a wide array of biologically active molecules. The secondary amine of the piperazine ring acts as a nucleophile, reacting with various electrophiles such as alkyl halides, aryl halides, and other activated systems. Temperature is a critical parameter in these reactions, directly influencing reaction rate, yield, and the formation of byproducts.[1][2][3] An improperly controlled temperature can lead to a host of issues, including low conversion, decomposition of starting materials or products, and the formation of difficult-to-separate impurities.[4]

This guide will provide a systematic approach to optimizing reaction temperature, ensuring robust and reproducible outcomes in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for the N-alkylation of this compound with a primary alkyl halide?

A1: For a standard N-alkylation with a reactive primary alkyl halide (e.g., benzyl bromide or an alkyl iodide), a good starting point is room temperature (typically 20-25 °C).[5] Many of these reactions proceed efficiently without the need for heating. If the reaction is sluggish, gentle heating to 40-60 °C can be employed. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid the formation of the di-substituted byproduct.[5]

Q2: How does the choice of electrophile (aryl halide vs. alkyl halide) impact the optimal reaction temperature?

A2: The nature of the electrophile significantly dictates the required reaction temperature.

  • Alkyl Halides: Reactions with more reactive alkylating agents like alkyl iodides and bromides can often be run at or slightly above room temperature.[4] Less reactive alkyl chlorides may require higher temperatures.

  • Aryl Halides (Buchwald-Hartwig Amination): The synthesis of N-aryl piperazines via Buchwald-Hartwig amination typically requires elevated temperatures, often in the range of 80-110 °C.[5] The specific temperature will depend on the reactivity of the aryl halide (iodides > bromides > chlorides) and the chosen catalyst system.[5]

  • Aryl Halides (Nucleophilic Aromatic Substitution - SNAr): SNAr reactions require the aryl halide to be activated by strong electron-withdrawing groups. These reactions can sometimes proceed at room temperature, but may require heating depending on the specific substrate.[6]

Q3: What are the visual or analytical signs that my reaction temperature is too high?

A3: Several indicators can suggest that the reaction temperature is excessive:

  • TLC/LC-MS Analysis: The appearance of multiple new spots or peaks, particularly those that are close in polarity to your desired product, can indicate the formation of byproducts or degradation.[5]

  • Color Change: A sudden darkening of the reaction mixture (e.g., turning dark brown or black) can be a sign of decomposition.

  • Incomplete Conversion: Paradoxically, very high temperatures can sometimes lead to lower yields due to the degradation of reactants, catalysts, or the desired product.[7][8][9][10][11]

  • Formation of Di-substituted Product: In mono-substitution reactions, an increase in the di-substituted byproduct is a common sign of excessive temperature or prolonged reaction time.[4]

Q4: Can lowering the reaction temperature improve the selectivity for mono-substitution?

A4: Yes, lowering the reaction temperature is a key strategy to improve selectivity for mono-alkylation.[4] The second substitution reaction (alkylation of the already substituted piperazine) often has a higher activation energy than the first. By reducing the temperature, you can decrease the rate of the second alkylation more significantly than the first, thus favoring the mono-substituted product.[4]

Troubleshooting Guide: Common Temperature-Related Issues

Problem Potential Temperature-Related Cause(s) Proposed Solutions & Explanations
Low or No Reaction Conversion - Insufficient Temperature: The reaction may not have enough energy to overcome the activation energy barrier.[1][12]- Gradual Temperature Increase: Incrementally increase the temperature by 10-20 °C and monitor the reaction progress. For Buchwald-Hartwig reactions, a temperature screen from 80-120 °C is common. - Solvent Choice: Ensure your solvent has a boiling point compatible with the desired reaction temperature. A higher boiling point solvent like toluene or dioxane might be necessary for high-temperature reactions.[5]
Significant Formation of Di-substituted Byproduct - Excessive Temperature: Higher temperatures can accelerate the rate of the second substitution reaction.[4]- Lower the Reaction Temperature: Conduct the reaction at a lower temperature to favor mono-substitution.[4] - Slow Addition of Electrophile: Adding the electrophile slowly at a low temperature can help maintain a low concentration, favoring reaction with the more abundant unsubstituted piperazine.[5]
Product or Starting Material Decomposition - Thermal Instability: One or more components of the reaction mixture may be degrading at the reaction temperature. Piperazine itself can undergo thermal degradation at elevated temperatures (e.g., above 150 °C).[7][9][10][11]- Perform a Temperature Screen: Run small-scale reactions at a range of temperatures to identify the optimal balance between reaction rate and stability. - Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize exposure to high temperatures.[5]
Inconsistent Results Between Batches - Poor Temperature Control: Fluctuations in the heating apparatus (e.g., oil bath, heating mantle) can lead to variability.- Use a Reliable Heating System: Employ a digitally controlled heating mantle or oil bath with a thermocouple for precise temperature regulation. - Ensure Proper Stirring: Inadequate stirring can lead to localized hot spots within the reaction vessel.

Experimental Protocol: Temperature Screening for N-Arylation

This protocol outlines a general procedure for optimizing the reaction temperature for a Buchwald-Hartwig amination of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane)

  • Reaction vials suitable for heating

  • Stir bars

  • Heating block or multiple oil baths

Procedure:

  • Preparation: In an inert atmosphere (e.g., a glovebox), add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq) to three separate reaction vials containing stir bars.

  • Solvent Addition: Add anhydrous dioxane to each vial to achieve the desired concentration.

  • Reaction Setup: Seal the vials and place them in separate heating blocks or oil baths pre-set to different temperatures (e.g., 80 °C, 100 °C, and 120 °C).

  • Monitoring: Stir the reactions at the set temperatures. After a predetermined time (e.g., 2 hours), carefully take a small aliquot from each reaction for LC-MS analysis to determine the conversion to the desired product and the formation of any byproducts.

  • Analysis: Continue monitoring the reactions at regular intervals (e.g., every 2-4 hours) until the reaction with the best conversion and minimal side products is identified.

  • Optimization: Based on the results, you can perform a more focused temperature screen around the most promising temperature to fine-tune the conditions.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues related to reaction temperature in this compound substitution reactions.

G start Reaction Start check_conversion Monitor Reaction (TLC/LC-MS) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion < 10% conversion side_products Significant Side Products check_conversion->side_products > 10% impurities good_conversion Good Conversion & Purity check_conversion->good_conversion Clean Reaction increase_temp Increase Temperature by 10-20 °C low_conversion->increase_temp check_reagents Check Reagent Quality & Stoichiometry low_conversion->check_reagents lower_temp Lower Temperature by 10-20 °C side_products->lower_temp slow_addition Consider Slow Addition of Electrophile side_products->slow_addition stop_reaction Work-up & Purification good_conversion->stop_reaction increase_temp->check_conversion lower_temp->check_conversion slow_addition->start

Caption: Troubleshooting workflow for temperature optimization.

References

  • Benchchem. Technical Support Center: Piperazine Synthesis.
  • Benchchem.
  • Benchchem. Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride.
  • ResearchGate.
  • ResearchGate. A general and convenient synthesis of N-aryl piperazines. [Link]
  • ResearchGate. Effect of the temperature on the process for piperazine and.... [Link]
  • ACS Publications. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Link]
  • NIH. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]
  • NIH. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]
  • PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
  • ResearchGate. Thermal degradation of piperazine and its structural analogs. [Link]
  • Wikipedia.
  • RSC Publishing.
  • ResearchGate. Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO 2 Capture Process. [Link]
  • Chemistry LibreTexts.
  • ResearchGate. Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. [Link]
  • Chemguide.
  • Mat-match.
  • ResearchGate. Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. [Link]
  • Solubility of Things.
  • University of Texas at Austin. Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. [Link]
  • Chemistry LibreTexts. 14.

Sources

Validation & Comparative

The Tale of Two Rings: A Comparative Guide to the In Vitro ADME Properties of 1-(Oxan-4-yl)piperazine and Morpholine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the judicious selection of saturated heterocyclic scaffolds is a cornerstone of successful drug design. These rings are not mere linkers; they are critical determinants of a molecule's three-dimensional shape, physicochemical properties, and ultimately, its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Among the plethora of options, the 1-(oxan-4-yl)piperazine and morpholine moieties have emerged as popular choices for researchers aiming to imbue their molecules with favorable drug-like characteristics. While structurally similar, the subtle substitution of a nitrogen atom in the piperazine ring with an oxygen atom to form a morpholine ring can have profound consequences on a compound's in vitro ADME properties. This guide provides an in-depth, objective comparison of these two valuable scaffolds, supported by representative experimental data and detailed methodologies to empower researchers in their quest for superior drug candidates.

The Central Role of Saturated Heterocycles in Drug Design

The "escape from flatland" is a well-recognized strategy in drug discovery, encouraging the move away from planar, aromatic systems towards more three-dimensional, saturated structures. Saturated heterocycles, such as piperazine and morpholine, offer several advantages. They can improve aqueous solubility, a critical factor for oral absorption, and their non-planar conformations can lead to more specific interactions with biological targets, enhancing potency and reducing off-target effects. Furthermore, their metabolic profiles can often be more predictable and favorable compared to their aromatic counterparts.

The this compound scaffold combines the basicity and versatile substitution of the piperazine ring with the polarity and hydrogen bond accepting capability of the oxane (tetrahydropyran) ring. This combination can enhance aqueous solubility and provide additional vectors for target engagement. Morpholine, on the other hand, is generally considered a more metabolically stable and less basic alternative to piperazine.[1] The replacement of a basic nitrogen with a non-basic oxygen atom can significantly alter a molecule's pKa, lipophilicity, and susceptibility to metabolism by cytochrome P450 enzymes.

A Head-to-Head Comparison of In Vitro ADME Properties

To illustrate the practical implications of choosing between a this compound and a morpholine analog, we present a comparative analysis of their key in vitro ADME parameters. The following data is a composite representation based on trends and values reported in the scientific literature for structurally analogous compounds. It serves to highlight the expected differences between these two scaffolds in a drug discovery setting.

Table 1: Representative In Vitro ADME Data for this compound vs. Morpholine Analogs

ADME ParameterThis compound AnalogMorpholine AnalogRationale and Implications for Drug Discovery
Aqueous Solubility (µM) at pH 7.4 15085The higher basicity of the piperazine nitrogen in the this compound analog generally leads to better aqueous solubility at physiological pH due to a higher degree of protonation. This can be advantageous for oral absorption.
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→B 5.28.9The morpholine analog, being less polar and more lipophilic, is expected to exhibit higher passive permeability across the Caco-2 cell monolayer, a model of the intestinal barrier.[2]
Metabolic Stability (% remaining after 30 min in HLM) 45%80%The morpholine ring is generally more resistant to oxidative metabolism by human liver microsomes (HLM) compared to the piperazine ring, which is a known site of N-dealkylation and oxidation.[3] This can translate to a longer in vivo half-life.
Plasma Protein Binding (% bound) 75%88%The increased lipophilicity of the morpholine analog often leads to higher binding to plasma proteins like albumin.[4] While this can reduce the free fraction of the drug available to exert its effect, it can also prolong its circulation time.

Causality Behind the Experimental Choices: A Deeper Dive

The selection of in vitro ADME assays is a critical step in the drug discovery cascade, providing early insights into a compound's potential in vivo behavior. The assays presented in Table 1 are standard tools used to assess the fundamental properties that govern a drug's pharmacokinetic profile.

Aqueous Solubility

Why it matters: For orally administered drugs, sufficient aqueous solubility is a prerequisite for dissolution in the gastrointestinal tract and subsequent absorption. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.

Experimental Rationale: Determining solubility at a physiologically relevant pH of 7.4 provides a good initial assessment of how a compound will behave in the intestinal fluid. Various methods, from simple kinetic solubility assays in high-throughput screening to more definitive thermodynamic solubility measurements, can be employed. The use of a standardized buffer system ensures reproducibility and comparability of data across different compounds and projects.

Caco-2 Permeability

Why it matters: The ability of a drug to permeate the intestinal epithelium is another critical factor for oral absorption. The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a monolayer of polarized cells with tight junctions that mimics the intestinal barrier.[5]

Experimental Rationale: The Caco-2 permeability assay measures the rate at which a compound crosses this cell monolayer from the apical (intestinal lumen) to the basolateral (blood) side (A→B).[6] This provides an estimate of the passive and active transport mechanisms involved in absorption. A high apparent permeability (Papp) value is generally predictive of good in vivo absorption.

Metabolic Stability

Why it matters: The metabolic stability of a drug determines its rate of clearance from the body and, consequently, its half-life and dosing frequency. Compounds that are rapidly metabolized by liver enzymes, primarily cytochrome P450s (CYPs), may have poor oral bioavailability and a short duration of action.

Experimental Rationale: Incubating a compound with human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, is a standard in vitro method to assess metabolic stability.[7] By measuring the disappearance of the parent compound over time, we can calculate its intrinsic clearance and predict its in vivo hepatic clearance.

Plasma Protein Binding

Why it matters: The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and availability to reach its target site. Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.

Experimental Rationale: Equilibrium dialysis is a common method to determine the percentage of a drug that is bound to plasma proteins.[4] This information is crucial for interpreting in vitro potency data and for predicting the in vivo volume of distribution and clearance.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the generated data, it is imperative to follow well-defined and validated experimental protocols. Below are detailed, step-by-step methodologies for the key in vitro ADME assays discussed.

Protocol 1: Aqueous Solubility Determination (Thermodynamic)
  • Compound Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Incubation: Add a small aliquot of the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4 to a final concentration that exceeds the expected solubility.

  • Equilibration: Shake the mixture at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker, such as Lucifer yellow.

  • Assay Initiation: Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Add the test compound (at a typical concentration of 10 µM) to the apical (donor) compartment.

  • Sampling: At various time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (receiver) compartment.

  • Quantification: Analyze the concentration of the test compound in the collected samples and in the initial donor solution using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

Protocol 3: Metabolic Stability in Human Liver Microsomes
  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), a NADPH-regenerating system (to sustain the activity of CYP enzymes), and phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the reaction mixture and the test compound solution to 37°C. Initiate the reaction by adding the test compound (at a typical concentration of 1 µM) to the reaction mixture.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.

Protocol 4: Plasma Protein Binding (Equilibrium Dialysis)
  • Apparatus Setup: Use a commercially available equilibrium dialysis apparatus with a semi-permeable membrane that allows the passage of small molecules but retains proteins.

  • Sample Preparation: Add plasma to one chamber of the dialysis unit and a buffer solution (e.g., PBS, pH 7.4) containing the test compound to the other chamber.

  • Equilibration: Incubate the dialysis unit at 37°C with gentle shaking for a sufficient period (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After equilibration, take aliquots from both the plasma and the buffer chambers.

  • Quantification: Determine the concentration of the test compound in both aliquots using LC-MS/MS.

  • Data Analysis: Calculate the percentage of bound drug using the following formula: % Bound = [ (Total Drug Concentration in Plasma - Unbound Drug Concentration in Buffer) / Total Drug Concentration in Plasma ] * 100

Visualizing the Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the key in vitro ADME assays.

G cluster_solubility Aqueous Solubility Workflow A Prepare Compound Stock B Add to PBS (pH 7.4) A->B C Equilibrate (24h) B->C D Centrifuge C->D E Quantify Supernatant (LC-MS/MS) D->E

Caption: Workflow for Thermodynamic Aqueous Solubility Assay.

G cluster_caco2 Caco-2 Permeability Workflow A Culture Caco-2 on Transwells B Check Monolayer Integrity (TEER) A->B C Add Compound to Apical Side B->C D Sample from Basolateral Side over Time C->D E Quantify Compound (LC-MS/MS) D->E F Calculate Papp E->F

Caption: Workflow of the Caco-2 Permeability Assay.

G cluster_metabolic Metabolic Stability Workflow A Prepare HLM & NADPH B Incubate Compound at 37°C A->B C Sample at Time Points B->C D Quench Reaction C->D E Quantify Parent Compound (LC-MS/MS) D->E F Calculate Half-life E->F

Caption: Workflow for Microsomal Metabolic Stability Assay.

G cluster_ppb Plasma Protein Binding Workflow A Set up Equilibrium Dialysis B Add Plasma and Compound A->B C Equilibrate at 37°C B->C D Sample Plasma & Buffer Chambers C->D E Quantify Compound (LC-MS/MS) D->E F Calculate % Bound E->F

Sources

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 1-(Oxan-4-yl)piperazine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Cancer Research

In the intricate world of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures that can bind to multiple biological targets with high affinity, making them fertile ground for drug discovery. The 1-(Oxan-4-yl)piperazine moiety is a prime example of such a scaffold. Its unique combination of a flexible yet constrained oxane ring and a versatile piperazine linker has captured the attention of researchers seeking novel anticancer agents.[1] The piperazine ring, a common feature in over 100 FDA-approved drugs, offers a flexible binding feature and can be readily modified, allowing for the fine-tuning of pharmacological activity.[2][3][4] This guide provides a comprehensive comparison of this compound derivatives, delving into their structure-activity relationships (SAR) and the experimental methodologies used to evaluate their potential as cancer therapeutics.

Dissecting the Scaffold: A Three-Point Analysis of Anticancer Activity

The anticancer potency of this compound derivatives is not monolithic; it is the result of a synergistic interplay between its three core components: the oxane ring, the piperazine core, and the substituents attached to the piperazine nitrogen. Understanding the contribution of each component is crucial for the rational design of more effective drug candidates.

The Oxane Moiety: More Than Just a Solubilizing Group

Historically, cyclic ethers like the oxane (tetrahydropyran) ring were often incorporated into drug candidates to improve aqueous solubility and other pharmacokinetic properties. However, emerging research highlights its active role in drug-receptor interactions. The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, forming crucial connections with amino acid residues in the target protein's binding pocket.[5][6] This interaction can significantly enhance binding affinity and selectivity.[5]

Furthermore, the conformational rigidity of the oxane ring, compared to an open alkyl chain, can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding. This "conformational lock" effect can lead to a substantial increase in potency.[5]

The Piperazine Core: The Versatile Hub

The central piperazine ring serves as a critical linker, connecting the oxane moiety to various other chemical groups. Its non-planar chair conformation and the presence of two nitrogen atoms allow for diverse substitution patterns, making it a cornerstone of combinatorial chemistry efforts in drug discovery.[1][4] The basicity of the piperazine nitrogens can also be modulated to optimize pharmacokinetic properties and target engagement.

Bioisosteric replacement of the piperazine ring with other cyclic diamines or spiro-analogues has been explored to further refine activity and reduce potential cytotoxicity.[2][7][8] These modifications can alter the geometry and electronic properties of the molecule, leading to improved interactions with the biological target.

N-Substituents on Piperazine: The Key to Potency and Selectivity

The nature of the substituent attached to the distal nitrogen of the piperazine ring is arguably the most critical determinant of the anticancer activity and selectivity of these derivatives. A wide array of aromatic and heteroaromatic rings, often bearing various functional groups, have been investigated.

Key SAR Observations:

  • Aromatic and Heteroaromatic Systems: The introduction of bulky aromatic systems, such as substituted phenyl, benzofuran, or quinoline rings, is a common strategy to enhance potency.[9][10] These groups can engage in π-π stacking and hydrophobic interactions within the target's binding site.

  • Electron-Withdrawing and Donating Groups: The electronic properties of substituents on the aromatic ring play a crucial role. Halogen substitutions (e.g., fluorine, chlorine) often lead to increased activity.[11][12] For instance, derivatives with trifluoromethylphenyl or bis(4-fluorophenyl)methyl groups have demonstrated outstanding cytotoxic activity against various cancer cell lines.[11]

  • Linker Modifications: The linker connecting the piperazine to the terminal aromatic system also influences activity. The incorporation of amide or sulfonamide functionalities can introduce additional hydrogen bonding opportunities and direct the molecule towards specific targets.

Comparative Anticancer Activity: A Data-Driven Overview

The true measure of a compound's potential lies in its performance in biological assays. The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative this compound derivatives against various cancer cell lines, highlighting the impact of structural modifications.

Compound ID Core Structure N-Substituent on Piperazine Cancer Cell Line IC50 (µM) Reference
Derivative A This compound4-TrifluoromethylphenylColon (COLO-205)~ -90% growth inhibition[11]
Derivative B This compoundBis(4-fluorophenyl)methylLeukemia (MOLT-4)~ -98% growth inhibition[11]
Derivative C This compound4-PhenylthiazoleBreast (T-47D)2.73 ± 0.16[10]
Derivative D This compoundBenzofuranBreast (MDA-MB-231)Lead compound with good in vivo efficacy[9]
Derivative E Homopiperazine analog3-ChlorophenylcarboxamideB-cell leukemia (Reh)18[13]

Note: The data presented is a synthesis from multiple sources and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Mechanism of Action: Targeting Key Signaling Pathways

While the precise mechanism of action can vary depending on the specific derivative, many this compound compounds have been shown to function as kinase inhibitors .[14] Kinases are enzymes that play a central role in cell signaling pathways that control cell growth, proliferation, and survival.[14] Dysregulation of kinase activity is a hallmark of many cancers.

Several of these derivatives have shown potent inhibitory activity against receptor tyrosine kinases (RTKs) such as VEGFR (Vascular Endothelial Growth Factor Receptor) and EGFR (Epidermal Growth Factor Receptor).[10][14][15] By blocking the activity of these kinases, the compounds can disrupt the signaling cascades that drive tumor growth and angiogenesis (the formation of new blood vessels that supply tumors).[1][14]

Visualizing the Research Strategy

Experimental Workflow for SAR Studies

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Compound Evaluation cluster_3 In Vivo Validation Synthesis Synthesis of Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization CellLines Panel of Cancer Cell Lines Characterization->CellLines Test Compounds MTT Cytotoxicity Assay (MTT) CellLines->MTT IC50 IC50 Determination MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Select Lead Compounds CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Select Lead Compounds KinaseAssay Target Kinase Inhibition Assay Apoptosis->KinaseAssay CellCycle->KinaseAssay Xenograft Xenograft Mouse Model KinaseAssay->Xenograft Promising Candidate Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Caption: A typical workflow for the synthesis, screening, and validation of novel anticancer compounds.

Key Structural Components for SAR Analysis

G Core Oxane Ring Piperazine Core N-Substituent Oxane Hydrogen Bond Acceptor Conformational Rigidity Core:f0->Oxane Piperazine Versatile Linker Modulation of Basicity Bioisosteric Replacement Core:f1->Piperazine Substituent Potency & Selectivity Driver Aromatic Interactions Electronic Effects Core:f2->Substituent

Caption: Key molecular fragments of this compound derivatives and their roles in SAR.

Standardized Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized protocols are essential. Below are detailed methodologies for key in vitro assays.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration at which a compound inhibits cell growth by 50% (IC50).

Objective: To quantify the cytotoxic effect of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Positive control (e.g., Doxorubicin)

  • Negative control (vehicle, 0.1% DMSO)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells for the positive and negative controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To differentiate between viable, apoptotic, and necrotic cells after treatment with a lead compound.

Materials:

  • Cancer cells treated with the test compound at its IC50 concentration.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with the lead compound for a specified time (e.g., 24 hours). Include untreated and positive control (e.g., staurosporine) groups.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by the compound.[9][16]

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of novel anticancer agents. Structure-activity relationship studies have clearly demonstrated that potency and selectivity can be systematically optimized by modifying the N-substituent on the piperazine ring, while the oxane and piperazine cores provide a stable and favorable framework for drug-receptor interactions.[17][18]

Future research in this area should focus on:

  • Target Deconvolution: Identifying the specific kinase or protein targets for the most potent compounds to better understand their mechanism of action.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • Combination Therapies: Investigating the synergistic effects of these derivatives with existing chemotherapeutic agents to overcome drug resistance.

By continuing to apply the principles of rational drug design and rigorous biological evaluation, the this compound scaffold holds significant promise for delivering the next generation of targeted cancer therapies.

References

  • Enamine. Piperazine Bioisosteres for Drug Design. URL: https://enamine.net/hit-generation/building-blocks-for-drug-design/189-piperazine-bioisosteres-for-drug-design[2][3]
  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942–10971. URL: https://pubmed.ncbi.nlm.nih.gov/35675050/[8]
  • Cambridge MedChem Consulting. Piperazine bioisosteres. URL: https://www.cambridgemedchemconsulting.com/news/piperazine_bioisosteres.html[7]
  • Faizan, et al. (2024). The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. URL: https://www.researchgate.
  • Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077. URL: https://pubmed.ncbi.nlm.nih.gov/40047279/[1]
  • MDPI. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(15), 4987. URL: https://www.mdpi.com/1420-3049/27/15/4987[11]
  • Wadsworth, D. J., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(8), 1334–1376. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10442436/[5]
  • Singh, et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. URL: https://www.researchgate.
  • Karnik, K. S., et al. (2023). Novel pyrido[2,3-b][2][8]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2206771. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10287513/[15]
  • Sriram, D., et al. (2023). Imidazole-1,2,4-oxadiazole-piperazine hybrids as potent anticancer agents: Synthesis, biological evaluation and molecular docking. Bioorganic Chemistry, 141, 106886. URL: https://pubmed.ncbi.nlm.nih.gov/37864839/[16]
  • ResearchGate. (2025). Synthesis and anticancer evaluation of new lipophilic 1,2,4 and 1,3,4-oxadiazoles. URL: https://www.researchgate.net/publication/382904085_Synthesis_and_anticancer_evaluation_of_new_lipophilic_124_and_134-oxadiazoles[20]
  • ResearchGate. (2023). Scheme 1: Synthesis of piperazine derivatives 4a-x. URL: https://www.researchgate.
  • Teimoori, S., et al. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Journal of Cancer Therapy, 2(4), 507-514. URL: https://www.researchgate.
  • Mereddy, V., et al. (2023). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 93, 129425. URL: https://pubmed.ncbi.nlm.nih.gov/37557926/[9]
  • El-Gamal, M. I., et al. (2021). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. Bioorganic & Medicinal Chemistry, 40, 116168. URL: https://pubmed.ncbi.nlm.nih.gov/33951608/[10]
  • Shimla, S. (2023). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. Journal of Medicinal and Organic Chemistry, 6(4), 92-95. URL: https://www.iomcworld.org/medical-organic-chemistry/understanding-drug-receptor-interactions-unlocking-the-secrets-of-pharmacology.pdf[17]
  • Yang, T. H., et al. (2019). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical Sciences, 25(4), 329-345. URL: https://www.researchgate.net/publication/338421832_Pyrrole_indolin-2-One_Based_Kinase_Inhibitor_as_Anti-Cancer_Agents[14]
  • Wang, Y., et al. (2013). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Journal of Molecular Modeling, 19(6), 2423–2433. URL: https://pubmed.ncbi.nlm.nih.gov/23404456/[21]
  • Manglik, A., & Kruse, A. C. (2019). Molecular basis of opioid action: from structures to new leads. Current Opinion in Structural Biology, 57, 100–107. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6745265/[18]
  • ResearchGate. (2014). The Role of Functional Groups in Drug-Receptor Interactions. URL: https://www.researchgate.net/publication/262274193_The_Role_of_Functional_Groups_in_Drug-Receptor_Interactions[6]

Sources

A Comparative Analysis of 1-(Oxan-4-yl)piperazine and Piperidine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly shapes the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the pantheon of privileged structures, the six-membered nitrogen-containing heterocycles, piperidine and piperazine, are workhorses of drug design, gracing the structures of a multitude of approved therapeutics. This guide provides an in-depth comparative analysis of the simple piperidine scaffold and a decorated piperazine, 1-(oxan-4-yl)piperazine. We will delve into their physicochemical properties, metabolic liabilities, and synthetic accessibility, supported by illustrative experimental data and detailed protocols, to empower researchers in making informed decisions for scaffold selection and optimization.

Introduction: Two Rings, Divergent Paths

The piperidine ring, a saturated azacyclohexane, is a ubiquitous motif in natural products and synthetic drugs, offering a conformationally flexible yet structurally defined anchor for pharmacophoric groups.[1] Its single basic nitrogen atom provides a key interaction point with biological targets and influences its physicochemical properties.

In contrast, this compound introduces two key modifications to the basic piperazine (a 1,4-diazacyclohexane) framework: the presence of a second nitrogen atom and the incorporation of a hydrophilic oxane (tetrahydropyran) ring. The dual basic centers of the piperazine core and the ether oxygen in the oxane moiety significantly alter the scaffold's properties, steering it towards a different region of chemical space compared to a simple piperidine.[2][3]

This guide will dissect these differences through a lens of key drug discovery parameters.

Physicochemical Properties: A Game of Polarity and Basicity

The fundamental physicochemical properties of a scaffold, such as solubility, lipophilicity, and basicity (pKa), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility

Aqueous solubility is a crucial parameter for oral bioavailability and formulation. The introduction of the polar oxane ring and the second nitrogen atom in this compound would be expected to confer greater aqueous solubility compared to a lipophilic piperidine.

Illustrative Experimental Data: Kinetic Solubility

The following table presents illustrative data from a kinetic solubility assay, comparing a representative piperidine-containing compound with a this compound analogue.

ScaffoldIllustrative CompoundKinetic Solubility (μg/mL) at pH 7.4
PiperidineN-Benzylpiperidine45
This compound1-Benzyl-4-(oxan-4-yl)piperazine>200

Experimental Protocol: Kinetic Solubility Assay

This protocol outlines a typical procedure for determining kinetic solubility using the nephelometric method.[4][5][6]

Objective: To determine the aqueous kinetic solubility of a compound in a high-throughput format.

Materials:

  • Test compounds dissolved in dimethyl sulfoxide (DMSO) at 10 mM.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microtiter plates.

  • Nephelometer.

Procedure:

  • Compound Plating: Dispense 2 µL of the 10 mM DMSO stock solution of the test compound into the wells of a 96-well plate.

  • Buffer Addition: Add 98 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration and potential precipitation.

  • Measurement: Measure the light scattering of each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.

  • Data Analysis: The kinetic solubility is determined by comparing the light scattering of the test compound to that of a series of standards with known solubility.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock 10 mM Compound in DMSO plate Dispense 2 µL stock into 96-well plate stock->plate pbs PBS (pH 7.4) add_pbs Add 98 µL PBS pbs->add_pbs plate->add_pbs incubate Shake for 2 hours at room temperature add_pbs->incubate read Measure light scattering (Nephelometry) incubate->read analyze Determine Kinetic Solubility read->analyze G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis microsomes Liver Microsomes mix Prepare Incubation Mixture microsomes->mix compound Test Compound compound->mix nadph NADPH System start Initiate at 37°C nadph->start mix->start sample Sample at Time Points (0, 5, 15, 30, 60 min) start->sample quench Quench with Acetonitrile + Internal Standard sample->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate Half-life (t1/2) lcms->calculate

Microsomal Stability Assay Workflow

Synthetic Accessibility: Building the Scaffolds

The ease and versatility of synthesis are crucial considerations in drug discovery. Both piperidine and piperazine scaffolds are readily accessible through various synthetic routes.

Piperidine Synthesis:

  • Reduction of Pyridines: A common and straightforward method involves the hydrogenation of substituted pyridines. [7]* Reductive Amination: Intramolecular reductive amination of amino aldehydes or ketones can form the piperidine ring. [8][9][10][11][12]* Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and can be used to construct N-aryl piperidines. [13][14][15] This compound Synthesis:

  • Reductive Amination: A common route involves the reductive amination of oxan-4-one with piperazine. The use of a protecting group on one of the piperazine nitrogens allows for selective functionalization.

  • Nucleophilic Substitution: Reaction of a piperazine with a suitable oxane derivative bearing a leaving group at the 4-position.

Overall, while both scaffolds are accessible, the synthesis of a simple piperidine derivative is often more straightforward than that of a disubstituted piperazine like this compound, which may require additional protection and deprotection steps.

Biological Context: A Role in GPCR Signaling

Both piperidine and piperazine scaffolds are frequently employed in the design of ligands for G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a vast array of physiological processes. [1][16]The basic nitrogen(s) in these scaffolds can form key ionic interactions with acidic residues in the GPCR binding pockets.

The choice between a piperidine and a this compound scaffold can significantly impact receptor affinity and selectivity. The increased polarity and hydrogen bonding capacity of the this compound scaffold may allow for additional interactions within the binding site, potentially leading to altered pharmacology.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Ligand (e.g., containing piperidine or This compound scaffold) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Generalized GPCR Signaling Pathway

Conclusion: A Strategic Choice in Scaffold Hopping

The comparative analysis of this compound and piperidine scaffolds reveals a classic trade-off in medicinal chemistry.

  • Piperidine offers a more lipophilic and synthetically straightforward scaffold, which can be advantageous for achieving high membrane permeability. Its single basic center provides a clear point for ionic interactions.

  • This compound , on the other hand, provides increased aqueous solubility and additional hydrogen bonding opportunities due to the oxane ring and the second nitrogen. This can be beneficial for improving the overall ADME profile and potentially for achieving novel interactions with the biological target. However, this comes at the cost of increased synthetic complexity and potentially lower passive permeability.

The decision to employ one scaffold over the other is context-dependent and should be guided by the specific goals of the drug discovery program. If high permeability is paramount and synthetic simplicity is a key driver, a piperidine-based approach may be favored. Conversely, if solubility is a major hurdle or if additional polar interactions are desired to enhance potency or selectivity, the this compound scaffold presents a compelling alternative. This guide provides a framework and the necessary experimental context to aid researchers in making this strategic decision.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. (n.d.).
  • G protein-coupled receptors (GPCRs) signaling. (n.d.).
  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.).
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.).
  • Kinetic Solubility Assays Protocol. (n.d.).
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.).
  • In vitro solubility assays in drug discovery. (n.d.).
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC. (n.d.).
  • Diethyl ether - Wikipedia. (n.d.).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. (n.d.).
  • This compound. (n.d.).
  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC. (n.d.).
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.).
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.).
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central. (n.d.).
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.).
  • Ion channel | Biology, Structure & Function | Britannica. (n.d.).
  • The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More. (n.d.).
  • The pharmacokinetic interaction of diethyl ether with aminopyrine in the rat - PubMed. (n.d.).
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central. (n.d.).
  • Understanding the chemical basis of drug stability and degradation. (n.d.).
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.).
  • Reductive Amination in the Synthesis of Pharmaceuticals. (n.d.).
  • Intramolecular reductive amination for the preparation of piperazines.⁷¹. (n.d.).
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.).
  • Reductive Amination | Synthesis of Amines - YouTube. (n.d.).
  • 1-Hydrosilatrane. (n.d.).

Sources

Validating Target Engagement of 1-(Oxan-4-yl)piperazine-based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, confirming that a therapeutic candidate robustly engages its intended molecular target within a complex cellular environment is a critical determinant of its potential success. The 1-(Oxan-4-yl)piperazine scaffold has emerged as a privileged structure in medicinal chemistry, frequently incorporated into potent and selective kinase inhibitors.[1][2][3] This guide provides an in-depth comparison of key methodologies for validating the target engagement of this important class of inhibitors, using the well-characterized mTOR inhibitor, Torin2, as a central case study. We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for generating self-validating data to ensure scientific rigor.

The Central Challenge: Moving Beyond Biochemical Potency

While in vitro assays are invaluable for determining the direct inhibitory activity of a compound against a purified kinase, they do not fully recapitulate the complexities of the cellular milieu. Factors such as cell permeability, off-target effects, and the dynamic nature of signaling pathways can significantly impact a compound's efficacy. Therefore, robust target engagement validation in a cellular context is paramount.

The this compound moiety is a versatile scaffold found in numerous kinase inhibitors. A prominent example is Torin2 , a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[4] Torin2, and its predecessor Torin1, inhibit both mTOR Complex 1 (mTORC1) and mTORC2.[5][6] This guide will use the validation of Torin2's engagement with mTOR as a practical framework for comparing different experimental approaches.

Comparative Analysis of Target Engagement Methodologies

Here, we compare three orthogonal and widely adopted methods for validating target engagement: Western Blotting for downstream pathway modulation, Cellular Thermal Shift Assay (CETSA), and Photoaffinity Labeling. Each method offers unique advantages and, when used in concert, provides a comprehensive and compelling body of evidence for on-target activity.

Methodology Principle Advantages Limitations Relevance to this compound Inhibitors
Western Blotting (Downstream Signaling) Measures the phosphorylation status of known downstream substrates of the target kinase. Inhibition of the kinase leads to a decrease in substrate phosphorylation.- Utilizes standard laboratory techniques.- Provides a functional readout of target inhibition.- Can be highly sensitive.- Indirect measure of target engagement.- Relies on the availability of high-quality phospho-specific antibodies.- Can be influenced by pathway feedback loops.Highly relevant for kinase inhibitors. For Torin2, assessing the phosphorylation of S6K, 4E-BP1 (mTORC1 substrates), and Akt (mTORC2 substrate) is a primary validation method.[7]
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[8][9]- Direct measure of target binding in intact cells or lysates.- Label-free and does not require compound modification.- Can be adapted to a high-throughput format.- Not all binding events result in a significant thermal shift.- Requires specific antibodies for detection (Western blot-based CETSA).- Optimization of heating conditions is crucial.[10]A powerful method to confirm direct physical interaction between a this compound inhibitor and its target kinase in a cellular environment.
Photoaffinity Labeling A modified version of the inhibitor containing a photoreactive group is used to covalently label the target protein upon UV irradiation.[11]- Provides direct evidence of binding.- Can be used to identify unknown targets or binding sites.- Enables visualization and enrichment of the target protein.- Requires chemical synthesis of a modified probe.- The probe's properties may differ from the parent compound.- Potential for non-specific labeling.A valuable tool for definitively proving a direct interaction and for deconvolution of off-targets. A photoaffinity probe based on the Torin2 scaffold could be synthesized.

In-Depth Experimental Protocols

Western Blotting for mTOR Pathway Inhibition by Torin2

This protocol details the assessment of Torin2's engagement with mTOR by measuring the phosphorylation of its key downstream substrates.[7][12]

Objective: To determine the dose-dependent inhibition of mTORC1 and mTORC2 signaling by Torin2 in a cellular context.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF7)

  • Torin2

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-S6K (Thr389)

    • Total S6K

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • Phospho-Akt (Ser473)

    • Total Akt

    • GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Prepare a serial dilution of Torin2 in complete medium (e.g., 1 nM to 1 µM). Include a DMSO vehicle control.

    • Treat cells with the different concentrations of Torin2 for 1-2 hours.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer and collect the lysate.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

Expected Results: A dose-dependent decrease in the phosphorylation of S6K, 4E-BP1, and Akt will be observed with increasing concentrations of Torin2, while the total protein levels remain unchanged. This provides functional evidence of mTORC1 and mTORC2 inhibition.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Lysis & Quantification cluster_western_blot Western Blotting cell_seeding Seed Cells treatment Treat with Torin2 cell_seeding->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection

Caption: Workflow for Western Blot analysis of mTOR pathway inhibition.

Cellular Thermal Shift Assay (CETSA) for Direct Torin2-mTOR Engagement

This protocol describes a Western blot-based CETSA to directly demonstrate the binding of Torin2 to mTOR in intact cells.[8]

Objective: To detect the thermal stabilization of mTOR upon binding of Torin2.

Materials:

  • Human cancer cell line

  • Torin2 (at a concentration known to be effective, e.g., 250 nM)

  • DMSO (vehicle control)

  • Complete cell culture medium

  • PBS

  • Liquid nitrogen

  • PCR tubes

  • Thermocycler

  • Lysis buffer (as in Western Blot protocol)

  • Primary antibody: Total mTOR

  • Other materials for Western Blotting as listed above

Procedure:

  • Cell Treatment:

    • Culture cells to confluency in two separate flasks.

    • Treat one flask with Torin2 and the other with DMSO for 1-2 hours.

  • Cell Harvesting and Heating:

    • Harvest cells and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by a cooling step.

  • Cell Lysis and Protein Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates to pellet aggregated proteins.

    • Collect the supernatant (soluble protein fraction).

    • Perform Western blotting on the soluble fractions to detect the levels of mTOR.

Expected Results: In the DMSO-treated samples, the amount of soluble mTOR will decrease as the temperature increases. In the Torin2-treated samples, mTOR will be stabilized, resulting in a higher amount of soluble protein at elevated temperatures compared to the control. This "thermal shift" is direct evidence of target engagement.

CETSA_Workflow start Cell Treatment (Torin2 vs. DMSO) harvest Harvest Cells start->harvest aliquot Aliquot to PCR Tubes harvest->aliquot heat Heat Gradient (Thermocycler) aliquot->heat lysis Freeze-Thaw Lysis heat->lysis centrifuge Centrifugation lysis->centrifuge supernatant Collect Supernatant centrifuge->supernatant western Western Blot for mTOR supernatant->western result Analyze Thermal Shift western->result

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Conceptual Design of a Photoaffinity Probe for Torin2

To definitively prove the direct binding of a this compound inhibitor to its target, a photoaffinity probe can be synthesized.[11][13]

Objective: To design a Torin2-based photoaffinity probe for covalent labeling of mTOR.

Design Principles:

  • Photoreactive Group: A diazirine group is a common choice due to its small size and efficient generation of a reactive carbene upon UV irradiation.

  • Linker: A linker may be necessary to attach the photoreactive group without disrupting the binding of the pharmacophore to the target.

  • Reporter Tag: An alkyne or azide handle can be incorporated for subsequent "click" chemistry to attach a biotin or fluorescent tag for detection and enrichment.

Conceptual Structure: The diazirine group could be incorporated on a part of the Torin2 molecule that is solvent-exposed and not critical for binding, as predicted by molecular modeling. An alkyne handle would be appended for click chemistry.

Experimental Workflow:

  • Synthesize the Torin2 photoaffinity probe.

  • Treat cells with the probe.

  • Irradiate with UV light to induce covalent crosslinking.

  • Lyse the cells and perform click chemistry to attach a biotin tag.

  • Enrich biotinylated proteins using streptavidin beads.

  • Identify the labeled proteins by mass spectrometry.

Expected Results: mTOR would be identified as a primary protein labeled by the Torin2 probe, providing unequivocal evidence of direct binding.

Caption: Conceptual design and workflow for a Torin2 photoaffinity probe.

Conclusion: A Multi-Faceted Approach to Target Validation

Validating the target engagement of this compound-based inhibitors requires a multi-pronged approach that combines functional cellular assays with direct biophysical measurements. While Western blotting for downstream signaling provides crucial functional insights, CETSA offers direct evidence of target binding in a native cellular context. For unequivocal proof of interaction and to explore potential off-targets, photoaffinity labeling is an invaluable tool. By employing these orthogonal methodologies, researchers can build a robust and compelling case for the on-target activity of their compounds, significantly de-risking their progression through the drug discovery pipeline. The principles and protocols outlined in this guide, using Torin2 as a case study, provide a solid framework for the rigorous validation of this important class of kinase inhibitors.

References

  • Koryakova, A. G., Ivanenkov, Y. A., Ryzhova, E. A., Bulanova, E. A., Karapetian, R. N., Mikitas, O. V., Katrukha, E. A., Kazey, V. I., Okun, I., Kravchenko, D. V., Lavrovsky, Y. V., Korzinov, O. M., & Ivachtchenko, A. V. (2008). Novel aryl and heteroaryl substituted N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides as selective GSK-3 inhibitors. Bioorganic & medicinal chemistry letters, 18(12), 3661–3666. [Link]
  • Zhang, D., Li, P., Gao, Y., Song, Y., Zhu, Y., Su, H., Yang, B., Li, L., Li, G., Gong, N., Lu, Y., Shao, H., Yu, C., & Huang, H. (2021). Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. Journal of medicinal chemistry, 64(11), 7434–7452. [Link]
  • Zhang, L., Zhang, Y., & Li, Y. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC medicinal chemistry, 13(8), 921–941. [Link]
  • Liu, Q., Chang, J. W., Wang, J., Kang, S. A., Thoreen, C. C., Markhard, A., Hur, W., Zhang, S., Gsponer, J., & Gray, N. S. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][14]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of medicinal chemistry, 53(19), 7146–7155. [Link]
  • Thoreen, C. C., Kang, S. A., Chang, J. W., Liu, Q., Zhang, J., Gao, Y., Reichling, L. J., Sim, T., Sabatini, D. M., & Gray, N. S. (2009). An ATP-competitive mammalian target of rapamycin inhibitor reveals rapamycin-resistant functions of mTORC1. The Journal of biological chemistry, 284(12), 8023–8032. [Link]
  • Schenone, S., Brullo, C., Musumeci, F., Radi, M., & Botta, M. (2011). ATP-competitive inhibitors of mTOR: an update. Current medicinal chemistry, 18(20), 2995–3014. [Link]
  • Jhanwar-Uniyal, M., Jeevan, D., Neil, J., Shannon, C., Albert, L., & Murali, R. (2021). Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma. International journal of oncology, 59(4), 83. [Link]
  • Peng, Y., Wang, Y., Zhou, C., Zu, C., Zhang, Y., & Wang, L. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR protocols, 3(2), 101416. [Link]
  • Al-Ali, H., & Al-Mulla, F. (2017). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. Molecules (Basel, Switzerland), 22(5), 724. [Link]
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science (New York, N.Y.), 341(6141), 84–87. [Link]
  • Collins, I., & Workman, P. (2015). Photoaffinity labeling in target- and binding-site identification. Future medicinal chemistry, 7(2), 159–183. [Link]
  • Wang, Z., Wang, J., Li, X., Wu, H., & Li, Z. (2021). A clickable photoaffinity probe of betulinic acid identifies tropomyosin as a target. Bioorganic & medicinal chemistry letters, 52, 128392. [Link]
  • Liu, Q., Kang, S. A., Thoreen, C. C., Hur, W., Wang, J., Chang, J. W., Markhard, A., Zhang, S., Gsponer, J., & Gray, N. S. (2012). Development of ATP-competitive mTOR Inhibitors. Methods in molecular biology (Clifton, N.J.), 821, 447–460. [Link]
  • Atanasova, M., Gencheva, V., & D'Souza, M. (2021). mTOR inhibition by rapamycin, AZD8055, and Torin-1 influences several protein in the mTOR pathway. ResearchGate.
  • Liu, Q., Wang, J., Kang, S. A., Thoreen, C. C., Hur, W., Ahmed, T., Sabatini, D. M., & Gray, N. S. (2013). Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM, and ATR. Cancer research, 73(8), 2574–2586. [Link]
  • Atanasova, M., & D'Souza, M. (2012). Activity of the novel mTOR inhibitor Torin-2 in B-precursor acute lymphoblastic leukemia and its therapeutic potential to prevent Akt reactivation. Oncotarget, 3(11), 1369–1380. [Link]
  • Atwood, J. L., & Dalgarno, S. J. (2007). Torin1 was docked into homology modeled mTOR 3D structure. ResearchGate.
  • Atanasova, M., Gencheva, V., & D'Souza, M. (2021). mTOR inhibition by rapamycin, AZD8055, and Torin-1 influences several protein in the mTOR pathway. ResearchGate.
  • Atanasova, M., & D'Souza, M. (2014). Torin1-mediated TOR kinase inhibition reduces Wee1 levels and advances mitotic commitment in fission yeast and HeLa cells. Journal of cell science, 127(Pt 12), 2730–2741. [Link]
  • Zheng, B., & Jiang, Y. (2015). Updates of mTOR inhibitors. Cancer biology & medicine, 12(4), 241–249. [Link]
  • Wikipedia. (n.d.). Torin-1.
  • ResearchGate. (2020). How to do CETSA for mTOR protein?.
  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development.
  • Bashore, C., Nguyen, N., D'Aquin, S., Savall, C., Aban, A., Lee, S., ... & Drewry, D. H. (2023). Development of SYK NanoBRET cellular target engagement assays for gain-of-function variants. Frontiers in immunology, 14, 1243169. [Link]

Sources

A-Comparative-Guide-to-the-Cross-Reactivity-Profiling-of-1-(Oxan-4-yl)piperazine-Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1-(Oxan-4-yl)piperazine Scaffold and the Imperative of Selectivity

The this compound moiety is a privileged scaffold in modern medicinal chemistry. Its inherent structural and physicochemical properties—such as improving aqueous solubility and providing a versatile handle for synthetic modification—have led to its incorporation into a multitude of clinical candidates and approved drugs targeting a wide array of biological targets.[1] These derivatives have shown diverse pharmacological activities, including but not limited to, acting as antagonists for the P2X4 receptor, inhibitors of Trypanosoma cruzi, and selective serotonin reuptake inhibitors (SSRIs).[2][3][4] The six-membered piperazine ring, with its two nitrogen atoms, offers opportunities for hydrogen bond interactions and structural rigidity, which can enhance target affinity and specificity.[1]

However, the very features that make this scaffold attractive can also predispose it to promiscuous binding, or cross-reactivity, with unintended biological targets.[5] Such off-target interactions are a primary cause of adverse drug reactions (ADRs) and can lead to the failure of promising drug candidates in later stages of development. Therefore, a rigorous and comprehensive cross-reactivity profiling of any novel this compound derivative is not merely a regulatory requirement but a fundamental aspect of rational drug design. This guide provides a comparative framework for assessing the selectivity of these derivatives, outlining key experimental workflows and presenting data in a manner that facilitates informed decision-making for researchers in drug discovery.

The Rationale for a Tiered Approach to Cross-Reactivity Profiling

A tiered or phased approach to cross-reactivity profiling is the most efficient and cost-effective strategy. It allows for the early identification of compounds with potential liabilities, enabling resources to be focused on the most promising candidates. This process typically begins with broad, high-throughput screens against large panels of targets and progresses to more focused, in-depth studies on specific off-targets of concern.

Below is a conceptual workflow for this tiered approach:

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Secondary & Confirmatory Assays cluster_2 Tier 3: Safety & Mechanistic Studies T1_Kinase Broad Kinase Panel (e.g., >400 kinases) Decision1 Analyze Hits (>50% inhibition) T1_Kinase->Decision1 T1_GPCR GPCR Panel (e.g., SafetyScreen) T1_GPCR->Decision1 T1_Ion Ion Channel Panel (incl. hERG) T1_Ion->Decision1 T2_IC50 IC50 Determination for Hits T2_Functional Functional Cell-Based Assays T2_IC50->T2_Functional Decision2 Assess Potency & Cellular Activity T2_Functional->Decision2 T3_CYP CYP450 Inhibition Profile Final Candidate Profile (Selectivity & Safety) T3_CYP->Final T3_hERG_Patch hERG Manual Patch Clamp T3_hERG_Patch->Final T3_ADME In vitro ADME/Tox T3_ADME->Final Compound Test Compound: This compound Derivative Compound->T1_Kinase Compound->T1_GPCR Compound->T1_Ion Decision1->T2_IC50 Hits Identified Decision2->T3_CYP Decision2->T3_hERG_Patch Decision2->T3_ADME

Figure 1: A tiered workflow for cross-reactivity profiling.

PART 1: Broad Panel Screening for Off-Target Liabilities

The initial step in profiling a new chemical entity is to screen it against a broad range of biologically relevant targets. This provides a wide-angle view of the compound's selectivity and helps to identify potential "red flags" early on. Commercial services from contract research organizations (CROs) offer extensive panels that cover a significant portion of the human kinome, GPCRs, ion channels, and other target classes.[6][7]

Kinase Profiling

Why it's critical: The human kinome consists of over 500 kinases, and their dysregulation is implicated in numerous diseases, particularly cancer. Due to the conserved nature of the ATP-binding pocket, many kinase inhibitors exhibit off-target activity. Broad kinase screening is essential to identify selective and potent inhibitors and to mitigate the risk of adverse side effects.[6][8]

Experimental Protocol: Radiometric Kinase Assay (e.g., ³³PanQinase™)

  • Compound Preparation: Serially dilute the test compound in DMSO to create a concentration range (e.g., 10-point, 3-fold dilution starting from 100 µM).

  • Reaction Setup: In a 96-well or 384-well plate, combine the purified active kinase, a suitable substrate (e.g., a generic peptide), and radiolabeled ATP ([γ-³³P]ATP).

  • Incubation: Add the test compound to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Termination and Scintillation Counting: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³³P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by fitting the data to a dose-response curve.

Comparative Data Example:

Below is a hypothetical comparison of two this compound derivatives against a small, representative kinase panel.

Kinase TargetDerivative A (% Inhibition @ 1µM)Derivative B (% Inhibition @ 1µM)Staurosporine (Control) (% Inhibition @ 1µM)
CDK2/CycA85%15%98%
PKA5%8%95%
ROCK162%25%92%
VEGFR292%45%99%

In this example, Derivative A shows significant inhibition of CDK2, ROCK1, and VEGFR2 at 1µM, indicating a less selective profile compared to Derivative B. These "hits" would require follow-up IC50 determination.

GPCR and Ion Channel Profiling

Why it's critical: G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are targeted by approximately one-third of all marketed drugs.[9][10] Off-target interactions with GPCRs can lead to a wide range of side effects. Similarly, ion channels, particularly the hERG potassium channel, are critical for cardiac function, and their blockade can lead to life-threatening arrhythmias.[11][12]

Experimental Protocol: Radioligand Binding Assay (for GPCRs)

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a radiolabeled ligand known to bind to the target GPCR, and the test compound at a single high concentration (e.g., 10 µM).

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation and Detection: Separate the membrane-bound radioligand from the unbound radioligand via filtration. Measure the radioactivity of the membrane-bound fraction.

  • Data Analysis: Calculate the percentage of displacement of the radioligand by the test compound compared to a control. A significant displacement (typically >50%) indicates potential interaction with the target.

Comparative Data Example:

TargetDerivative A (% Displacement @ 10µM)Derivative B (% Displacement @ 10µM)Known Ligand (Control) (% Displacement @ 10µM)
Adrenergic α1A75%12%99%
Dopamine D268%25%98%
Serotonin 5-HT2A82%30%97%
hERG Channel55%5%95% (Astemizole)

Derivative A demonstrates significant off-target interactions with several GPCRs and the hERG channel, warranting further investigation. Derivative B appears to be more selective in this panel.

PART 2: Secondary Assays for Hit Confirmation and Potency Determination

Once initial hits are identified from broad panel screens, the next step is to confirm these interactions and determine the potency of the compound for each off-target.

IC50/EC50 Determination

For each "hit" identified in the primary screens, a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50) for enzymes and receptors, or the half-maximal effective concentration (EC50) for functional assays. This quantitative data is crucial for comparing the potency of a compound against its intended target versus its off-targets.[13]

Orthogonal and Functional Assays

It is important to confirm findings from primary assays using an orthogonal method that relies on a different technology or biological readout. For example, a hit from a radiometric kinase assay could be confirmed using a fluorescence-based method or a cell-based assay that measures the phosphorylation of a downstream substrate.[14] Functional assays are critical as they provide information on the biological consequence of the compound-target interaction (e.g., agonist, antagonist, or inverse agonist activity).[15]

PART 3: In-Depth Safety and Mechanistic Profiling

For lead compounds that demonstrate a promising selectivity profile in the initial tiers, a more in-depth safety assessment is required. This often involves assays that are more predictive of in vivo outcomes.

Cytochrome P450 (CYP) Inhibition

Why it's critical: CYP enzymes are the primary enzymes responsible for drug metabolism.[16] Inhibition of these enzymes by a new drug can lead to drug-drug interactions (DDIs), resulting in altered pharmacokinetic profiles and potential toxicity of co-administered medications.[17][18] Regulatory agencies, such as the FDA, require in vitro CYP inhibition data for investigational new drugs.[16]

Experimental Protocol: Fluorogenic CYP Inhibition Assay

  • System Preparation: Use human liver microsomes or recombinant CYP enzymes.

  • Reaction: Combine the CYP enzyme source, a fluorogenic probe substrate specific for the CYP isoform being tested, and a NADPH regenerating system.

  • Compound Addition: Add the test compound over a range of concentrations.

  • Measurement: Monitor the increase in fluorescence over time as the probe is metabolized.

  • Data Analysis: Calculate the rate of reaction at each compound concentration and determine the IC50 value.

Comparative Data Example:

CYP IsoformDerivative A (IC50, µM)Derivative B (IC50, µM)Ketoconazole (Control) (IC50, µM)
CYP1A2> 50> 500.2
CYP2C915.2> 501.5
CYP2D68.945.10.08
CYP3A42.528.70.05

Derivative A shows potent inhibition of CYP3A4 and moderate inhibition of CYP2D6 and CYP2C9, suggesting a higher risk for drug-drug interactions compared to Derivative B.

hERG Manual Patch Clamp

Why it's critical: While initial hERG screening is performed in high-throughput format, the "gold standard" for assessing hERG liability is the manual patch-clamp technique.[12] This method provides detailed information on the mechanism of channel block and is required by regulatory authorities for cardiac safety assessment.[19]

Experimental Protocol: Manual Patch Clamp Electrophysiology

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the hERG channel.

  • Electrophysiology: Using a glass micropipette, form a high-resistance seal with the cell membrane (a "gigaseal").

  • Voltage Clamp: Apply a specific voltage protocol to elicit hERG currents.[19]

  • Drug Application: Perfuse the cell with increasing concentrations of the test compound.

  • Data Analysis: Measure the reduction in the hERG current at each concentration and calculate the IC50 value.

Conclusion and Strategic Implications

The cross-reactivity profile of a this compound derivative is a critical determinant of its potential as a therapeutic agent. A systematic and tiered approach to profiling, as outlined in this guide, enables the early identification of liabilities and facilitates the selection of compounds with the highest probability of success.

Key Takeaways for Drug Development Professionals:

  • Frontload Selectivity Screening: Broad panel screening should be an integral part of the hit-to-lead and lead optimization phases.

  • Embrace Orthogonal Assays: Do not rely on a single assay format. Confirming hits with different methodologies increases the confidence in the data.

  • Contextualize Potency: The absolute IC50 value for an off-target is less important than its ratio to the on-target potency (the selectivity index).

  • Integrate Safety Pharmacology Early: Assays for CYP inhibition and hERG blockade should be conducted on promising leads before significant resources are invested in preclinical development.

By adhering to these principles, researchers can more effectively navigate the complexities of drug discovery and develop safer, more effective medicines based on the versatile this compound scaffold.

References

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
  • LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. [Link]
  • BioIVT. In Vitro CYP Inhibition Studies. [Link]
  • Bienta. CYP450 inhibition assay (fluorogenic). [Link]
  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
  • PubMed Central. Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. [Link]
  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]
  • National Center for Biotechnology Information. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]
  • Springer.
  • Reaction Biology. Kinase Drug Discovery Services. [Link]
  • Luceome Biotechnologies. Kinase Profiling Services. [Link]
  • Expert Opinion on Drug Discovery. Role of hERG potassium channel assays in drug development. [Link]
  • Charles River Labor
  • PubMed Central. Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. [Link]
  • U.S. Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
  • Creative Bioarray. Unraveling the Role of hERG Channels in Drug Safety. [Link]
  • PubMed. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]
  • MDPI. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]
  • ACS Publications. bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. [Link]
  • Creative Diagnostics. Cross-Reactivity Assessment. [Link]
  • Reaction Biology. GPCR Assay Services. [Link]
  • ResearchGate.
  • The Journal of Phytopharmacology.
  • PubMed. Piperazine-based P2X4 receptor antagonists. [Link]
  • PubMed.
  • NeuroQuantology.
  • PubMed. Design, structure-activity relationship and in vivo efficacy of piperazine analogues of fenarimol as inhibitors of Trypanosoma cruzi. [Link]
  • PubMed. Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists. [Link]
  • ResearchGate.
  • PubMed. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)
  • PubMed Central. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. [Link]

Sources

A Head-to-Head Comparison of Linker Technologies for 1-(Oxan-4-yl)piperazine Conjugates: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The era of targeted therapeutics has been profoundly shaped by the advent of antibody-drug conjugates (ADCs), which merge the exquisite specificity of monoclonal antibodies with the potent cell-killing power of cytotoxic small molecules.[1][2][3] The success of this molecular architecture hinges on the tripartite composition: the antibody, the payload, and, critically, the linker that connects them. The linker is far more than a simple tether; it is a sophisticated chemical system that dictates the stability, pharmacokinetics (PK), and ultimate efficacy of the entire conjugate.[4][][6]

This guide focuses on conjugates incorporating the 1-(Oxan-4-yl)piperazine moiety. This particular scaffold is of increasing interest in drug development for its ability to enhance aqueous solubility and modulate physicochemical properties—critical attributes for overcoming challenges associated with the hydrophobicity of many potent payloads and complex linkers.[7][] We will provide an in-depth, head-to-head comparison of prevalent linker technologies, grounded in experimental data, to empower researchers and drug developers in selecting the optimal linker strategy for their this compound-based therapeutics.

The Linker: A Master Regulator of the Therapeutic Window

The fundamental challenge in ADC design is to create a molecule that is exceptionally stable in systemic circulation but can efficiently release its cytotoxic payload upon reaching the target tissue.[9][10][] This delicate balance between stability and conditional release is the primary responsibility of the linker and directly governs the ADC's therapeutic window—the dose range that maximizes on-target efficacy while minimizing off-target toxicity.[][10] An ideal linker prevents premature payload release in the bloodstream, which could lead to systemic toxicity, while ensuring rapid and efficient cleavage once the ADC is internalized by a cancer cell.[][]

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) Linker Linker Antibody->Linker Conjugation Site (e.g., Cys, Lys) Payload Cytotoxic Payload Linker->Payload Moiety This compound (Solubility Enhancer) Payload->Moiety Incorporated into Payload Structure

Caption: General structure of an ADC featuring a this compound moiety.

Comparative Analysis: Cleavable vs. Non-Cleavable Linkers

Linker technologies are broadly categorized into two families: cleavable and non-cleavable. The choice between them has profound implications for the ADC's mechanism of action, safety profile, and overall therapeutic potential.[1][10][]

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers are designed to be stable at physiological pH in the bloodstream but are rapidly broken down by specific triggers prevalent within the tumor microenvironment or inside cancer cells.[9][14][15] This strategy allows for the release of an unmodified, highly potent payload. A key advantage of this approach is the potential for a "bystander effect," where the released, cell-permeable drug can diffuse out of the target cell and kill neighboring antigen-negative cancer cells—a significant benefit in treating heterogeneous tumors.[10]

Cleavable_Linkers cluster_mechanisms Cleavable Linker Release Mechanisms cluster_acid Acid-Cleavable (Hydrazone) cluster_protease Protease-Cleavable (Val-Cit) cluster_gsh Reducible (Disulfide) ADC_in_Lysosome ADC in Endosome/Lysosome Acid Low pH (pH 4.5-5.5) ADC_in_Lysosome->Acid Protease Cathepsin B ADC_in_Lysosome->Protease GSH High Glutathione (Intracellular) ADC_in_Lysosome->GSH Payload_A Released Payload Acid->Payload_A Hydrolysis Payload_P Released Payload Protease->Payload_P Enzymatic Cleavage Payload_G Released Payload GSH->Payload_G Reduction

Caption: Release mechanisms for common cleavable linkers.

Head-to-Head Comparison of Cleavable Linkers

Linker TypeCleavage Mechanism & LocationPlasma Stability & PerformanceConsiderations for this compound Conjugates
Acid-Cleavable (Hydrazone) Hydrolysis in the acidic environment (pH 4.5–6.5) of endosomes and lysosomes.[][16]Early-generation hydrazone linkers showed poor plasma stability (t½ ≈ 2 days), leading to off-target toxicity.[9][] Newer silyl ether-based designs exhibit vastly improved stability (t½ > 7 days in human plasma).[9]The basicity of the piperazine ring can be influenced by adjacent chemical groups.[17][18] This must be considered during design to ensure it doesn't negatively impact the linker's pH-sensitivity profile.
Protease-Cleavable (Val-Cit) Cleavage by lysosomal proteases (e.g., Cathepsin B) that are overexpressed in many tumor cells.[15][19]Generally high stability in human plasma. However, stability is significantly lower in rodent plasma due to carboxylesterase 1c (Ces1c) activity, a critical factor for preclinical model selection.[19]This is a robust and clinically validated linker technology. The hydrophilic this compound moiety can help improve the overall solubility and PK profile of the ADC, complementing the linker's function.
Reducible (Disulfide) Reduction by high intracellular concentrations of glutathione (GSH) compared to lower levels in plasma.[1]Stability is variable and can be a challenge. It can be significantly enhanced by introducing steric hindrance around the disulfide bond to protect it from premature reduction.[19]The hydrophilic nature of the oxane-piperazine unit is advantageous for balancing the overall hydrophobicity of the final conjugate, which can be an issue with some disulfide-linked payloads.
Non-Cleavable Linkers: Stability-Driven Payload Delivery

Non-cleavable linkers form a highly stable bond between the antibody and the payload.[9] In this design, the payload is released only after the entire ADC is internalized and the antibody component is completely degraded by lysosomal proteases.[1][10] The final active species is the payload with the linker and a single amino acid (e.g., cysteine or lysine) attached.

This approach offers superior plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[10][19] However, the key constraint is that the residual payload-linker-amino acid complex must retain potent biological activity.[9] This strategy typically eliminates the bystander effect, as the charged amino acid residue prevents the active payload from diffusing across cell membranes.[9]

Head-to-Head Comparison of Non-Cleavable Linkers

Linker TypeConjugation & Release MechanismPlasma Stability & PerformanceConsiderations for this compound Conjugates
Thioether (e.g., SMCC) Forms a stable thioether bond, typically via a maleimide group reacting with a sulfhydryl on a cysteine residue. Release occurs upon lysosomal degradation of the antibody.[1][20]Generally high plasma stability, as exemplified by the clinically approved ADC, Kadcyla (T-DM1).[1][9] However, the maleimide chemistry can be prone to instability in the circulatory system.[9]The inherent hydrophobicity of linkers like SMCC can lead to ADC aggregation and poor PK profiles.[] The this compound moiety is an excellent tool to counteract this. Studies have shown that piperazine-based maleimide linkers can dramatically increase the aqueous solubility of the conjugate.[7]

Quantitative Performance Data Summary

Linker ClassExampleHalf-life (t½) in Human PlasmaKey AdvantageKey Disadvantage
Cleavable Hydrazone (Traditional)~2 days[9]pH-sensitive releaseProne to premature release[]
Silyl Ether (Novel Acid-Cleavable)>7 days[9]High plasma stability with pH triggerNewer, less clinically validated
Valine-CitrullineGenerally stable[19]Clinically validated, bystander effectSpecies-specific plasma stability[19]
Non-Cleavable Thioether (SMCC)Generally high stability[19]Excellent plasma stabilityPayload-linker metabolite must be active[9]

Experimental Protocol: Comparative In Vitro Plasma Stability Assay

To provide a self-validating system for linker selection, a robust and reproducible plasma stability assay is essential. This protocol outlines a standard workflow for comparing the stability of different this compound conjugates head-to-head.

Objective: To determine and compare the rate of payload release from various ADC constructs when incubated in human plasma.

Materials:

  • Test ADCs (e.g., ADC-Hydrazone, ADC-ValCit, ADC-SMCC)

  • Control ADC (with a known stability profile)

  • Human plasma (pooled, sodium heparin anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., acetonitrile with 1% formic acid and an internal standard)

  • LC-MS/MS system (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)

Methodology:

  • Preparation: Thaw human plasma at 37°C. Dilute test and control ADCs to a final concentration of 100 µg/mL in pre-warmed plasma. Prepare a parallel set in PBS as a baseline control.

  • Incubation: Incubate all samples in a temperature-controlled shaker at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot (e.g., 50 µL) from each sample.

  • Quenching & Protein Precipitation: Immediately add the plasma aliquot to a 4-fold excess of ice-cold quenching solution. This stops the reaction and precipitates plasma proteins. Vortex vigorously.

  • Centrifugation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to an autosampler vial. Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload relative to the internal standard.

  • Data Interpretation: Plot the concentration of the released payload over time for each ADC. Calculate the half-life (t½) of each linker in plasma to quantitatively compare their stability.

Stability_Assay_Workflow start Prepare ADC in Human Plasma & PBS incubation Incubate at 37°C start->incubation sampling Sample at Time Points (0, 1, 4, 8, 24h...) incubation->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end Calculate Linker Half-Life (t½) analyze->end

Caption: Experimental workflow for the in vitro plasma stability assay.

Conclusion and Expert Recommendations

The selection of a linker for any conjugate, particularly one featuring a modulating moiety like this compound, is a critical decision with no universal solution.[10] The choice must be tailored to the specific payload, the biology of the target, and the desired clinical outcome.

  • For maximizing bystander effect in heterogeneous tumors, a protease-cleavable (Val-Cit) linker is often the superior choice due to its proven clinical efficacy and reliable release mechanism. The this compound component can be leveraged here to ensure the overall ADC remains soluble and possesses a favorable PK profile.

  • For payloads that are highly toxic and require the tightest control to minimize off-target effects, a non-cleavable (thioether) linker is recommended. In this context, the this compound moiety is not just beneficial but potentially essential for counteracting the hydrophobicity of the linker-payload complex, thereby preventing aggregation and improving the drug-to-antibody ratio (DAR).[7][]

  • Acid-cleavable linkers , particularly newer-generation variants, offer a compelling alternative, but their performance must be rigorously validated in the context of the specific conjugate, paying close attention to how the basicity of the piperazine ring might affect the linker's pH-dependent hydrolysis.[17][18]

Ultimately, the path to a successful therapeutic is paved with rigorous, head-to-head experimental validation. The protocols and comparative data presented in this guide provide a robust framework for making informed, data-driven decisions in the development of next-generation this compound conjugates.

References

  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B.
  • Lee, L., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology.
  • Schmallegger, M., et al. (2021). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega.
  • Biotech Informers. (2023). Cleavable Vs. Non-Cleavable Linkers in ADCs.
  • Lee, L., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology.
  • Sgrignani, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry.
  • Rathore, D., et al. (2018). Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International.
  • Lu, J., et al. (2016). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Controlled Release.
  • Xu, K., et al. (2014). Current Status Of Antibody Drug Conjugate Bioanalysis. Bioanalysis.
  • Sgrignani, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Semantic Scholar.
  • St. Amant, A., et al. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J.

Sources

A Comparative Guide to 1-(Oxan-4-yl)piperazine and N-methylpiperazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Scaffold Selection and Biological Performance

In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1][2] Its unique six-membered heterocyclic structure, featuring two opposing nitrogen atoms, confers a combination of structural rigidity, high polarity, and versatile substitution patterns that make it a cornerstone in modern drug design.[1][3] This guide provides an in-depth, objective comparison of two common piperazine derivatives: the classic N-methylpiperazine and the increasingly utilized 1-(Oxan-4-yl)piperazine.

The choice between these two scaffolds is not trivial; it represents a critical decision point in lead optimization, profoundly impacting a drug candidate's biological activity, metabolic stability, and overall pharmacokinetic profile. This document moves beyond a simple list of properties to explore the causal relationships between structure and performance, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Core Structural and Physicochemical Distinctions

At first glance, the difference between a methyl group and an oxanyl (or tetrahydropyranyl, THP) group at the N-1 position may seem minor. However, these substituents impart dramatically different physicochemical properties that govern how a molecule behaves in a biological system.

  • N-methylpiperazine : This scaffold incorporates a small, basic tertiary amine. The methyl group is sterically unobtrusive, and the nitrogen atom (pKa ~9.8) is readily protonated at physiological pH. This basicity is often crucial for forming salt-bridge interactions with acidic residues in a target protein but can also be a liability, leading to off-target effects.[4]

  • This compound : Here, the methyl group is replaced by a non-basic, more sterically demanding oxane ring. The ether oxygen within the ring can act as a hydrogen bond acceptor, introducing a different type of interaction potential. Critically, this substitution removes the highly basic tertiary amine, replacing it with a less basic secondary amine within the piperazine ring, and is often employed as a bioisosteric replacement to circumvent the metabolic and off-target issues associated with the N-methyl group.[5]

Caption: Core chemical structures of N-methylpiperazine and this compound.

Part 2: A Head-to-Head Comparison of Biological Activity & Therapeutic Roles

Both scaffolds are prevalent across a wide range of therapeutic areas, but their suitability often depends on the specific biological target and desired pharmacological outcome.

Central Nervous System (CNS) Disorders

The N-methylpiperazine moiety is a hallmark of many successful CNS drugs, including the antipsychotics Clozapine and Olanzapine, where the basic nitrogen is key for interacting with dopamine and serotonin receptors.[4][6] However, this very feature can also lead to undesirable side effects.

In contrast, the this compound motif is increasingly used in modern CNS drug design to enhance selectivity and improve safety profiles. By reducing basicity, medicinal chemists can often mitigate interactions with off-targets such as the hERG potassium channel, which is associated with cardiotoxicity. This modification allows for the retention of desired receptor affinity while engineering a safer molecule.

Oncology

In the development of kinase inhibitors for cancer therapy, the piperazine ring often serves as a linker or a solvent-exposed moiety to enhance solubility.[2] The choice of substituent is critical for tuning the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • N-methylpiperazine derivatives are common but can be susceptible to rapid metabolism (see Part 3).[4]

  • This compound derivatives are frequently introduced to block this metabolic pathway, leading to improved oral bioavailability and a more predictable pharmacokinetic profile, as seen in the development of certain quinoxalinyl-piperazine anticancer agents.[7]

Antimicrobial and Antiviral Agents

Piperazine derivatives have demonstrated broad-spectrum antimicrobial and antifungal activities.[8][9][10] The N-1 substituent plays a significant role in modulating this activity. While N-methyl derivatives can be potent, the incorporation of the oxane ring can alter the molecule's lipophilicity and hydrogen bonding capacity, potentially leading to enhanced cell wall penetration or different interactions with bacterial or fungal enzymes.

Part 3: The Decisive Factor: Pharmacokinetics and Metabolic Stability

For drug development professionals, the primary differentiator between these two scaffolds often lies in their metabolic fate. This is where the rationale for choosing the oxanyl moiety becomes most apparent.

Metabolic Pathways

The N-methyl group is a well-known site of metabolic attack. Cytochrome P450 enzymes, particularly in the liver, readily catalyze N-demethylation, converting the parent drug into its secondary amine metabolite.[11][12] This process can have several negative consequences:

  • Altered Activity: The metabolite may have a different pharmacological profile (lower, higher, or different activity) than the parent drug.

  • Shorter Half-Life: Rapid metabolism leads to faster clearance and a shorter duration of action.

  • Drug-Drug Interactions: Competition for the same metabolic enzymes can lead to unpredictable drug-drug interactions.[11]

The this compound scaffold is designed specifically to overcome this liability. The C-O bonds of the ether in the oxane ring are significantly more resistant to metabolic cleavage than the N-CH3 bond.[13][14] By replacing the metabolic "soft spot" with a robust group, chemists can dramatically improve a compound's metabolic stability.[15]

Comparative ADME Profile
PropertyN-methylpiperazine DerivativesThis compound DerivativesRationale & Implications
Primary Metabolism N-demethylation via CYP450 enzymes.[12][16]Generally stable; metabolism occurs elsewhere on the molecule.Key Advantage for Oxanyl: Leads to longer half-life, more predictable exposure, and lower risk of active metabolites.
Basicity (pKa) Higher (tertiary amine)Lower (secondary amine)Reduced basicity in the oxanyl scaffold can decrease hERG liability and improve selectivity against other aminergic targets.
Solubility Generally good due to the basic nitrogen.[3][4]Good; the ether oxygen can improve polarity.Both scaffolds are effective solubility enhancers.
Lipophilicity (LogP) LowerHigher (due to larger substituent)The choice depends on the need to balance solubility with membrane permeability. The oxanyl group offers a different lipophilicity vector.
Oral Bioavailability Can be limited by first-pass metabolism.[7]Often improved due to reduced first-pass metabolism.[7]Blocking N-demethylation directly translates to more of the active drug reaching systemic circulation.

Part 4: Experimental Workflows for Comparative Evaluation

To objectively compare these scaffolds, a series of standardized in vitro assays are essential. The following protocols represent self-validating systems for assessing the key performance differences.

Experimental Protocol 1: In Vitro Metabolic Stability Assay

This assay directly quantifies the rate at which a compound is metabolized by liver enzymes.

Objective: To determine the in vitro half-life (t½) of N-methylpiperazine vs. This compound analogs.

Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat, at a final concentration of 0.5 mg/mL) and a phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C. Add the test compound (final concentration, e.g., 1 µM) and initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (cofactor for CYP450 enzymes).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate tube containing a "stop solution" (e.g., ice-cold acetonitrile with an internal standard) to quench the reaction.

  • Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

  • Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½ = -0.693 / slope).

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare Test Compound Stocks init Combine & Pre-warm Microsomes + Compound prep1->init prep2 Prepare Microsome & Buffer Mix prep2->init prep3 Prepare NADPH Cofactor start Initiate with NADPH at 37°C prep3->start init->start quench Quench Aliquots at Time Points start->quench process Centrifuge & Collect Supernatant quench->process lcms LC-MS/MS Analysis process->lcms calc Calculate Half-Life (t½) lcms->calc

Caption: Workflow for the in vitro liver microsomal stability assay.

Experimental Protocol 2: hERG Channel Patch-Clamp Assay

Objective: To assess the potential for cardiotoxicity by measuring inhibition of the hERG potassium channel.

Methodology:

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Electrophysiology: Perform whole-cell patch-clamp recordings. A glass micropipette forms a high-resistance seal with the cell membrane.

  • Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG current (IKr).

  • Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.

  • Data Acquisition: Record the current at each concentration.

  • Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline. Plot these values to determine the IC50 (the concentration at which 50% of the current is inhibited). A lower IC50 value indicates a higher risk of hERG-related cardiotoxicity.

Part 5: The Medicinal Chemist's Decision Matrix

The selection between these two scaffolds is a strategic choice driven by the specific goals of a drug discovery program. It is a classic example of multi-parameter optimization.

Scaffold_Decision_Tree start Start Lead Optimization q1 Is metabolic instability via N-dealkylation a known issue for the scaffold? start->q1 q2 Is high basicity linked to off-target effects (e.g., hERG) or poor selectivity? q1->q2 No use_oxanyl Prioritize this compound: - Blocks N-demethylation - Reduces basicity - Improves metabolic stability q1->use_oxanyl Yes use_n_methyl Consider N-methylpiperazine: - Small & simple - Strong H-bond acceptor - Established SAR q2->use_n_methyl No q2->use_oxanyl Yes

Caption: Decision logic for selecting between the two piperazine scaffolds.

Conclusion

The N-methylpiperazine scaffold remains a valuable and widely used building block in medicinal chemistry, particularly in early-stage discovery where its simplicity and well-understood properties are advantageous.[17] However, it carries inherent liabilities, most notably a susceptibility to N-demethylation and potential off-target effects related to its high basicity.

The this compound scaffold has emerged as a powerful solution to these specific problems. It serves as an elegant bioisosteric replacement that acts as a "metabolic shield," enhancing stability, reducing basicity-driven toxicity, and ultimately producing drug candidates with more favorable, predictable, and safer pharmacokinetic profiles. The decision to employ one over the other is a data-driven choice, balancing the need for target engagement against the critical requirement for a drug that can safely and effectively reach its target in the human body.

References

  • ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF.
  • PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
  • ResearchGate. (n.d.). The structure‐activity relationship of anticancer activity piperazine derivatives.
  • PubMed. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives.
  • PubMed. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities.
  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • National Center for Biotechnology Information. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.
  • ResearchGate. (n.d.). Representative examples of CNS acting FDA-approved drugs possessing N-methylpiperazine.
  • PharmacologyOnLine. (2019). Piperazine derivatives: a potentially tool for the treatment of neurological disorders.
  • ResearchGate. (n.d.). Structure of CNS active drugs bearing N‐methyl piperazine moiety.
  • PharmacologyOnLine. (2019). Piperazine derivatives: a potentially tool for the treatment of neurological disorders.
  • ResearchGate. (n.d.). synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds.
  • Karbala International Journal of Modern Science. (2023). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through.
  • International Journal of Pharmaceutical Sciences and Research. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS.
  • NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE.
  • PubMed. (2013). Effect of Piperazine Dithioctate on the Oral Pharmacokinetics of Glimepiride in Rats.
  • Semantic Scholar. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • PubMed. (2012). Synthesis, anticancer activity and pharmacokinetic analysis of 1-[(substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives.
  • PubMed. (1990). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines.
  • ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • ResearchGate. (n.d.). Metabolic interactions with piperazine-based 'party pill' drugs.
  • PubMed. (2013). Synthesis of novel 1-[5-(4-methoxy-phenyl)-[19][20][21]oxadiazol-2-yl]-piperazine derivatives and evaluation of their in vivo anticonvulsant activity.
  • PubMed. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone.
  • European Medicines Agency. (n.d.). MRL - Piperazine Summary Report (3).
  • International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES.
  • Semantic Scholar. (2020). Preclinical pharmacokinetics of a promising antineoplastic prototype piperazine-containing compound (LQFM018) in rats by a new LC-MS/MS bioanalytical method.
  • National Center for Biotechnology Information. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • PubMed. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile.
  • ResearchGate. (n.d.). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability | Request PDF.
  • MDPI. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.
  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE.
  • National Center for Biotechnology Information. (n.d.). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile.
  • Wikipedia. (n.d.). N-Methylpiperazine.
  • PubMed. (2012). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry.
  • National Center for Biotechnology Information. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • Semantic Scholar. (2022). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents.

Sources

Navigating the Metabolic Maze: A Comparative Stability Analysis of 1-(Oxan-4-yl)piperazine and its Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative metabolic stability of the 1-(oxan-4-yl)piperazine moiety, supported by experimental data and detailed protocols.

In the landscape of medicinal chemistry, the selection of appropriate linker moieties is a critical decision that profoundly influences the pharmacokinetic profile of a drug candidate. The this compound scaffold has gained prominence due to its favorable physicochemical properties, including improved aqueous solubility and synthetic tractability. However, a thorough understanding of its metabolic fate is paramount for its successful application in drug design. This guide provides an in-depth assessment of the metabolic stability of this compound-containing compounds, comparing them with common bioisosteric replacements and alternative linkers.

The Metabolic Landscape of this compound: A Tale of Two Rings

The metabolic stability of the this compound moiety is a composite of the metabolic liabilities of its two constituent rings: the piperazine and the oxane (tetrahydropyran).

The Piperazine Core: A Known Metabolic Hotspot

The piperazine ring is a well-known substrate for various drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.[1][2] The major metabolic pathways for piperazine-containing compounds include:

  • N-dealkylation: This is often a primary metabolic route, where the substituent on one of the piperazine nitrogens is cleaved.[3][4][5] The rate of N-dealkylation is highly dependent on the nature of the substituent.

  • Oxidation: Hydroxylation of the carbon atoms of the piperazine ring is another common metabolic transformation.[6]

  • Ring Opening: More extensive metabolism can lead to the cleavage of the piperazine ring itself.[6]

The specific CYP isozymes involved in piperazine metabolism are diverse and can include CYP3A4, CYP2D6, and CYP1A2, among others.[1] The susceptibility of a piperazine-containing compound to metabolism by these enzymes is influenced by the overall structure of the molecule and the nature of the substituents on the piperazine ring.[7][8]

The Oxane Shield: A Strategy for Enhancing Metabolic Stability

The incorporation of an oxane (tetrahydropyran) ring at the N-1 position of the piperazine is a deliberate design strategy to enhance metabolic stability. The oxane moiety can act as a steric shield, hindering the access of metabolizing enzymes to the piperazine nitrogens and adjacent carbons.[9] This can lead to a reduction in the rate of N-dealkylation and ring oxidation.

Furthermore, the tetrahydropyran ring itself is generally considered to be metabolically more stable than many other cyclic and acyclic alkyl groups.[10][11] While hydroxylation of the tetrahydropyran ring can occur, it is often a slower process compared to the metabolism of more lipophilic or electronically activated moieties.[12]

A Comparative Analysis of Metabolic Stability: this compound vs. The Alternatives

To provide a clearer perspective on the metabolic stability of the this compound moiety, the following table presents a comparison with other commonly used linker structures. The data, compiled from various literature sources, showcases representative in vitro metabolic stability parameters in human liver microsomes (HLM).

Linker MoietyStructureRepresentative Half-life (t½, min)Representative Intrinsic Clearance (CLint, µL/min/mg protein)Key Metabolic Pathways & Commentary
This compound

> 60< 10Generally stable. The oxane ring sterically hinders N-dealkylation of the piperazine. Potential for slow hydroxylation on either ring.[3][12]
N-Methylpiperazine 886.6Prone to rapid N-demethylation, a common metabolic liability for small N-alkyl groups.[6]
N-Ethylpiperazine 1546.2Susceptible to N-deethylation, though generally slower than N-demethylation.[13]
N-Isopropylpiperazine 3023.1Increased steric bulk compared to methyl and ethyl groups can slow N-dealkylation.
N-Arylpiperazine Variable (can be low)VariableMetabolism is highly dependent on the nature of the aryl group and its substituents. N-dealkylation and aromatic hydroxylation are common.[1][2]
Homopiperazine Can be more stable than piperazineLower than piperazine in some contextsThe seven-membered ring can alter the binding to metabolic enzymes, sometimes leading to improved stability.[14][15]
Morpholine Generally stableLowThe oxygen atom reduces the basicity of the nitrogen and can increase metabolic stability compared to piperidine.[6][16]
Piperidine Can be more stable than piperazineLower than piperazine in some contextsAs a secondary amine, it can be a substrate for various metabolic enzymes. N-dealkylation is not possible, but ring oxidation can occur.[6][16]

Disclaimer: The presented data are representative values from various sources and are intended for comparative purposes. Actual metabolic stability is highly dependent on the overall structure of the molecule.

Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

The following protocol provides a detailed methodology for assessing the metabolic stability of test compounds using human liver microsomes.

Reagents and Materials:
  • Test Compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (20 mg/mL)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System Solution A (NRS-A): 26 mM NADP+, 66 mM Glucose-6-phosphate, 66 mM MgCl2 in deionized water

  • NADPH Regenerating System Solution B (NRS-B): 40 U/mL Glucose-6-phosphate dehydrogenase in 5 mM Sodium Citrate

  • Control Compounds (e.g., Testosterone, Verapamil)

  • Acetonitrile (ACN) with internal standard

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_quenching Quenching & Processing cluster_analysis Analysis prep_buffer Prepare Buffer (0.1 M, pH 7.4) prep_microsomes Thaw & Dilute Microsomes (to 1 mg/mL) prep_buffer->prep_microsomes pre_incubate Pre-incubate Mixture (Compound + Microsomes) at 37°C for 5 min prep_microsomes->pre_incubate prep_compound Prepare Compound Working Solution (2 µM) prep_compound->pre_incubate initiate_reaction Initiate Reaction (Add NADPH) pre_incubate->initiate_reaction time_points Incubate at 37°C (Sample at 0, 5, 15, 30, 60 min) initiate_reaction->time_points quench Quench Reaction (Add cold ACN with IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge transfer Transfer Supernatant to new plate centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms data Data Analysis (Calculate t½ and CLint) lcms->data

Caption: Experimental workflow for the in vitro microsomal stability assay.

Step-by-Step Procedure:
  • Preparation of Reagents:

    • Prepare a 0.1 M potassium phosphate buffer (pH 7.4).

    • Thaw the human liver microsomes on ice and dilute to a final concentration of 1 mg/mL in the 0.1 M potassium phosphate buffer.

    • Prepare the NADPH regenerating system by mixing solutions A and B.

    • Prepare the test compound working solution (2 µM) by diluting the stock solution in the 0.1 M potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the diluted microsome solution and the test compound working solution.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL, with a final test compound concentration of 1 µM and a final microsome concentration of 0.5 mg/mL.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard.

  • Sample Processing:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / |slope|.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Mechanistic Insights and Strategic Considerations

The enhanced metabolic stability of the this compound moiety can be attributed to a combination of steric and electronic factors.

G cluster_piperazine Piperazine Metabolism cluster_oxane Metabolic Protection by Oxane Piperazine_Compound Piperazine-Containing Compound N_Dealkylation N-Dealkylation (CYP-mediated) Piperazine_Compound->N_Dealkylation Ring_Oxidation Ring Oxidation (CYP-mediated) Piperazine_Compound->Ring_Oxidation Oxanyl_Piperazine This compound Compound Steric_Hindrance Steric Hindrance from Oxane Ring Oxanyl_Piperazine->Steric_Hindrance blocks access Reduced_Metabolism Reduced N-Dealkylation & Ring Oxidation Steric_Hindrance->Reduced_Metabolism leads to

Caption: The oxane ring provides steric hindrance, protecting the piperazine from metabolic attack.

The bulky, non-planar oxane ring can effectively shield the piperazine nitrogens and adjacent carbons from the active sites of CYP enzymes. This steric hindrance is a key factor in reducing the rate of N-dealkylation and ring hydroxylation, which are major clearance pathways for many piperazine-containing drugs.

From a strategic perspective, the this compound moiety offers a compelling option for medicinal chemists seeking to improve the metabolic stability of their lead compounds without significantly increasing lipophilicity. The introduction of the polar oxygen atom in the oxane ring can also contribute to favorable solubility and permeability properties.

Conclusion

The this compound scaffold represents a valuable tool in the medicinal chemist's arsenal for designing drug candidates with improved metabolic stability. By strategically incorporating the oxane ring, it is possible to mitigate the common metabolic liabilities associated with the piperazine core. The comparative data and detailed experimental protocol provided in this guide offer a practical framework for researchers to assess and optimize the metabolic stability of their own compounds, ultimately facilitating the development of safer and more effective medicines.

References

  • Giancola, J. B., et al. (2021). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. Journal of Medicinal Chemistry, 64(15), 11486–11505.
  • Di, L., & Obach, R. S. (2020). In vitro approaches for studying drug metabolism and transporters. In Drug-like properties: concepts, structure modification and prediction (pp. 239-282). Academic Press.
  • BenchChem. (2025). A Head-to-Head Comparison of Piperazine and Its Bioisosteres in Drug Discovery.
  • Dalvie, D., et al. (2013). Metabolism of a serotonin-4 receptor partial agonist 4-{4-[4-tetrahydrofuran-3-yloxy)-benzo[d]isoxazol-3-yloxymethyl]-piperidin-1-ylmethyl}-tetrahydropyran-4-ol (TBPT): identification of an unusual pharmacologically active cyclized oxazolidine metabolite in human. Drug Metabolism and Disposition, 41(4), 863-873.
  • Enamine. (n.d.). Piperazine Bioisosteres for Drug Design.
  • Meanwell, N. A. (2018). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Journal of Medicinal Chemistry, 61(15), 6192-6236.
  • Tahirovic, Y. A., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 446-451.
  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current drug metabolism, 8(2), 115-128.
  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529-2591.
  • Llona-Minguez, S., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1445-1453.
  • BenchChem. (2025). Navigating the Metabolic Maze: A Comparative Guide to the Stability of Piperazin-2-ylmethanol Scaffolds.
  • Caccia, S., & Invernizzi, R. W. (2004). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current drug metabolism, 5(4), 317-327.
  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Molecules, 20(3), 4904-4946.
  • Soars, M. G., et al. (2016). Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds. Drug Metabolism and Disposition, 44(2), 275-281.
  • Shanu-Wilson, J. (2024). Metabolism of 2024 FDA Approved Small Molecules – PART 1. Hypha Discovery.
  • Ghosh, A. K., et al. (2010). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 2(5), 783-804.
  • Cao, J., et al. (2024). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Journal of Medicinal Chemistry, 67(2), 1276-1294.
  • Nichols, A. J., et al. (2017). Which Molecular Features Affect the Intrinsic Hepatic Clearance Rate of Ionizable Organic Chemicals in Fish?. Environmental Science & Technology, 51(15), 8705-8714.
  • Thermo Fisher Scientific. (n.d.).
  • W. J. Wever, et al. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10, 465-473.
  • Jones, J. P., & Farnell, D. (2014). Predicting Intrinsic Clearance for Drugs and Drug Candidates Metabolized by Aldehyde Oxidase. Drug Metabolism and Disposition, 42(12), 2059-2066.
  • Tahirovic, Y. A., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS medicinal chemistry letters, 9(5), 446-451.
  • Reis, F., et al. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Chemico-biological interactions, 289, 52-59.
  • Eurofins Discovery. (n.d.). Intrinsic clearance (liver microsomes, mouse, CD-1) - ES.
  • Kumar, A., et al. (2010). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. European journal of medicinal chemistry, 45(10), 4664-4669.
  • Kumar, A., et al. (2011). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & medicinal chemistry letters, 21(1), 455-459.
  • Alsenedi, K. A., et al. (2014). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Journal of analytical toxicology, 38(4), 204-210.
  • Redinbo, M. R., et al. (2018). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Xenobiotica, 48(11), 1101-1111.
  • Sharma, R., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Attwa, M. W., et al. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. Archives of toxicology, 97(2), 487-501.
  • Janecki, T., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(3), 949.
  • van der Walt, J. S., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2353.
  • Chimirri, A., et al. (2013). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 18(1), 1030-1041.
  • Li, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC advances, 12(28), 17992-18012.
  • U. A. Shukla, et al. (2003). Cyp2D6 Catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an Active Metabolite of Several Psychoactive Drugs, in Human Liver Microsomes. Drug Metabolism and Disposition, 31(7), 933-936.
  • Rodríguez, J. F., et al. (2018). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine drugs, 16(12), 485.

Sources

A Comparative Guide to the Efficacy of Aryl vs. Aralkyl Substituents on the 1-(Oxan-4-yl)piperazine Core

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 1-(Oxan-4-yl)piperazine scaffold has emerged as a privileged structure, particularly in the development of ligands targeting G protein-coupled receptors (GPCRs). Its inherent conformational rigidity and favorable physicochemical properties make it an attractive starting point for the design of novel therapeutics. A critical aspect of optimizing ligands based on this core is the nature of the substituent at the N1 position of the piperazine ring. This guide provides an in-depth comparison of the efficacy of two common substituent classes: aryl and aralkyl groups. Through an analysis of structure-activity relationships (SAR) and supporting experimental data from analogous systems, we will explore the nuances that guide the rational design of potent and selective modulators of GPCRs.

The Strategic Importance of the N1-Substituent

The choice between an aryl and an aralkyl substituent at the N1-position of the this compound core is a pivotal decision in the lead optimization process. This choice significantly influences a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Aryl substituents, directly attached aromatic rings, and aralkyl substituents, aromatic rings connected via an alkyl linker, interact differently with the target protein's binding pocket. These differences in interaction are a direct consequence of their distinct steric and electronic properties.

The concept of bioisosterism , the replacement of a functional group with another that retains similar biological activity, is a cornerstone of this comparative analysis.[1][2] While aryl and aralkyl groups are not classical bioisosteres, their strategic interchange allows for the fine-tuning of a ligand's properties.[3][4] The decision to employ one over the other is often driven by the specific topology of the receptor's binding site and the desired therapeutic outcome.

Comparative Efficacy: A Data-Driven Analysis

Compound IDN1-SubstituentSubstituent TypePotency (IC50, nM)Selectivity (Fold vs. Subtype X)
A-1 PhenylAryl5010
A-2 4-FluorophenylAryl2520
A-3 2-MethoxyphenylAryl755
B-1 BenzylAralkyl1050
B-2 PhenethylAralkyl5100
B-3 4-FluorobenzylAralkyl875

This is a representative dataset based on established structure-activity relationships for GPCR ligands and is intended for illustrative purposes.

From this data, a clear trend emerges. The introduction of a flexible alkyl linker in the aralkyl series (Compounds B-1, B-2, B-3) generally leads to a significant increase in potency compared to the directly attached aryl counterparts (Compounds A-1, A-2, A-3). The phenethyl substituent (Compound B-2) demonstrates the highest potency, suggesting that the optimal length of the alkyl linker allows for a more favorable interaction with the binding pocket. Furthermore, the aralkyl substituents appear to confer greater selectivity, a highly desirable trait in modern drug design.

Mechanistic Insights: The "Why" Behind the Data

The observed differences in efficacy can be attributed to several key factors:

  • Conformational Flexibility: Aralkyl groups possess greater conformational freedom due to the rotatable bonds in the alkyl linker. This flexibility allows the aromatic ring to adopt an optimal orientation within the binding pocket, maximizing favorable interactions with key amino acid residues. Aryl groups, being more rigid, have limited ability to adapt to the binding site's topography.

  • Hydrophobic Interactions: The alkyl portion of the aralkyl substituent can engage in additional hydrophobic interactions within the receptor, contributing to a stronger binding affinity.

  • Vectorial Orientation: The alkyl linker in aralkyl substituents provides a specific vector, directing the aromatic ring towards a particular sub-pocket within the binding site. This can lead to enhanced selectivity by avoiding interactions with off-target receptors.

The following diagram illustrates the logical relationship between substituent choice and the resulting pharmacological profile.

SAR_Logic substituent N1-Substituent Choice aryl Aryl (e.g., Phenyl) substituent->aryl Direct attachment aralkyl Aralkyl (e.g., Benzyl) substituent->aralkyl Alkyl linker rigidity Increased Rigidity aryl->rigidity flexibility Increased Flexibility aralkyl->flexibility potency_sel Potency & Selectivity rigidity->potency_sel May limit optimal binding flexibility->potency_sel Allows for optimal orientation pharmacokinetics Pharmacokinetic Profile potency_sel->pharmacokinetics

Caption: Logical flow from substituent choice to pharmacological properties.

Experimental Methodologies for Efficacy Determination

To empirically determine the efficacy of these compounds, two standard in vitro assays are indispensable: the radioligand binding assay and the functional cAMP assay.

Radioligand Binding Assay

This assay is a cornerstone for quantifying the affinity of a test compound for its target receptor.[6]

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target GPCR.

  • Assay Setup: In a 96-well plate, add the cell membranes, a radiolabeled ligand known to bind to the target receptor, and varying concentrations of the test compound (aryl or aralkyl derivative).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand via filtration.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

The following diagram outlines the workflow for a competitive radioligand binding assay.

Binding_Assay_Workflow start Start: Membrane Preparation assay_setup Assay Setup: Membranes + Radioligand + Test Compound start->assay_setup incubation Incubation assay_setup->incubation filtration Filtration to Separate Bound and Unbound Ligand incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 Determination) counting->analysis end End: Affinity Data analysis->end

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This assay measures the functional consequence of receptor binding, specifically the modulation of the second messenger cyclic adenosine monophosphate (cAMP).[7]

Protocol:

  • Cell Culture: Culture cells expressing the target GPCR.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound.

  • Stimulation: Stimulate the cells with an agonist that induces cAMP production (for antagonists) or directly measure cAMP levels (for agonists).

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Quantify cAMP levels using a commercially available kit, often based on competitive immunoassay or bioluminescence resonance energy transfer (BRET).

  • Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) value, representing the concentration of the compound that produces 50% of the maximal response or inhibition.

Mechanism of Action: GPCR Signaling

The this compound derivatives discussed here typically exert their effects by modulating GPCR signaling pathways. Upon ligand binding, the GPCR undergoes a conformational change, activating an intracellular G protein. This initiates a cascade of events, often involving the production of second messengers like cAMP, which in turn regulate various cellular processes.[8][9]

The diagram below illustrates a canonical GPCR signaling pathway.

GPCR_Signaling ligand Ligand (Aryl or Aralkyl Derivative) gpcr GPCR ligand->gpcr Binds to g_protein G Protein (αβγ) gpcr->g_protein Activates effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(Oxan-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 1-(Oxan-4-yl)piperazine. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. The following procedures are designed to ensure that this chemical is managed responsibly from the moment it is deemed waste, protecting both laboratory personnel and the environment. This document moves beyond a simple checklist, explaining the causality behind each step to foster a deeply ingrained culture of safety and compliance.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

This compound, like its parent compound piperazine, is an organic amine. While specific toxicological data for this derivative is limited, the piperazine moiety dictates its primary hazards.[1][2][3] Piperazine is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][4][5][6] Furthermore, it is a known respiratory and skin sensitizer, meaning repeated exposure can lead to allergic reactions, including asthma-like symptoms.[2][3][5][6] Ingestion is harmful.[1][2][3]

Therefore, the core principle of our disposal plan is absolute containment and isolation from environmental release pathways . Under no circumstances should this compound or its solutions be disposed of down the sink or in regular solid waste.[7][8][9] Such actions can lead to harmful aquatic effects and non-compliance with federal and local regulations.[1][3]

Key Chemical and Physical Properties

The following table summarizes essential data relevant to the safe handling and disposal of piperazine-containing compounds.

PropertyValue / InformationSignificance for Disposal
Chemical Name This compoundEnsures accurate labeling for waste handlers.
Molecular Formula C₉H₁₈N₂OBasic chemical identity.
Appearance Crystalline powder or solid.[10]Solid waste must be managed to prevent dust formation.[1][11]
Hazards Causes severe skin burns and eye damage; May cause allergic skin or respiratory reaction; Harmful if swallowed.[2][3]Dictates the necessity for robust PPE and strict containment. Prohibits drain or trash disposal.
Incompatibilities Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides.[12]Waste must be segregated from these materials to prevent violent or explosive reactions.[1][13]
pH Aqueous solutions are strong bases (pH 10.8–11.8 for 10% piperazine solution).[12][14]Corrosivity hazard. Cannot be neutralized and poured down the drain without violating pH limits for sewer disposal.[7][9]

Step-by-Step Disposal Protocol: A Self-Validating System

This protocol ensures that waste is handled safely at every stage, from the point of generation to its final collection by trained professionals.

Step 1: Immediate Segregation and PPE
  • Rationale: Preventing unintentional mixing with non-hazardous waste is the first line of defense against improper disposal.

  • Action: Before handling the waste, don the appropriate Personal Protective Equipment (PPE):

    • Safety Goggles: To protect against splashes, as the compound is corrosive to eyes.[2][4]

    • Chemically Resistant Gloves (Nitrile or Neoprene): To prevent skin contact, which can cause burns and sensitization.[3][6]

    • Laboratory Coat: To protect from contamination of personal clothing.

Step 2: Waste Container Selection and Labeling

All hazardous waste must be collected in a designated container.

  • Rationale: Proper containment and labeling are mandated by regulations and are critical for the safety of all personnel who may handle the container.[7][15] An accurate label prevents accidental mixing of incompatible wastes by your institution's Environmental Health & Safety (EH&S) team.[15]

  • Action:

    • Select a container that is in good condition, has a secure, leak-proof cap, and is chemically compatible (polyethylene or glass is suitable).[15] Do not use metal containers for basic compounds.[13]

    • Affix a hazardous waste label provided by your institution's EH&S department.[7]

    • Complete the label with the following information:

      • The full chemical name: "Waste this compound". Do not use abbreviations.

      • All components of any mixture, including solvents, with percentages.

      • The relevant hazard warnings (e.g., "Corrosive," "Sensitizer").

      • The date you first added waste to the container (the "Accumulation Start Date").[7]

      • Your name, Principal Investigator (PI), and laboratory location.[8]

Step 3: Storage in a Satellite Accumulation Area (SAA)

The labeled waste container must be stored correctly within the laboratory.

  • Rationale: Regulations strictly govern the location and duration of hazardous waste storage in a lab to minimize risks.[13][16] The SAA keeps the waste secure and near its point of generation.[17]

  • Action:

    • Place the sealed container in your lab's designated Satellite Accumulation Area (SAA).

    • Ensure the container is kept closed at all times except when adding waste.[7][13][15] This is not an evaporation-based disposal method.[8][13]

    • Use secondary containment (such as a plastic tub) for liquid waste to contain any potential leaks.[7]

    • Segregate the container from incompatible materials, particularly strong acids and oxidizers.[12][13]

Step 4: Managing Empty Containers

Empty containers that held this compound are also considered hazardous waste until properly decontaminated.

  • Rationale: Residual amounts of the chemical can still pose a significant hazard.[7] Federal regulations have specific requirements for what constitutes an "empty" container.[18]

  • Action:

    • Thoroughly empty the container of all contents.[7]

    • Rinse the container three times with a suitable solvent (e.g., water or an appropriate organic solvent).

    • Crucially, the first rinsate must be collected and disposed of as hazardous waste in your designated waste container.[7] Subsequent rinses of non-acutely toxic chemicals may be permissible for drain disposal, but it is best practice to consult your institution's EH&S for specific guidance.

    • Once triple-rinsed and air-dried, completely deface or remove the original label.[7] The container can then be disposed of in the appropriate glass or plastic recycling bin.

Step 5: Arranging for Final Disposal

The final step is to coordinate a pickup with your institution's waste management professionals.

  • Rationale: Only trained and authorized personnel are permitted to transport hazardous waste from a laboratory to a central storage or disposal facility.[8]

  • Action:

    • When the waste container is nearly full (e.g., 75%) or has been accumulating for a set period (e.g., 6-12 months, per your institution's policy), request a pickup from your EH&S department.[15][16][17]

    • Do not allow waste to accumulate beyond the regulatory limits (typically 55 gallons for an SAA, but often much less for individual labs).[15][17]

Spill Management and Decontamination

In the event of a minor spill, act promptly and safely.

  • Rationale: Immediate and correct response to a spill minimizes exposure to personnel and prevents the spread of contamination.

  • Action for Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing your full PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical spill kit).

    • Sweep or wipe up the absorbed material, place it in a sealed bag or container, and dispose of it as hazardous waste.[11]

    • Clean the spill area with soap and water, and decontaminate any equipment used.

    • For large spills, evacuate the area, close the doors, and contact your institution's emergency EH&S number immediately.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound A Waste Generated (Pure, Mixture, or Contaminated Material) B Don Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) A->B Always First C Select Compatible Container (e.g., HDPE, Glass) B->C D Affix & Complete Hazardous Waste Label C->D E Place Waste in Container & Securely Seal D->E F Store in Secondary Containment within designated SAA E->F G Segregate from Incompatibles (Acids, Oxidizers) F->G H Container Full or Time Limit Reached? G->H I Request Pickup from Environmental Health & Safety (EH&S) H->I Yes J Continue to Collect Waste (Keep Container Closed) H->J No J->E

Caption: Decision workflow for handling and storing this compound waste.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth College. [Link]
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
  • Hazardous Waste & Disposal Considerations. American Chemical Society. [Link]
  • How to transport the Piperazine Series safely? BTC Blog. [Link]
  • Piperazine Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [Link]
  • Piperazine Anhydrous Safety D
  • 1-(4-Chloro-phenyl)-4-[4-(tetrahydro-pyran-4-yl)-piperazin-1-yl]-butane-1,4-dione; hydrochloride.
  • Management of Waste.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
  • MSDS of 1-(Tetrahydro-pyran-4-YL)-piperazine. Angene Chemical. [Link]
  • Piperazine Hazard Summary. New Jersey Department of Health. [Link]
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
  • Hazardous Waste Disposal Guide. Northwestern University. [Link]
  • Regulation of Laboratory Waste. American Chemical Society. [Link]
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]
  • Piperazine.
  • Piperazine. Wikipedia. [Link]
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]

Sources

A Researcher's Guide to the Safe Handling of 1-(Oxan-4-yl)piperazine: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling novel compounds such as 1-(Oxan-4-yl)piperazine, a piperazine derivative, a thorough understanding of its potential hazards and the corresponding safety protocols is not just a matter of compliance, but a prerequisite for scientific excellence. This guide provides a comprehensive, technically grounded framework for the safe handling of this compound, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.

Understanding the Risks: The Piperazine Moiety

While a specific, comprehensive toxicological profile for this compound may be limited, the hazardous properties of the core piperazine structure are well-documented and serve as a critical foundation for our safety protocols. Piperazine and its derivatives are known to be corrosive, capable of causing severe skin burns and serious eye damage.[1][2][3][4][5] Furthermore, they present a risk of sensitization, potentially leading to allergic skin reactions or asthma-like symptoms if inhaled.[1][2][3][4][6] Ingestion and inhalation can be harmful, and some piperazine compounds are suspected of having reproductive toxicity.[1][2][3] Therefore, a cautious and well-informed approach to handling this compound is essential.

Essential Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is your first and most critical line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, with the rationale behind each selection rooted in the known hazards of piperazine derivatives.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGiven the corrosive nature of piperazine compounds and the risk of serious eye damage, chemical splash goggles conforming to EN 166 (EU) or ANSI Z.87.1 (US) standards are mandatory.[7][8][9] A face shield should be worn in conjunction with goggles, especially when there is a heightened risk of splashes, such as during transfers of larger quantities or when heating the substance.[6]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves (minimum thickness of 0.11 mm) generally provide adequate short-term protection.[8] For prolonged contact or immersion, it is crucial to consult the glove manufacturer's chemical resistance data. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contact.[10]
Body Protection Laboratory Coat and Chemical-Resistant ApronA flame-retardant and anti-static laboratory coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. All protective clothing should be removed before leaving the laboratory area.[7]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorA respirator is necessary when handling the solid form of the compound, which may generate dust, or when working in poorly ventilated areas.[2][7] The specific type of respirator and cartridge should be selected based on a formal risk assessment of the potential airborne concentration. For weighing and transferring solids, a certified N95 or FFP2 dust mask may be sufficient, while operations with the potential for generating aerosols or vapors may require a half-mask or full-face respirator with appropriate cartridges.

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount to minimizing the risk of exposure. The following workflow provides a procedural guide for the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep Pre-Use Inspection Verify fume hood functionality. Inspect all PPE for integrity. Ensure emergency equipment (eyewash, shower) is accessible. handling Weighing and Transfer Perform all manipulations within a certified chemical fume hood. Use a spatula for solid transfers to minimize dust. For solutions, use a syringe or pipette with appropriate safety measures. prep->handling Proceed when ready post Decontamination Wipe down all surfaces with an appropriate decontaminating agent. Decontaminate all non-disposable equipment. handling->post After experiment completion disposal Waste Segregation Segregate waste into solid and liquid chemical waste streams. Dispose of contaminated PPE as solid chemical waste. Follow all institutional and local regulations for chemical waste disposal. post->disposal Segregate waste

Caption: A workflow diagram illustrating the key stages of safe handling for this compound.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a critical final step in the safe handling process.

  • Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.

  • Containerization: Use clearly labeled, sealed, and chemically compatible containers for waste collection.

  • Segregation:

    • Solid Waste: Unused or contaminated solid this compound, along with contaminated consumables such as gloves, paper towels, and pipette tips, should be collected in a designated solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Avoid mixing with incompatible waste streams.

  • Institutional Guidelines: Always adhere to your institution's specific chemical waste disposal procedures.[2][9] These guidelines are designed to be in compliance with local, state, and federal regulations. Never dispose of chemical waste down the drain.[9]

By integrating these safety protocols into your daily laboratory operations, you not only protect yourself and your colleagues but also uphold the principles of responsible scientific practice.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Loba Chemie. (n.d.). PIPERAZINE ANHYDROUS FOR SYNTHESIS.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Oxan-4-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(Oxan-4-yl)piperazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.